Oxaluric acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-(carbamoylamino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O4/c4-3(9)5-1(6)2(7)8/h(H,7,8)(H3,4,5,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBHMRBRLOJJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207214 | |
| Record name | Oxaluric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585-05-7 | |
| Record name | Oxaluric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=585-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxaluric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxaluric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Synthesis of Oxaluric Acid in Humans: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the synthesis pathways of oxaluric acid in humans, catering to researchers, scientists, and drug development professionals. This compound, a dicarbonyl derivative of urea, is not a product of a primary metabolic pathway but rather emerges from the oxidative degradation of purine (B94841) nucleotides, specifically from the oxidation of uric acid. This process is intricately linked to conditions of oxidative stress.
Executive Summary
This compound formation in the human body is a secondary metabolic event, primarily driven by the non-enzymatic oxidation of uric acid by various reactive oxygen species (ROS). This guide elucidates the multi-step pathway from purine catabolism to the eventual formation of this compound, details the chemical intermediates, and presents available quantitative data. Furthermore, it outlines experimental protocols for the analysis of key molecules in this pathway, providing a valuable resource for researchers in the field.
Core Synthesis Pathway: From Purines to this compound
The synthesis of this compound is a consequence of the catabolism of purine nucleotides (adenosine and guanosine (B1672433) monophosphates), which are essential components of nucleic acids. In humans, the end product of purine metabolism is uric acid. Unlike most other mammals, humans lack the enzyme uricase, which further breaks down uric acid to the more soluble allantoin. This evolutionary trait results in higher circulating levels of uric acid, making it a significant endogenous antioxidant but also a precursor for various oxidation products under conditions of oxidative stress.
The key steps leading to this compound are:
-
Purine Catabolism to Uric Acid: Purine nucleotides are catabolized through a series of enzymatic reactions involving dephosphorylation, deamination, and phosphorolysis to yield hypoxanthine (B114508) and guanine. The enzyme xanthine (B1682287) oxidase then plays a crucial role in oxidizing hypoxanthine to xanthine and subsequently xanthine to uric acid.
-
Oxidation of Uric Acid: Uric acid is susceptible to oxidation by various reactive oxygen species, such as hydroxyl radicals (•OH) and hypochlorous acid (HOCl). This oxidation is a non-enzymatic process.
-
Formation of Intermediates: The oxidation of uric acid leads to the formation of unstable intermediates. One key intermediate is parabanic acid.
-
Hydrolysis to this compound: Parabanic acid is unstable in aqueous environments and undergoes spontaneous hydrolysis to form this compound.
The overall pathway can be visualized as a cascade initiated by oxidative stress, leading to the degradation of a normal metabolic end-product, uric acid, into this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound is not a regulated metabolic pathway in the classical sense but rather a consequence of cellular redox imbalances. The following diagram illustrates the logical relationship from purine catabolism to this compound formation.
Quantitative Data
Quantitative data on this compound levels in human biological fluids is limited. However, studies on the in vitro oxidation of uric acid provide some insights into the yield of this compound.
| Analyte | Matrix | Condition | Concentration/Yield | Citation |
| Parabanic Acid + this compound | In vitro (from Uric Acid) | Singlet oxygen oxidation | ~100% yield based on consumed uric acid | [1] |
Further research is needed to establish reference ranges for this compound in human plasma and urine under normal physiological and various pathological conditions.
Experimental Protocols
The analysis of this compound and its precursors often involves chromatographic techniques coupled with mass spectrometry. Below are generalized methodologies for key experiments.
Quantification of Uric Acid in Plasma/Urine
-
Method: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Sample Preparation:
-
Collect blood in heparinized tubes and centrifuge to obtain plasma.
-
For urine, collect a 24-hour sample.
-
Deproteinize plasma samples by adding a precipitating agent (e.g., trichloroacetic acid or acetonitrile) and centrifuging.
-
Dilute the supernatant or urine sample with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer, pH-adjusted) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection: UV detector at approximately 293 nm.
-
-
Quantification: Compare the peak area of uric acid in the sample to a standard curve prepared with known concentrations of uric acid.
Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Method: A sensitive and specific method for quantifying organic acids in biological matrices.
-
Sample Preparation:
-
Collect urine or plasma samples.
-
Spike the sample with a stable isotope-labeled internal standard of this compound (if available) for accurate quantification.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances and concentrate the analyte.
-
Derivatization may be employed to improve chromatographic properties and ionization efficiency.
-
-
LC-MS/MS Conditions:
-
Chromatography: Utilize a suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) to specifically detect the transition of the parent ion of this compound to its characteristic fragment ions.
-
-
Quantification: Calculate the concentration of this compound based on the ratio of the peak area of the analyte to the internal standard, using a calibration curve.
The following diagram outlines a general experimental workflow for the analysis of this compound.
Conclusion
The synthesis of this compound in humans is a non-enzymatic process stemming from the oxidation of uric acid, the final product of purine catabolism. This pathway is of significant interest to researchers studying oxidative stress and its pathological consequences. The methodologies outlined in this guide provide a framework for the investigation of this compound and its related metabolites, paving the way for a better understanding of its role in human health and disease. Further studies are warranted to establish the clinical significance of this compound levels as a potential biomarker for oxidative stress-related disorders.
References
The Biological Role of Oxaluric Acid in Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biological role of oxaluric acid, with a primary focus on its function within the context of purine (B94841) metabolism. While not a direct intermediate in the canonical purine biosynthetic or catabolic pathways in mammals, this compound exhibits a significant, albeit indirect, relationship through its connection to allantoin (B1664786) degradation in lower eukaryotes and the broader interplay between urate and oxalate (B1200264) metabolism in human pathophysiology. This document elucidates the molecular mechanisms, enzymatic pathways, and regulatory networks associated with this compound, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development efforts.
Introduction: Situating this compound in Metabolic Pathways
This compound, a dicarboxylic acid urea, is structurally related to intermediates in nitrogen and purine metabolism. Its direct role in the central purine metabolic pathway—the synthesis of purine nucleotides and their degradation to uric acid—is not established in mammals. However, its significance emerges in two key areas:
-
A Non-Metabolizable Inducer of the Allantoin Degradation Pathway: In organisms such as Saccharomyces cerevisiae, which can further catabolize uric acid, this compound acts as a potent, non-metabolizable analog of allophanate, the true inducer of the allantoin degradation pathway. This pathway is a continuation of purine breakdown beyond uric acid.
-
An Indirect Player in Human Purine-Related Pathophysiology: In humans, where purine metabolism terminates at uric acid, elevated urate levels (hyperuricemia) are a well-established risk factor for the formation of calcium oxalate kidney stones. While oxalic acid is the primary component of these stones, the underlying metabolic link to purine metabolism underscores the importance of understanding the broader family of related dicarboxylic acids, including this compound.
This guide will first delve into the well-characterized role of this compound in the allantoin pathway of yeast as a model system, followed by an examination of the indirect but clinically significant relationship between purine metabolism and oxalate in humans.
The Role of this compound in the Allantoin Degradation Pathway of Saccharomyces cerevisiae
In Saccharomyces cerevisiae, the breakdown of purines can proceed past uric acid to allantoin, which is then further catabolized to provide a source of nitrogen. This pathway, encoded by the DAL (Degradation of ALlantoin) genes, is tightly regulated.
The Allantoin Degradation Pathway
The enzymatic cascade for allantoin degradation in yeast is as follows:
-
Allantoin is hydrolyzed by allantoinase (DAL1) to allantoate .
-
Allantoate is cleaved by allantoicase (DAL2) to ureidoglycolate and urea .
-
Ureidoglycolate is hydrolyzed by ureidoglycolate hydrolase (DAL3) to glyoxylate and urea .
-
Urea is degraded by urea amidolyase (DUR1,2) into ammonia and carbon dioxide , with allophanate as an intermediate.
Oxaluric Acid: A Technical Guide to its Role as an Intermediate in Glyoxylate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyoxylate (B1226380) is a key metabolic node, linking carbohydrate, fat, and amino acid metabolism. Its dysregulation is implicated in severe human diseases, most notably primary hyperoxalurias, which are characterized by the overproduction of oxalate (B1200264). While the primary pathways of glyoxylate metabolism have been extensively studied, the role of minor or alternative intermediates remains an area of active investigation. This technical guide provides an in-depth exploration of oxaluric acid as a potential intermediate in glyoxylate metabolism, consolidating current knowledge on its formation, degradation, and enzymatic handling. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the associated biochemical pathways to serve as a comprehensive resource for researchers in metabolic diseases and drug development.
Introduction
Glyoxylate is a highly reactive two-carbon dicarboxylic acid that occupies a central position in metabolism. It can be converted to glycine (B1666218) by alanine-glyoxylate aminotransferase (AGT), reduced to glycolate (B3277807) by glyoxylate reductase/hydroxypyruvate reductase (GRHPR), or oxidized to oxalate by lactate (B86563) dehydrogenase (LDH) and glycolate oxidase (GO)[1]. The accumulation of glyoxylate, often due to genetic defects in AGT or GRHPR, leads to its increased conversion to oxalate, resulting in hyperoxaluria and the subsequent formation of calcium oxalate kidney stones[2][3].
This compound (oxoethanourea) has been identified as a product of uric acid oxidation and is structurally related to intermediates in the purine (B94841) degradation pathway[4][5]. This pathway is a significant source of endogenous glyoxylate through the breakdown of allantoin (B1664786). While not considered a major player in mainstream glyoxylate metabolism, evidence suggests that this compound may serve as a minor intermediate, and its study could provide novel insights into the pathophysiology of hyperoxalurias and other related metabolic disorders. This guide aims to synthesize the available information on this compound's involvement in glyoxylate metabolism.
Biochemical Pathways Involving this compound
The primary connection between this compound and glyoxylate metabolism appears to be through the catabolism of purines. Uric acid, the end product of purine degradation in humans, can be oxidized by reactive oxygen species to form various products, including allantoin and, in smaller amounts, this compound[4].
In many organisms, but not humans, uric acid is further catabolized by the enzyme uricase (urate oxidase) to allantoin[6]. Allantoin is then sequentially degraded to allantoate, ureidoglycolate, and finally glyoxylate and urea[7]. This compound's structural similarity to allophanic acid, an intermediate in the allantoin degradation pathway in some organisms, has led to the finding that it can act as a non-metabolizable inducer of the enzymes in this pathway in Saccharomyces cerevisiae[5]. This suggests a potential interaction with the enzymes of purine breakdown.
The direct enzymatic formation of this compound from a primary metabolite in the glyoxylate pathway or its direct conversion to a major product like glyoxylate or oxalate in mammals has not been definitively established. However, the possibility of its formation through non-enzymatic or side reactions of known enzymes warrants further investigation.
Signaling Pathways and Logical Relationships
The following diagram illustrates the established purine degradation pathway leading to glyoxylate and the potential, though not fully established, position of this compound.
References
- 1. Determination of oxalic acid clearance and plasma concentration by radioisotope infusion. Results in a family with hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Kidney stone disease - Wikipedia [en.wikipedia.org]
- 4. Action of biologically-relevant oxidizing species upon uric acid. Identification of uric acid oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a non-metabolizable inducer of the allantoin degradative enzymes in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uric acid - Wikipedia [en.wikipedia.org]
- 7. Catalysis, stereochemistry, and inhibition of ureidoglycolate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of Oxaluric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaluric acid, a dicarboxylic acid derivative, holds a significant place in the historical development of organic chemistry and continues to be relevant in the study of purine (B94841) metabolism and its associated disorders. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological relevance of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the pioneering work of nineteenth-century chemists Justus von Liebig and Friedrich Wöhler on the degradation of uric acid. Their investigations into the complex products formed from the oxidation of uric acid laid the groundwork for understanding purine metabolism.
In the 1830s, Liebig and Wöhler embarked on a series of experiments to elucidate the chemical nature of uric acid and its derivatives. Through the oxidation of uric acid with lead dioxide, they isolated a new substance which they named "Oxalur-säure" or this compound. This discovery was a crucial step in unraveling the intricate pathways of purine catabolism.
Subsequent research by chemists such as Adolf von Baeyer further characterized the structure and properties of this compound, solidifying its position as an important intermediate in the breakdown of purine compounds.
Chemical and Physical Properties
This compound is a white crystalline solid. A summary of its key quantitative properties is presented in the table below for easy comparison.
| Property | Value | Source |
| Molecular Formula | C₃H₄N₂O₄ | [1][2] |
| Molecular Weight | 132.08 g/mol | [1][2] |
| Density | 1.663 g/cm³ | [1][2] |
| Predicted pKa | 1.22 ± 0.20 | [2][3] |
| Refractive Index | 1.534 | [1][2] |
Experimental Protocols
Historical Synthesis of this compound from Uric Acid
The classical synthesis of this compound involves the oxidation of uric acid. While specific historical protocols are not detailed in modern literature, the general principle involves the controlled oxidation of a uric acid solution.
Principle: Uric acid, upon oxidation with a suitable agent (historically, agents like lead dioxide or nitric acid were used), undergoes ring-opening and degradation to yield various products, including allantoin (B1664786) and this compound. The reaction conditions, such as temperature and the concentration of the oxidizing agent, are critical for maximizing the yield of this compound.
Generalized Historical Procedure:
-
A suspension of uric acid is prepared in water.
-
A carefully controlled amount of an oxidizing agent (e.g., a solution of potassium permanganate (B83412) or dilute nitric acid) is added dropwise to the uric acid suspension with constant stirring.
-
The reaction mixture is gently heated to facilitate the oxidation process.
-
After the reaction is complete (indicated by a change in color or cessation of gas evolution), the solution is cooled.
-
This compound, being less soluble than some of the other byproducts, can be crystallized from the cooled solution.
-
The crystals are then collected by filtration, washed with cold water, and dried.
This is a generalized representation of the historical synthesis. For modern, optimized synthetic procedures, further research into specialized organic synthesis literature is recommended.
Detection and Quantification of this compound in Biological Samples
Modern analytical techniques have largely replaced the classical qualitative methods for the detection of organic acids. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are now the methods of choice for the sensitive and specific quantification of this compound in biological fluids like urine.
3.2.1. HPLC Method for Urinary Oxalic Acid (Adaptable for this compound)
The following protocol for oxalic acid can be adapted for the analysis of this compound, given their structural similarities. Optimization of the chromatographic conditions would be necessary.
Principle: The method involves sample purification followed by separation and detection using HPLC with UV detection.[4][5]
-
Sample Preparation:
-
Acidify a 24-hour urine sample.
-
Pass the acidified urine through a C18 solid-phase extraction (SPE) cartridge to remove interfering substances.[4]
-
Elute the organic acids from the SPE cartridge.
-
Precipitate the acids with calcium chloride.
-
Redissolve the precipitate and extract with an organic solvent (e.g., diethyl ether).
-
Evaporate the solvent to dryness.
-
-
Chromatographic Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into an HPLC system equipped with a reverse-phase column (e.g., C18).
-
Use a suitable mobile phase, such as a buffered aqueous solution with an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Detect the eluting this compound using a UV detector at an appropriate wavelength (e.g., 210-220 nm).
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
3.2.2. GC-MS Method for Urinary Organic Acids (Adaptable for this compound)
GC-MS offers high sensitivity and specificity for the analysis of organic acids after derivatization to make them volatile.
Principle: Organic acids in urine are extracted and chemically modified (derivatized) to increase their volatility for analysis by GC-MS.
Procedure:
-
Sample Preparation and Derivatization:
-
To a urine sample, add an internal standard.
-
Extract the organic acids using an organic solvent.
-
Evaporate the solvent to dryness.
-
Derivatize the dried residue using a suitable agent (e.g., silylation reagent like BSTFA) to form volatile esters.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Separate the components on a capillary GC column.
-
Detect and identify the derivatized this compound based on its retention time and mass spectrum.
-
-
Quantification:
-
Quantify the amount of this compound by comparing the peak area of its characteristic ions to that of the internal standard.
-
Biological Role and Metabolic Pathway
This compound is a key intermediate in the catabolism of purines in many organisms. In humans, purine nucleotides are ultimately degraded to uric acid. In other organisms, uric acid is further broken down. The formation of this compound is a step in this extended degradation pathway.
Purine Degradation Pathway:
The following diagram illustrates the position of this compound within the purine degradation pathway.
As shown in the diagram, in organisms possessing the necessary enzymes, uric acid is converted to allantoin, which is then hydrolyzed to allantoic acid. Allantoic acid can be further metabolized to urea and glyoxylate or, in some pathways, can lead to the formation of this compound. The precise enzymatic steps in the alternative pathway to this compound are a subject of ongoing research.
Clinical Significance
The study of this compound and its metabolic precursors and products is relevant to several clinical conditions, particularly those related to purine metabolism disorders. Elevated levels of uric acid are associated with gout, and understanding the complete degradation pathway, including the formation of this compound, can provide insights into the overall flux through this metabolic route. While not a primary diagnostic marker itself, the analysis of this compound in conjunction with other purine metabolites may offer a more comprehensive picture of metabolic dysregulation.
Conclusion
This compound, since its discovery in the 19th century through the foundational work of Liebig and Wöhler, has been a subject of interest in the field of organic and biological chemistry. While much is known about its role as an intermediate in purine degradation, further research is warranted to fully elucidate its physical properties, optimize its synthesis, and explore any potential, as-yet-undiscovered biological functions or signaling roles. The analytical methods outlined in this guide provide a robust framework for the continued investigation of this historically significant molecule.
References
- 1. echemi.com [echemi.com]
- 2. Cas 585-05-7,3-OXALURIC ACID | lookchem [lookchem.com]
- 3. 3-OXALURIC ACID CAS#: 585-05-7 [m.chemicalbook.com]
- 4. [Determination of oxalic acid in urine by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of oxalic acid in urine by high-performance liquid chromatography | Revista Española de Fisiología [revistas.unav.edu]
The Formation of Oxaluric Acid from Uric Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uric acid, the terminal product of purine (B94841) metabolism in humans, is a potent antioxidant. However, its oxidation by various reactive oxygen species (ROS) can lead to the formation of several degradation products, some of which may have biological implications. This technical guide provides an in-depth overview of the formation of oxaluric acid from the oxidation of uric acid. It details the underlying chemical pathways, presents quantitative data on product yields, and offers comprehensive experimental protocols for studying this process. The information herein is intended to support researchers, scientists, and drug development professionals in their investigation of oxidative stress biomarkers and the biological roles of uric acid metabolites.
Introduction
Uric acid is a significant scavenger of various reactive oxygen species, including singlet oxygen, hydroxyl radicals, and peroxynitrite.[1][2] The oxidation of uric acid results in a variety of products, with the specific profile depending on the oxidant involved.[3] Among these products, this compound has been identified as a downstream metabolite formed through the oxidation of uric acid, particularly by singlet oxygen.[4][5] Understanding the pathway of this compound formation is crucial for elucidating the mechanisms of uric acid's antioxidant and potential pro-oxidant activities, and for the development of biomarkers for oxidative stress-related pathologies.
Signaling Pathway: Uric Acid Oxidation to this compound
The primary pathway for the formation of this compound from uric acid involves the intermediate formation of parabanic acid, which is a specific product of uric acid oxidation by singlet oxygen (¹O₂).[4][5] Parabanic acid is subsequently hydrolyzed to form this compound, a reaction that is favored at neutral or alkaline pH.[4][5]
Other reactive oxygen species, such as hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻), also contribute to uric acid degradation, but lead to a different profile of primary oxidation products, including allantoin (B1664786) and alloxan.[6][7][8] While traces of parabanic acid can be formed through these pathways, singlet oxygen is the most direct and significant precursor to this compound formation.[4]
Quantitative Data on Uric Acid Oxidation Products
The yield of various uric acid oxidation products is highly dependent on the specific oxidant involved. The following table summarizes the key quantitative findings from the literature.
| Oxidant | Primary Products | Yield | Reference(s) |
| **Singlet Oxygen (¹O₂) ** | Parabanic Acid, this compound | ~100% of consumed uric acid | [4][5] |
| Hydroxyl Radical (•OH) | Allantoin, Parabanic Acid | Predominant products at pH 3.4 | [7][9] |
| Peroxynitrite (ONOO⁻) | Allantoin, Alloxan, Triuret | - | [6][10] |
| Hypochlorous Acid (HOCl) | Allantoin, Oxonic/Oxaluric Acid, Parabanic Acid | - | [3] |
Experimental Protocols
In Vitro Oxidation of Uric Acid by Singlet Oxygen
This protocol describes the generation of singlet oxygen using a photosensitizer to induce the oxidation of uric acid.
Materials:
-
Uric acid solution (e.g., 100 µM in phosphate (B84403) buffer)
-
Rose Bengal (photosensitizer)
-
UVA light source (>300 nm)
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing uric acid and Rose Bengal in phosphate buffer. A typical concentration would be 100 µM uric acid and 10 µM Rose Bengal.
-
Irradiate the solution with a UVA light source for a defined period (e.g., 30-60 minutes).[11][12]
-
At various time points, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of cold methanol. This also serves to precipitate any proteins if working with biological matrices.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant for uric acid, parabanic acid, and this compound using LC-MS/MS.
Analysis of Uric Acid and its Oxidation Products by LC-MS/MS
This protocol provides a general method for the quantification of uric acid, parabanic acid, and this compound in biological samples or in vitro reaction mixtures.
Sample Preparation (from Plasma/Urine):
-
To 100 µL of plasma or urine, add 300 µL of methanol containing a suitable internal standard (e.g., ¹⁵N₂-Uric Acid).[13]
-
Vortex the mixture for 1 minute to precipitate proteins.[13]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[13]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[13]
-
Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[13]
LC-MS/MS Conditions (Example):
-
Column: A C18 or a suitable polar-embedded column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analytes.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for these acidic compounds.[14]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
References
- 1. URIC ACID: THE OXIDANT–ANTIOXIDANT PARADOX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards the physiological function of uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of biologically-relevant oxidizing species upon uric acid. Identification of uric acid oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parabanic acid is the singlet oxygen specific oxidation product of uric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parabanic acid is the singlet oxygen specific oxidation product of uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uric acid oxidation by peroxynitrite: multiple reactions, free radical formation, and amplification of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of products from oxidation of uric acid induced by hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. REACTIONS OF PEROXYNITRITE WITH URIC ACID: FORMATION OF REACTIVE INTERMEDIATES, ALKYLATED PRODUCTS AND TRIURET, AND IN VIVO PRODUCTION OF TRIURET UNDER CONDITIONS OF OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uric acid photo-oxidation assay: in vitro comparison of sunscreening agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Uric Acid as a Photosensitizer in the Reaction of Deoxyribonucleosides with UV Light of Wavelength Longer than 300 nm: Identification of Products from 2'-Deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. LC/MS/MS detection of uric acid oxidation metabolites to evaluate reactive oxygen and nitrogen species in vivo with application to pseudo-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Production of Oxaluric Acid: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxaluric acid, an end-product of purine (B94841) metabolism, is emerging as a significant biomarker for oxidative stress. Its endogenous production is intrinsically linked to the non-enzymatic oxidation of uric acid by various reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the core pathways of this compound formation, detailed experimental protocols for its quantification, and a summary of available quantitative data. The content herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate the role of this compound in health and disease.
Introduction
Uric acid, the final product of purine degradation in humans, is a potent antioxidant.[1] However, under conditions of oxidative stress, uric acid can be oxidized by reactive oxygen species (ROS) into various products, including allantoin (B1664786), parabanic acid, and this compound.[2][3] this compound is of particular interest as its formation is indicative of specific oxidative pathways. This guide will focus on the primary route of endogenous this compound production: the oxidative degradation of uric acid.
Metabolic Pathways of Endogenous this compound Production
The principal pathway for the endogenous formation of this compound is the non-enzymatic oxidation of uric acid. This process is not catalyzed by a specific enzyme but is rather a consequence of chemical reactions with ROS.
Oxidation of Uric Acid by Singlet Oxygen
The most well-characterized pathway for this compound production involves the reaction of uric acid with singlet oxygen (¹O₂).[3][4] This reaction proceeds through an intermediate, parabanic acid, which subsequently hydrolyzes to form this compound.[3][4] The stability of parabanic acid is pH-dependent; it is stable at acidic pH (below 5.0) but readily hydrolyzes to this compound at neutral or alkaline pH.[3][4]
The overall reaction can be summarized as follows:
-
Step 1: Oxidation of Uric Acid: Uric acid reacts with singlet oxygen to form parabanic acid.
-
Step 2: Hydrolysis of Parabanic Acid: Parabanic acid undergoes hydrolysis to yield this compound.
This pathway is considered a specific indicator of singlet oxygen-mediated oxidative damage.[3]
Figure 1: Pathway of this compound formation from uric acid via singlet oxygen oxidation.
Oxidation of Uric Acid by Other Reactive Oxygen Species
While singlet oxygen is a primary oxidant leading to this compound, other ROS can also contribute to its formation, often alongside other oxidation products. Hydroxyl radicals (•OH) and hypochlorous acid (HOCl) have been shown to oxidize uric acid, producing a mixture of products that can include oxonic/oxaluric acid.[2] The reaction with hydroxyl radicals, for instance, generates allantoin and parabanic acid as major products.[2]
Figure 2: General pathway of uric acid oxidation by various reactive oxygen species.
Quantitative Data on this compound
Quantitative data for this compound in biological fluids is not as extensively documented as for other organic acids like oxalic acid. However, available research indicates its presence and potential as a biomarker. The following tables summarize the currently available information. It is important to note that these values can vary depending on the analytical method used and the population studied.
| Analyte | Matrix | Condition | Concentration Range | Reference |
| Oxalic Acid | Plasma | Normo-oxaluric | 0.1 - 0.9 µmol/L | [4] |
| Oxalic Acid | Plasma | Hyperoxaluric | 3.2 - 16.3 µmol/L | [4] |
| Oxalic Acid | Plasma | Normal | 2.8 ± 1.1 µmol/L | [5] |
| Oxalic Acid | Urine | Normal (Adults) | <460 µmol/24h | [6] |
Table 1: Reference Concentrations of Oxalic Acid in Human Plasma and Urine. While specific reference ranges for this compound are not widely established, data for the related compound oxalic acid are provided for context.
Experimental Protocols
This section provides detailed methodologies for the in vitro generation and quantification of this compound.
In Vitro Generation of this compound via Photosensitized Oxidation of Uric Acid
This protocol describes the generation of this compound from uric acid using a photosensitizer (Rose Bengal) and light to produce singlet oxygen.[7][8]
Materials:
-
Uric Acid (Sigma-Aldrich)
-
Rose Bengal (Sigma-Aldrich)
-
Phosphate (B84403) buffer (40 mM, pH adjusted to 7.4 and 10.7)
-
UVA light source (e.g., 1.12 mW/cm²)
-
HPLC system with UV detector
-
Develosil C30-UG column (or equivalent)
Procedure:
-
Prepare a 200 µM solution of uric acid in 40 mM phosphate buffer.
-
Add Rose Bengal to a final concentration of 0.1 µM.
-
Irradiate the solution with a UVA light source.
-
Monitor the degradation of uric acid and the formation of products by injecting aliquots into an HPLC system at regular intervals.
-
Separate the compounds using a Develosil C30-UG column with an isocratic mobile phase of aqueous formic acid (pH 3.0) at a flow rate of 1.0 mL/min.[7]
-
Detect the compounds by monitoring the absorbance at 210 nm.[7]
-
At pH 10.7, parabanic acid will hydrolyze to this compound.[9]
Figure 3: Experimental workflow for the in vitro generation and analysis of this compound.
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.
4.2.1. Sample Preparation
Plasma/Serum:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add an internal standard (e.g., ¹³C₂-labeled oxalic acid, as a proxy if a labeled this compound standard is unavailable).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Urine:
-
For a 24-hour urine collection, ensure the collection vessel contains an acid preservative (e.g., HCl) to maintain a pH below 3.0.[10]
-
Centrifuge an aliquot of the urine sample at 2,000 x g for 5 minutes to remove any particulate matter.
-
Dilute the supernatant with ultrapure water (e.g., 1:10 dilution).
-
Add an internal standard.
-
The diluted sample can be directly injected into the LC-MS/MS system.
Figure 4: Sample preparation workflow for LC-MS/MS analysis of this compound.
4.2.2. LC-MS/MS Conditions (General Example)
-
LC System: A high-performance liquid chromatography system.
-
Column: A mixed-mode or ion-exchange column suitable for organic acid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion of standards.
Conclusion
The endogenous production of this compound serves as a valuable indicator of uric acid oxidation, particularly by singlet oxygen. Its measurement in biological fluids can provide insights into the role of oxidative stress in various pathological conditions. The methodologies outlined in this guide offer a starting point for researchers to explore the significance of this compound in their respective fields. Further research is warranted to establish definitive reference ranges for this compound in different populations and to fully elucidate its clinical utility as a biomarker.
References
- 1. opentrons.com [opentrons.com]
- 2. droracle.ai [droracle.ai]
- 3. sickkids.ca [sickkids.ca]
- 4. Oxalic acid concentration in serum measured by isotopic clearance technique. Experience in hyper- and normo-oxaluric subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The determination of oxalic acid in plasma and urine by means of capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labmed.org.uk [labmed.org.uk]
- 7. Increase of oxidation rate of uric acid by singlet oxygen at higher pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parabanic acid is the singlet oxygen specific oxidation product of uric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
The Role of Oxaluric Acid in Inborn Errors of Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of inborn errors of metabolism, the accurate identification and quantification of metabolic intermediates are paramount for diagnosis, monitoring, and the development of therapeutic interventions. While extensive research has focused on the role of oxalic acid in disorders such as Primary Hyperoxaluria, the significance of its related compound, oxaluric acid (also known as oxalurate (B1259098) or carbamoyloxamic acid), remains largely uncharted territory. This technical guide provides a comprehensive overview of the current understanding of this compound's potential involvement in metabolic diseases, acknowledging the existing knowledge gaps and drawing parallels with the well-established pathophysiology of oxalic acid.
A Note on this compound: Current scientific literature provides limited information on the specific role and metabolic pathways of this compound (C₃H₄N₂O₄, CAS 585-05-7) in human inborn errors of metabolism. While the Human Metabolome Database identifies it as a potential E. coli metabolite and a biomarker for cocoa consumption, its endogenous metabolism and clinical significance in genetic disorders are not well-defined.[1] The majority of research relevant to this area has concentrated on oxalic acid, its precursor. Therefore, this guide will primarily focus on the established role of oxalic acid in inborn errors of metabolism, with the understanding that this provides the foundational context for any future investigation into this compound.
Oxalic Acid and Primary Hyperoxaluria: The Core Inborn Error of Oxalate (B1200264) Metabolism
Primary hyperoxaluria (PH) represents a group of rare, autosomal recessive inborn errors of metabolism characterized by the overproduction of oxalic acid.[2][3] This overproduction leads to hyperoxaluria, the excessive excretion of oxalate in the urine, resulting in the formation of recurrent calcium oxalate kidney stones and nephrocalcinosis.[2][4] If left untreated, PH can progress to end-stage renal disease (ESRD) and systemic oxalosis, where calcium oxalate crystals deposit in various tissues throughout the body.[3]
Quantitative Data in Primary Hyperoxaluria
The diagnosis and management of primary hyperoxaluria rely heavily on the quantification of oxalate in biological fluids. The following tables summarize key quantitative data for oxalic acid in healthy individuals and patients with PH.
| Analyte | Matrix | Healthy Individuals | Primary Hyperoxaluria (PH) Patients |
| Oxalic Acid | Urine | < 460 µmol/24h or < 38 mmol/mol creatinine (B1669602) (adults)[5] | > 700 µmol/1.73m²/24h is highly suggestive[5][6] |
| < 460 µmol/1.73m²/24h (children)[5] | Urinary oxalate excretion may exceed 1000 µmol/day/1.73m² in some cases[6] | ||
| Oxalic Acid | Plasma | < 3 µmol/L[5] | > 50 µmol/L is suggestive in renal failure[5] |
| 3-11 µmol/L (Normal Range by LC-MS/MS)[7][8] | Plasma levels can be > 100 µmol/L[9] |
Table 1: Reference and Pathological Ranges of Oxalic Acid
| Parameter | Value | Reference |
| Urinary Oxalate Excretion | > 1.0 mmol/1.73 m²/24h is characteristic of PH | [2] |
| Plasma Oxalate in ESRD | Typically > 80 µmol/L in PH patients | [2] |
| 30-80 µmol/L in non-PH hyperoxaluric patients | [2] | |
| Normal Plasma Oxalate | 1-5 µmol/L | [2] |
Table 2: Diagnostic Thresholds for Oxalic Acid in Primary Hyperoxaluria
Metabolic Pathways of Oxalic Acid Synthesis
The endogenous production of oxalic acid primarily occurs in the liver through the metabolism of glyoxylate (B1226380) and ascorbic acid.[10] In primary hyperoxaluria, enzymatic defects in the glyoxylate metabolism pathway lead to its accumulation and subsequent conversion to oxalate.
References
- 1. Role of oxalic acid in fungal and bacterial metabolism and its biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary and secondary hyperoxaluria: Understanding the enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperoxaluria and oxalosis - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 4. Kidney stone disease - Wikipedia [en.wikipedia.org]
- 5. labmed.org.uk [labmed.org.uk]
- 6. Oxalate - Urine [testguide.adhb.govt.nz]
- 7. Liquid chromatography-tandem mass spectrometry method for routine measurement of oxalic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hyperoxaluria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Oxaluric Acid Degradation Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaluric acid, an N-carbamoyl-alpha-amino acid, is a metabolite of interest in various biological systems. While the metabolic fate of its close relative, oxalic acid, is well-documented, the degradation pathway of this compound itself has remained less characterized. This technical guide synthesizes available biochemical knowledge to propose a comprehensive degradation pathway for this compound, detailing the key enzymes, intermediates, and relevant experimental methodologies. This information is critical for researchers in metabolic disorders, microbiology, and drug development, where understanding the complete breakdown of such metabolites is paramount.
Proposed this compound Degradation Pathway
Based on the chemical nature of this compound and analogous metabolic routes for structurally similar compounds, a two-step degradation pathway is proposed. The initial step involves the enzymatic hydrolysis of this compound into its constituent components: oxalic acid and urea (B33335). These products then enter their respective, well-established degradation pathways.
Step 1: Hydrolysis of this compound
The first and key step in the catabolism of this compound is the cleavage of the N-carbamoyl bond. This is likely catalyzed by an amidohydrolase with specificity for N-carbamoyl-alpha-amino acids.
-
Enzyme: N-carbamoyl-L-amino acid amidohydrolase (EC 3.5.1.87) or a similar hydrolase. While a specific "oxalurase" has not been identified, enzymes in this family are known to act on a variety of N-carbamoyl-amino acids.
-
Reaction: this compound + H₂O → Oxalic acid + Urea
This hydrolytic cleavage releases the dicarboxylic acid, oxalate (B1200264), and the nitrogenous waste product, urea.
Step 2: Degradation of Oxalic Acid and Urea
The products of the initial hydrolysis, oxalic acid and urea, are then degraded by well-characterized enzymatic pathways.
a) Oxalic Acid Degradation:
There are two primary enzymatic routes for oxalic acid catabolism, predominantly found in microorganisms and plants:
-
Oxalate Oxidase (EC 1.2.3.4): This enzyme catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide.
-
Reaction: Oxalic acid + O₂ → 2 CO₂ + H₂O₂
-
-
Oxalate Decarboxylase (EC 4.1.1.2): This enzyme catalyzes the decarboxylation of oxalate to formic acid and carbon dioxide.
-
Reaction: Oxalic acid → Formic acid + CO₂
-
b) Urea Degradation:
Urea is hydrolyzed by the enzyme urease into ammonia (B1221849) and carbon dioxide.
-
Enzyme: Urease (EC 3.5.1.5)
-
Reaction: Urea + H₂O → 2 NH₃ + CO₂
Quantitative Data
Direct quantitative data for the enzymatic degradation of this compound is limited in the literature. However, kinetic data for enzymes acting on analogous substrates and the degradation products of this compound are available and summarized below. These values can serve as a baseline for estimating the efficiency of the proposed pathway.
| Enzyme | Substrate(s) | K_m_ (mM) | V_max_ (units/mg) | Organism Source (Example) |
| N-carbamoyl-D-amino acid amidohydrolase | N-carbamoyl-D-phenylalanine | 19.7 | 13.1 | Comamonas sp. E222c |
| N-carbamoyl-D-amino acid amidohydrolase | N-carbamoyl-D-p-hydroxyphenylglycine | 13.1 | 0.56 | Comamonas sp. E222c |
| Oxalate Oxidase | Oxalic acid | 0.1-0.5 | Variable | Hordeum vulgare (Barley) |
| Oxalate Decarboxylase | Oxalic acid | 1-5 | Variable | Aspergillus niger |
| Urease | Urea | 0.1-3.0 | Variable | Bacillus pasteurii |
Experimental Protocols
To investigate and validate the proposed this compound degradation pathway, a series of experimental protocols are essential.
Enzymatic Assay for this compound Hydrolysis
Objective: To determine the activity of a putative "oxalurase" or an N-carbamoyl-L-amino acid amidohydrolase on this compound.
Principle: The hydrolysis of this compound is monitored by measuring the formation of one of its products, either oxalic acid or urea.
Materials:
-
This compound solution (substrate)
-
Enzyme preparation (e.g., cell-free extract from a microorganism suspected to degrade this compound, or a purified N-carbamoyl-L-amino acid amidohydrolase)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Reagents for oxalic acid or urea quantification (see below)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the this compound substrate at a known concentration.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme preparation.
-
At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by heat inactivation or addition of a strong acid).
-
Quantify the amount of oxalic acid or urea produced in each aliquot.
-
Calculate the rate of reaction from the linear portion of the product formation curve.
Quantification Methods:
-
Oxalic Acid:
-
Enzymatic Assay: Use a commercial oxalate assay kit, which typically employs oxalate oxidase and a colorimetric or fluorometric detection system for the resulting hydrogen peroxide.
-
High-Performance Liquid Chromatography (HPLC): Separate and quantify oxalic acid using an appropriate HPLC column (e.g., ion-exchange or reversed-phase with an ion-pairing agent) and a suitable detector (e.g., UV-Vis or conductivity).
-
-
Urea:
-
Colorimetric Assay: Use a diacetyl monoxime-based assay to quantify urea.
-
Enzymatic Assay: Use a urease-based assay that measures the ammonia produced from the hydrolysis of urea.
-
Assay for Oxalate Degrading Enzymes
a) Oxalate Oxidase Activity Assay
Principle: The activity of oxalate oxidase is determined by measuring the rate of hydrogen peroxide (H₂O₂) production.
Materials:
-
Oxalic acid solution
-
Enzyme preparation
-
Reaction buffer (e.g., 50 mM succinate (B1194679) buffer, pH 3.8)
-
H₂O₂ detection reagent (e.g., a chromogenic substrate for peroxidase, such as 3-methyl-2-benzothiazolinone hydrazone (MBTH) and 3-(dimethylamino)benzoic acid (DMAB), in the presence of peroxidase).
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, oxalic acid, and the H₂O₂ detection reagents.
-
Equilibrate to the desired temperature.
-
Initiate the reaction by adding the enzyme preparation.
-
Monitor the change in absorbance at the appropriate wavelength for the chromogenic product over time.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the product.
b) Oxalate Decarboxylase Activity Assay
Principle: The activity of oxalate decarboxylase is determined by measuring the rate of CO₂ evolution or formate (B1220265) production.
Materials:
-
Oxalic acid solution
-
Enzyme preparation
-
Reaction buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
For CO₂ detection: A CO₂ electrode or a coupled enzymatic assay.
-
For formate detection: Formate dehydrogenase and NAD⁺, monitoring the increase in absorbance at 340 nm due to NADH formation.
Procedure (Formate Detection):
-
Prepare a reaction mixture containing the reaction buffer and oxalic acid.
-
Equilibrate to the desired temperature.
-
Initiate the reaction by adding the oxalate decarboxylase preparation.
-
At time intervals, stop the reaction and measure the formate concentration in a separate assay containing formate dehydrogenase and NAD⁺.
-
Calculate the oxalate decarboxylase activity based on the rate of formate production.
Urease Activity Assay
Principle: Urease activity is determined by measuring the rate of ammonia production.
Materials:
-
Urea solution
-
Enzyme preparation
-
Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)
-
Ammonia detection reagent (e.g., Nessler's reagent or the Berthelot (indophenol) reaction).
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and urea.
-
Equilibrate to the desired temperature.
-
Initiate the reaction by adding the urease preparation.
-
At time intervals, stop the reaction and measure the ammonia concentration using a colorimetric method.
-
Calculate the urease activity based on the rate of ammonia formation.
Visualizations
Caption: Proposed metabolic pathway for the degradation of this compound.
Caption: Experimental workflow for elucidating the this compound degradation pathway.
Conclusion
This technical guide provides a scientifically grounded, albeit hypothesized, framework for understanding the degradation of this compound. The proposed pathway, initiating with a hydrolytic cleavage followed by the breakdown of the resulting oxalic acid and urea, is supported by the known activities of related enzymes. The provided experimental protocols offer a roadmap for researchers to validate this pathway and to characterize the specific enzymes involved in their biological systems of interest. Further research in this area will be crucial for a complete understanding of nitrogen and oxalate metabolism and may have implications for human health and industrial biotechnology.
The Nexus of Oxaluric Acid and Primary Hyperoxaluria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primary hyperoxaluria (PH) is a group of rare, inherited metabolic disorders characterized by the overproduction of oxalate (B1200264), leading to recurrent nephrolithiasis, nephrocalcinosis, and progressive renal failure. While the central role of oxalic acid is well-established, the significance of structurally related compounds, such as oxaluric acid, remains less defined. This technical guide provides a comprehensive overview of the current understanding of the link between this compound and primary hyperoxaluria, synthesizing available data on its metabolism, analytical methodologies, and potential clinical relevance. Based on an extensive review of the scientific literature, a direct, significant link between this compound and the primary pathophysiology of hyperoxaluria has not been established. This document summarizes the existing knowledge on oxalic acid metabolism in PH and discusses the current, limited understanding of this compound in this context.
Introduction to Primary Hyperoxaluria
Primary hyperoxaluria encompasses three distinct genetic disorders (PH1, PH2, and PH3), each resulting from a deficiency in a specific enzyme involved in the metabolism of glyoxylate (B1226380), a key precursor to oxalate.[1] This enzymatic defect leads to a massive overproduction of oxalate by the liver.[2] As oxalate cannot be further metabolized by humans, it is primarily excreted by the kidneys.[2] The resulting hyperoxaluria leads to the formation of insoluble calcium oxalate crystals in the urinary tract, causing recurrent kidney stones and deposition of crystals in the kidney parenchyma (nephrocalcinosis).[2] This progressive crystal deposition can lead to chronic kidney disease (CKD) and eventual end-stage renal disease (ESRD).[2]
The Central Role of Oxalic Acid in Primary Hyperoxaluria
The pathophysiology of primary hyperoxaluria is unequivocally linked to the excessive endogenous production of oxalic acid. In healthy individuals, glyoxylate is converted to glycine (B1666218) in the peroxisomes. In PH1, a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) prevents this conversion, leading to an accumulation of glyoxylate, which is then oxidized to oxalate.[1] Similarly, in PH2, a deficiency of glyoxylate reductase/hydroxypyruvate reductase (GRHPR) leads to increased availability of glyoxylate for conversion to oxalate.[2]
The clinical manifestations and progression of primary hyperoxaluria are directly correlated with the levels of oxalate in the urine and plasma.
Quantitative Data on Oxalate Levels in Primary Hyperoxaluria
Urinary and plasma oxalate levels are critical biomarkers for the diagnosis and monitoring of primary hyperoxaluria.
| Analyte | Sample Type | Patient Population | Concentration Range | Normal Range | Citation(s) |
| Oxalate | 24-hour Urine | Primary Hyperoxaluria | >1.0 mmol/1.73 m²/day | <0.5 mmol/1.73 m²/day | [2] |
| Oxalate | Plasma | Primary Hyperoxaluria with ESRD | >50 µmol/L | 1-5 µmol/L | [2] |
| Glycolate | Urine | Primary Hyperoxaluria Type 1 | Often elevated | Varies | [2] |
| L-Glycerate | Urine | Primary Hyperoxaluria Type 2 | Elevated | Varies | [2] |
This compound: Metabolism and Potential Relevance
This compound (carbamoyloxamic acid) is a dicarboxylic acid that is structurally related to oxalic acid. While its role in uremia and renal failure has been investigated, its specific link to the primary metabolic defect in hyperoxaluria is not well-documented in the scientific literature.
Metabolic Pathways of this compound
The precise metabolic pathway of this compound in humans is not as well-defined as that of oxalic acid. It is considered a minor metabolite and may be formed from the breakdown of purines or the metabolism of urea (B33335) cycle intermediates. However, a direct and significant enzymatic pathway linking the overproduction of glyoxylate in primary hyperoxaluria to the formation of this compound has not been identified.
Below is a conceptual diagram illustrating the established metabolic derangement in Primary Hyperoxaluria Type 1, highlighting the central role of glyoxylate and oxalate. The potential, yet unproven, connection to this compound is depicted with a dashed line to indicate its speculative nature.
Quantitative Data on this compound in Primary Hyperoxaluria
Experimental Protocols
The measurement of oxalate in biological fluids is well-established, with several validated methods available. In contrast, specific and validated protocols for the routine measurement of this compound in the context of primary hyperoxaluria are not commonly reported.
Measurement of Oxalic Acid
A common method for the quantification of urinary oxalate involves GC-MS.
Protocol:
-
Sample Preparation: A defined volume of urine is acidified.
-
Derivatization: The oxalic acid is converted to a volatile ester, often a methyl or ethyl ester, through a reaction with an appropriate alcohol in the presence of an acid catalyst.
-
Extraction: The derivatized oxalate is extracted into an organic solvent.
-
GC-MS Analysis: The extracted sample is injected into a gas chromatograph coupled with a mass spectrometer. The compound is separated based on its boiling point and retention time, and the mass spectrometer provides specific detection and quantification based on the mass-to-charge ratio of the fragmented ions.[3]
LC-MS/MS offers high sensitivity and specificity for the measurement of oxalate in plasma and urine.
Protocol:
-
Sample Preparation: Plasma or urine samples are often subjected to protein precipitation or solid-phase extraction to remove interfering substances.
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatograph, where oxalate is separated from other components on a chromatographic column.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Oxalate is ionized, and specific parent and daughter ion transitions are monitored for highly selective quantification.[4][5]
Enzymatic methods provide a more accessible approach for oxalate quantification.
Protocol:
-
Sample Preparation: Urine or deproteinized plasma is used.
-
Enzymatic Reaction: The sample is incubated with oxalate oxidase, which catalyzes the oxidation of oxalate to hydrogen peroxide and carbon dioxide.
-
Detection: The hydrogen peroxide produced is then measured, typically through a colorimetric reaction catalyzed by peroxidase. The intensity of the color is proportional to the initial oxalate concentration.[6][7]
Measurement of this compound
Specific, validated, and routinely used protocols for the measurement of this compound in the context of primary hyperoxaluria are not well-documented in the literature. While GC-MS and LC-MS/MS methods could theoretically be adapted for this compound, the lack of reported applications suggests it is not a current focus of clinical or research investigation in this disease. The analytical differentiation from the much more abundant oxalic acid would be a key challenge to overcome.
Clinical Significance and Future Directions
Based on the available evidence, this compound does not appear to play a primary role in the pathophysiology of primary hyperoxaluria. The overwhelming focus of research and clinical management is on the overproduction and excretion of oxalic acid.
The potential for this compound to be a minor, secondary metabolite in PH cannot be entirely excluded without further investigation. However, its clinical utility as a biomarker or a therapeutic target in this disease is currently not supported by scientific evidence.
Future research in primary hyperoxaluria will likely continue to focus on:
-
Novel therapeutic strategies to reduce oxalate production, such as RNA interference (RNAi) therapies.
-
Improving the management of nephrolithiasis and CKD.
-
Developing more sensitive and specific biomarkers of disease activity and progression, which are currently centered on oxalate and related metabolites of the core pathogenic pathway.
Conclusion
This technical guide has synthesized the current understanding of the relationship between this compound and primary hyperoxaluria. The core pathology of PH is firmly established as a disorder of glyoxylate metabolism leading to excessive oxalic acid production. While this compound is a structurally related compound, there is a notable absence of scientific literature to support a direct or significant link to the primary metabolic defects in PH. Quantitative data on this compound levels in PH patients are lacking, and it is not utilized as a clinical biomarker for this group of diseases. The focus of research, diagnosis, and therapeutic development in primary hyperoxaluria remains centered on the well-defined and clinically significant role of oxalic acid. Further research would be necessary to elucidate any potential minor or secondary role of this compound in the complex metabolic disturbances of primary hyperoxaluria.
References
- 1. Oxalate (dys)Metabolism: Person-to-Person Variability, Kidney and Cardiometabolic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The determination of urinary oxalate by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of oxalic acid in fungal and bacterial metabolism and its biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic degradation of oxalic acid for prevention of scaling | Lund University [lunduniversity.lu.se]
Physiological Concentration of Oxaluric Acid in Urine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the physiological concentration of oxaluric acid in human urine. Direct quantitative data for this compound is scarce in scientific literature; it is most commonly measured as a component of total urinary oxalate (B1200264), following a conversion process. This document synthesizes the available information on total urinary oxalate, which is inclusive of this compound, and details the metabolic relationship between these two compounds. Furthermore, it outlines a standard experimental protocol for the quantification of total oxalate in urine and presents a visualization of the relevant metabolic pathway and analytical workflow.
Introduction: The Role of this compound in Urinary Oxalate
This compound is a metabolic precursor to oxalic acid. In clinical and research settings, the quantification of urinary oxalate is a key diagnostic marker for several metabolic disorders, most notably hyperoxaluria, which is a significant risk factor for the formation of kidney stones (nephrolithiasis). A large proportion of urinary oxalate is derived from the endogenous metabolism of various precursors, including ascorbic acid and amino acids like glycine (B1666218) and hydroxyproline. This compound is an intermediate in these pathways and is excreted in the urine, where it can be hydrolyzed to form oxalic acid.
Due to its conversion to oxalic acid, many analytical methods for urinary oxalate are designed to measure the total oxalate concentration after an acid hydrolysis step. This step ensures that any this compound present in the sample is converted to oxalic acid, and the subsequent measurement reflects the combined concentration of both compounds. Therefore, the physiological concentration of "this compound" is often implicitly included in the reported values for "total urinary oxalate."
Physiological Concentration of Total Oxalate in Urine
The concentration of total oxalate in the urine of healthy individuals can vary based on factors such as diet, age, sex, and body size. The following table summarizes the physiological concentration ranges for total urinary oxalate reported in various studies. It is important to note that these values generally represent the combined total of oxalic acid and its precursor, this compound.
| Parameter | Population | Concentration Range | Units | Reference(s) |
| 24-hour Excretion | Healthy Adults | < 40 | mg/24h | [1] |
| 24-hour Excretion | Healthy Adults | < 45 | mg/day | [2] |
| 24-hour Excretion | Healthy Adults | 0.11-0.46 | mmol/24h | |
| 24-hour Excretion | Healthy Adults (Male) | 0.08 – 0.49 | mmol/24hr | |
| 24-hour Excretion | Healthy Adults (Female) | 0.04 – 0.32 | mmol/24hr | |
| 24-hour Excretion | Healthy Children | 0.14 – 0.42 | mmol/24hr | |
| 24-hour Excretion | Healthy Adults | 0.121-0.325 (1-day), 0.145-0.301 (3-day) | mmol/24h/m² | [3] |
| 24-hour Excretion | Healthy Adults | 7 to 29 | mg/day | [4] |
| 24-hour Excretion | Normal Children | 34.51 +/- 16.35 | mg/day/1.73 m² | [5] |
Metabolic Pathway of this compound
This compound is an intermediate in the metabolic pathway that leads to the formation of oxalic acid. The primary precursors for this pathway in humans are ascorbic acid (Vitamin C) and the amino acid glycine. The following diagram illustrates a simplified view of the endogenous production of oxalic acid, highlighting the position of this compound.
Caption: Simplified metabolic pathway of endogenous oxalic acid production.
Experimental Protocol: Quantification of Total Urinary Oxalate
The following is a representative experimental protocol for the determination of total oxalate in urine, which includes the conversion of this compound to oxalic acid. This method is based on precipitation followed by colorimetric or spectrophotometric detection.
Principle: Urinary this compound is hydrolyzed to oxalic acid by heating in an acidic medium. The total oxalic acid is then precipitated as calcium oxalate. The amount of oxalate is determined by measuring the calcium content of the precipitate or by measuring the remaining calcium in the supernatant using a colorimetric method.
Materials and Reagents:
-
Hydrochloric acid (HCl), concentrated
-
Calcium chloride (CaCl₂) solution
-
Sodium acetate (B1210297) buffer
-
Trichloroacetic acid (TCA)
-
Colorimetric reagent for calcium (e.g., o-cresolphthalein (B1221799) complexone)
-
Standard solutions of oxalic acid
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Sample Collection: A 24-hour urine specimen is collected in a container with a preservative such as hydrochloric acid to maintain a low pH and prevent the precipitation of calcium oxalate. The total volume is recorded.
-
Hydrolysis of this compound: An aliquot of the urine sample is mixed with concentrated HCl and heated (e.g., in a boiling water bath) for a specified time to ensure the complete conversion of this compound to oxalic acid.
-
Precipitation of Calcium Oxalate: After cooling, the pH of the sample is adjusted using a sodium acetate buffer. A solution of calcium chloride is added to precipitate the total oxalate as calcium oxalate. The mixture is incubated to allow for complete precipitation.
-
Separation of Precipitate: The sample is centrifuged to pellet the calcium oxalate precipitate. The supernatant is carefully removed.
-
Quantification:
-
Method A (Direct measurement of precipitate): The calcium oxalate precipitate is washed and then redissolved in acid. The calcium concentration in the redissolved solution is measured using a colorimetric assay.
-
Method B (Indirect measurement from supernatant): The concentration of calcium remaining in the supernatant after precipitation is measured. The amount of oxalate is calculated from the difference between the initial amount of calcium added and the amount remaining in the supernatant.
-
-
Calculation: The concentration of total oxalate in the urine sample is calculated by comparing the results to a standard curve generated using known concentrations of oxalic acid. The final value is typically expressed as mg or mmol of oxalate per 24 hours.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of total urinary oxalate, including the hydrolysis of this compound.
Caption: General experimental workflow for total urinary oxalate determination.
Conclusion
While direct measurement of the physiological concentration of this compound in urine is not commonly reported, its significance as a precursor to oxalic acid is well-established. The standard clinical and research practice involves the quantification of total urinary oxalate, which encompasses both oxalic acid and this compound. Understanding the metabolic relationship between these compounds and employing analytical methods that account for their interconversion is crucial for the accurate assessment of oxalate metabolism and the diagnosis and management of related disorders. The data and protocols presented in this guide provide a foundational understanding for researchers, scientists, and drug development professionals working in this area.
References
- 1. mlabs.umich.edu [mlabs.umich.edu]
- 2. Calcium Oxalate Crystals in Urine: Symptoms, Causes, Treatment [healthline.com]
- 3. Urinary oxalate excretion, as determined by isotope dilution and indirect colorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary oxalate excretion increases with body size and decreases with increasing dietary calcium intake among healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Urinary excretion of calcium, magnesium, uric acid and oxalic acid in normal children] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Fate of Oxaluric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaluric acid, also known as N-carbamoyl-glycine, is an intermediate in the metabolic pathways of certain organisms. While extensive research has been conducted on the metabolic fate of the structurally related compound oxalic acid, the biotransformation of this compound is less well-documented, particularly in mammalian systems. This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of this compound, with a primary focus on its role in microbial metabolic pathways. The information presented herein is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's biological transformations.
Current knowledge indicates that this compound is a key intermediate in the anaerobic degradation of allantoin (B1664786) in certain bacteria, such as Escherichia coli[1]. Allantoin is a product of purine (B94841) degradation in many organisms[2][3]. In humans and other primates, the purine degradation pathway typically terminates at uric acid, and thus, the metabolic pathways involving allantoin and its downstream products, including this compound, are not considered to be active.
Metabolic Pathways of this compound
The primary known metabolic pathway involving this compound is the anaerobic degradation of allantoin. This pathway is a source of nitrogen for some bacteria under anaerobic conditions[1].
Anaerobic Allantoin Degradation in Escherichia coli
In E. coli, allantoin is catabolized to provide the organism with a source of nitrogen. The pathway proceeds through several enzymatic steps, leading to the formation of ammonia, which can then be assimilated. A key part of this pathway involves the conversion of (S)-ureidoglycolate to this compound[4].
The steps are as follows:
-
Allantoin is converted to allantoate.
-
Allantoate is then transformed into (S)-ureidoglycolate.
-
(S)-Ureidoglycolate is oxidized by (S)-ureidoglycolate dehydrogenase (AllD) to produce this compound[4].
-
This compound is then converted by oxamic transcarbamylase (OXTCase) into oxamate (B1226882) and carbamoyl (B1232498) phosphate[1].
-
Carbamoyl phosphate (B84403) is subsequently utilized by carbamate (B1207046) kinase to generate ATP and ammonia[1].
The following diagram illustrates this metabolic pathway.
Caption: Anaerobic allantoin degradation pathway in E. coli.
Metabolic Fate in Mammals
There is a significant lack of information in the scientific literature regarding the metabolic fate of this compound in mammals. It is not a known intermediate in endogenous mammalian metabolic pathways. If introduced exogenously, its fate is undetermined. It may be excreted unchanged in the urine, or it could potentially be hydrolyzed to oxalic acid and glycine, though this has not been experimentally verified.
Quantitative Data
A thorough review of the existing literature reveals a notable absence of quantitative data on the metabolic fate of this compound. Key metrics such as enzyme kinetics for its producing and consuming enzymes, its plasma concentrations, and excretion profiles in various species have not been reported. The following table summarizes the lack of available data.
| Parameter | Organism | Value | Reference |
| Enzyme Kinetics | |||
| (S)-Ureidoglycolate Dehydrogenase (Km for Ureidoglycolate) | E. coli | Not Available | N/A |
| Oxamic Transcarbamylase (Km for this compound) | E. coli | Not Available | N/A |
| Pharmacokinetic Data | |||
| Bioavailability | Mammals | Not Available | N/A |
| Plasma Half-life | Mammals | Not Available | N/A |
| Urinary Excretion (% of dose) | Mammals | Not Available | N/A |
Experimental Protocols
While specific protocols for the study of this compound metabolism are not detailed in the literature, established methodologies for investigating microbial metabolism and enzyme activity can be applied.
General Protocol for Studying Microbial Metabolism of this compound
This protocol outlines a general workflow for determining if a microorganism can metabolize this compound.
Caption: Workflow for studying microbial metabolism of a compound.
Methodology:
-
Microorganism Culture: The bacterial strain of interest (e.g., E. coli) is grown in a suitable liquid medium under anaerobic conditions to an appropriate cell density.
-
Substrate Addition: A sterile solution of this compound is added to the culture to a final concentration of, for example, 1 mM. A control culture without the added compound is also maintained.
-
Incubation and Sampling: The cultures are incubated at the optimal growth temperature (e.g., 37°C). Samples of the culture are taken at regular intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Preparation: The collected samples are centrifuged to pellet the bacterial cells. The supernatant is collected and may be filtered to remove any remaining cellular debris.
-
Analytical Chemistry: The concentration of this compound and potential metabolites in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This allows for the quantification of the parent compound's degradation and the identification of metabolic products over time.
Protocol for Determination of Carbamate Kinase Activity
This protocol is adapted from the methodology used to study the allantoin degradation pathway and is relevant for characterizing enzymes downstream of this compound metabolism[1]. It measures the production of ATP.
Principle: Carbamate kinase transfers a phosphate group from carbamoyl phosphate to ADP to produce ATP. The generated ATP can be quantified using a luciferase-based assay, where the light produced is proportional to the ATP concentration.
Reagents:
-
Cell-free extract of the microorganism expressing carbamate kinase.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Carbamoyl phosphate solution.
-
ADP solution.
-
Luciferase/luciferin reagent.
-
ATP standard solutions.
Procedure:
-
Preparation of Cell-Free Extract: Bacterial cells are harvested, washed, and lysed (e.g., by sonication) in a suitable buffer. The cell debris is removed by centrifugation to obtain a cell-free extract containing the enzyme.
-
Enzyme Reaction: The reaction is initiated by mixing the cell-free extract with the reaction buffer, carbamoyl phosphate, and ADP. The mixture is incubated at the optimal temperature for the enzyme.
-
ATP Measurement: At specific time points, aliquots of the reaction mixture are taken, and the reaction is stopped (e.g., by heating or adding a quenching agent). The amount of ATP produced is then measured by adding the luciferase/luciferin reagent and quantifying the resulting luminescence using a luminometer.
-
Quantification: A standard curve is generated using known concentrations of ATP to determine the amount of ATP produced in the enzymatic reaction. The enzyme activity is then calculated and expressed, for example, in µmol of ATP produced per minute per mg of protein.
Conclusion and Future Directions
The metabolic fate of this compound is an area with significant knowledge gaps. While its role as an intermediate in the anaerobic degradation of allantoin in some bacteria is established, its metabolism, or lack thereof, in mammals remains uninvestigated. For drug development professionals, this lack of data means that the potential effects of this compound or its derivatives in humans are largely unknown.
Future research should focus on:
-
Mammalian Metabolism Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models to determine if it is absorbed and metabolized.
-
Enzyme Characterization: Purifying and characterizing the enzymes involved in the bacterial allantoin degradation pathway, including (S)-ureidoglycolate dehydrogenase and oxamic transcarbamylase, to obtain kinetic data.
-
Analytical Method Development: Developing and validating robust analytical methods for the quantification of this compound in biological matrices such as plasma and urine.
A deeper understanding of the metabolic fate of this compound will provide valuable insights for researchers in microbiology, biochemistry, and toxicology.
References
The Significance of Oxaluric Acid in Pediatric Metabolic Disorders: An In--depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxaluric acid, the conjugate acid of oxalate (B1200264), is a critical metabolite in several pediatric metabolic disorders, most notably Primary Hyperoxaluria (PH).[1] Elevated levels of this compound and its salt, oxalate, lead to the formation of calcium oxalate crystals, resulting in recurrent kidney stones, nephrocalcinosis, and progressive renal failure.[1][2] Understanding the biochemical pathways, cellular impacts, and methods for quantifying this compound is paramount for developing effective diagnostics and therapeutics for these devastating pediatric conditions. This technical guide provides a comprehensive overview of the role of this compound in pediatric metabolic disorders, detailing its metabolism, pathophysiology, analytical methodologies for its detection, and current diagnostic and monitoring workflows.
Introduction: this compound and Its Clinical Relevance
This compound (ethanedioic acid) is a dicarboxylic acid with the chemical formula C₂H₂O₄.[3] In biological systems, it primarily exists in its deprotonated form, oxalate (C₂O₄²⁻).[2][4] While often used interchangeably in clinical literature, it is the oxalate ion that readily complexes with calcium to form insoluble calcium oxalate crystals, the hallmark of several pediatric metabolic diseases.[1][5]
The primary clinical significance of this compound in pediatrics lies in its association with Primary Hyperoxaluria (PH) , a group of rare autosomal recessive genetic disorders characterized by the excessive endogenous production of oxalate.[2][6] There are three main types of PH, each caused by a deficiency in a specific enzyme involved in glyoxylate (B1226380) metabolism.[6] This leads to the accumulation of oxalate, resulting in severe and recurrent kidney stone disease, nephrocalcinosis, and often progressing to end-stage renal disease (ESRD) even in early childhood.[1][7]
Another pediatric metabolic disorder where altered oxalate metabolism has been noted is L-2-Hydroxyglutaric Aciduria (L-2-HGA) , a neurometabolic disease characterized by elevated levels of L-2-hydroxyglutarate in urine, plasma, and cerebrospinal fluid.[5][8][9][10][11] While the primary pathology is not driven by oxalate, some studies have reported moderately increased levels of other organic acids, including those related to the Krebs cycle, which may indirectly influence oxalate metabolism.[12]
Biochemical Pathways of this compound Metabolism
The majority of endogenous oxalate is produced in the liver through the metabolism of glyoxylate and, to a lesser extent, ascorbic acid (Vitamin C).[13][14]
Biosynthesis of Oxalate
The main pathways for endogenous oxalate production are:
-
From Glyoxylate: Glyoxylate is a key intermediate that can be converted to oxalate by the enzyme lactate (B86563) dehydrogenase (LDH).[13] In healthy individuals, the enzyme alanine-glyoxylate aminotransferase (AGT), a vitamin B6-dependent enzyme, converts glyoxylate to glycine, thus preventing excessive oxalate formation.[1] A deficiency in AGT is the cause of Primary Hyperoxaluria Type 1 (PH1).[1]
-
From Glycolate (B3277807): Glycolate can be oxidized to glyoxylate by glycolate oxidase. This pathway is relevant in Primary Hyperoxaluria Type 2 (PH2), which is caused by a deficiency of glyoxylate reductase/hydroxypyruvate reductase (GRHPR), leading to an accumulation of both glyoxylate and L-glycerate.
-
From Hydroxyproline: The catabolism of hydroxyproline, an amino acid found in collagen, can also lead to the formation of glyoxylate.[14]
-
From Ascorbic Acid (Vitamin C): Ascorbic acid can be metabolized to oxalate, and excessive intake can lead to increased urinary oxalate excretion.[2][13]
Degradation of Oxalate
In humans, oxalate is a metabolic end-product and is not significantly degraded.[1] It is primarily eliminated from the body through renal excretion.[2] The gut microbiome, particularly the bacterium Oxalobacter formigenes, can degrade dietary oxalate in the intestines, thereby reducing its absorption.[6]
Pathophysiology of this compound in Pediatric Disorders
The pathophysiology of this compound-related disorders is primarily driven by the low solubility of calcium oxalate.
Primary Hyperoxaluria (PH)
In PH, the enzymatic defects in glyoxylate metabolism lead to a massive overproduction of oxalate by the liver.[1] This results in:
-
Hyperoxaluria: Markedly elevated levels of oxalate in the urine.[1]
-
Calcium Oxalate Crystalluria: The supersaturation of urine with calcium and oxalate leads to the formation of calcium oxalate crystals.[1]
-
Nephrolithiasis and Nephrocalcinosis: These crystals aggregate to form kidney stones (nephrolithiasis) and can also be deposited in the renal parenchyma (nephrocalcinosis).[1][2]
-
Renal Injury: The continuous crystal deposition and stone formation cause chronic inflammation, tubular damage, and progressive loss of kidney function, often leading to ESRD.[1]
-
Systemic Oxalosis: When renal function declines, oxalate can no longer be effectively excreted and deposits in other tissues throughout the body, including bones, retina, myocardium, and skin, a condition known as systemic oxalosis.[7]
Oxalate-Induced Cellular Signaling
At the cellular level, oxalate and calcium oxalate crystals are not inert. They actively induce renal injury through various signaling pathways:
-
Inflammasome Activation: Calcium oxalate crystals can activate the NLRP3 inflammasome in renal tubular cells and intrarenal mononuclear phagocytes.[4][15][16] This leads to the secretion of pro-inflammatory cytokines like IL-1β, driving an inflammatory response and tissue damage.[15][16]
-
Oxidative Stress: Oxalate exposure induces the production of reactive oxygen species (ROS) in renal epithelial cells.[3][17][18] This oxidative stress contributes to cell injury, apoptosis, and necrosis.[17][18]
-
MAPK Signaling: Calcium oxalate crystals can activate mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK, JNK, and p38, which are involved in cell proliferation, inflammation, and apoptosis.[14][19]
-
Lipid Signaling: Oxalate can activate lipid signaling pathways, leading to the production of arachidonic acid, lysophospholipids, and ceramide, which disrupt mitochondrial function and promote cell death.[17][18]
Below is a diagram illustrating the key signaling pathways involved in oxalate-induced renal cell injury.
Quantitative Data on this compound Levels
The quantification of urinary and plasma oxalate is crucial for the diagnosis and monitoring of pediatric patients with hyperoxaluria.
Table 1: Urinary Oxalate-to-Creatinine Ratio in Healthy Children (Random Urine Sample)
| Age | Upper Limit of Normal (mmol/mmol) | Upper Limit of Normal (mg/mg) |
| <6 months | 0.37 | 0.29 |
| 6 months to 2 years | 0.26 | 0.20 |
| >2 years to 5 years | 0.14 | 0.11 |
| 6 to 12 years | 0.08 | 0.06 |
| Data adapted from GeneReviews®.[20][21] |
Table 2: Plasma and Urinary Oxalate Levels in Pediatric Primary Hyperoxaluria Type 1 (PH1) Patients
| Parameter | Patient Group | Value Range | Notes |
| Urinary Oxalate Excretion (24-hour) | PH1 | >1.0 mmol/1.73 m²/day | In patients with normal renal function. |
| Plasma Oxalate | PH1 with normal renal function | Typically <10 µmol/L | May be slightly elevated. |
| Plasma Oxalate | PH1 with ESRD | Often >50-100 µmol/L | Significantly elevated compared to other causes of ESRD.[22] |
| Values are general ranges and can vary based on age, diet, and specific genetic mutation.[20][23][24] |
Experimental Protocols for this compound Quantification
Accurate measurement of this compound (as oxalate) is essential for clinical management. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two common methods.
Protocol for Urinary Oxalate Determination by HPLC
This protocol is a synthesized methodology based on common practices described in the literature.[8][25][26]
1. Principle: Urinary oxalate is derivatized to a chromophoric or fluorophoric compound that can be detected by a UV or fluorescence detector after separation by reverse-phase HPLC.
2. Reagents and Materials:
-
Oxalic acid standard
-
Hydrochloric acid (HCl)
-
o-Phenylenediamine (OPD) for derivatization
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Urine collection containers with HCl as a preservative
-
Centrifuge tubes
-
HPLC system with a C18 column and UV detector
3. Sample Preparation and Derivatization:
-
Collect a 24-hour or random spot urine sample in a container with HCl to maintain a pH < 2. This is crucial to keep calcium oxalate dissolved.[22]
-
Centrifuge an aliquot of the urine sample to remove any sediment.
-
To 1.0 mL of the urine supernatant, add a specific volume of OPD solution in HCl.
-
Incubate the mixture to allow for the derivatization reaction to complete. The reaction forms a fluorescent quinoxaline (B1680401) derivative.
-
Stop the reaction by adding NaOH.
-
Filter the sample before injection into the HPLC system.
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[25]
-
Mobile Phase: Isocratic elution with a mixture of methanol and ammonium acetate buffer.[25]
-
Flow Rate: Typically 1.0 mL/min.[25]
-
Detection: UV detector set at a specific wavelength (e.g., 314 nm) for the derivatized oxalate.[25]
-
Quantification: Create a standard curve using known concentrations of oxalic acid. The concentration of oxalate in the urine sample is determined by comparing its peak area to the standard curve.
Protocol for Plasma/Urine Oxalate Determination by GC-MS
This protocol is a synthesized methodology based on common practices for organic acid analysis.[7][27]
1. Principle: Organic acids, including oxalate, are extracted from the biological matrix, derivatized to make them volatile, and then separated and quantified by GC-MS.
2. Reagents and Materials:
-
Oxalic acid standard
-
Internal standard (e.g., ¹³C₂-oxalic acid)
-
Ethyl acetate
-
Hydroxylamine (B1172632) (for oximation of keto-acids)
-
Derivatization agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))
-
Pyridine
-
GC-MS system with a capillary column
3. Sample Preparation and Derivatization:
-
To a specific volume of plasma or urine, add the internal standard.
-
Perform an oximation step by adding hydroxylamine to convert keto-acids to their oxime derivatives, reducing interference.[27]
-
Acidify the sample and extract the organic acids with ethyl acetate.[27]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the derivatization agent (BSTFA + TMCS in pyridine) and heat to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.[27]
4. GC-MS Analysis:
-
Column: A capillary column suitable for organic acid analysis (e.g., DB-5ms).
-
Injection: Inject the derivatized sample into the GC.
-
Temperature Program: Use a temperature gradient to separate the different organic acids.
-
Mass Spectrometry: Operate the mass spectrometer in either scan mode for identification or selected ion monitoring (SIM) mode for quantification for higher sensitivity.
-
Quantification: The concentration of oxalate is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.
Diagnostic and Monitoring Workflow
The diagnosis and management of pediatric hyperoxaluria require a systematic approach.
Diagnostic Workflow
The following diagram outlines a typical diagnostic workflow for a child with suspected primary hyperoxaluria.
Monitoring Protocol
Once a diagnosis of a pediatric metabolic disorder involving this compound is confirmed, regular monitoring is essential to manage the disease and prevent complications.
Table 3: Monitoring Protocol for Pediatric Patients with Hyperoxaluria
| Parameter | Frequency | Purpose |
| Urinary Oxalate Excretion | Every 3-6 months | To assess disease activity and response to therapy. |
| Plasma Oxalate | As indicated, especially with declining renal function | To monitor for systemic oxalosis. |
| Serum Creatinine and eGFR | Every 3-6 months | To monitor kidney function. |
| Renal Ultrasound | Annually | To assess for new stone formation and nephrocalcinosis progression. |
| Ophthalmological Exam | Annually | To screen for retinal oxalate deposits. |
| Bone Density Scan | As clinically indicated | To assess for oxalate-related bone disease. |
Conclusion
This compound, primarily in its ionized form oxalate, plays a central role in the pathophysiology of several pediatric metabolic disorders, with primary hyperoxaluria being the most significant. The excessive endogenous production of oxalate leads to a cascade of events, including calcium oxalate crystallization, renal inflammation, and progressive kidney damage. A thorough understanding of the underlying biochemical pathways and cellular signaling mechanisms is crucial for the development of targeted therapies. Accurate quantification of oxalate in urine and plasma using validated methods like HPLC and GC-MS is essential for timely diagnosis and effective monitoring. The diagnostic and management workflows presented here provide a framework for a comprehensive approach to caring for children affected by these challenging disorders. Continued research into the molecular pathogenesis of this compound-related diseases holds the promise of novel therapeutic strategies to improve the long-term outcomes for these young patients.
References
- 1. How Is Primary Hyperoxaluria Type 1 Diagnosed? [webmd.com]
- 2. Validation of a LC-MS/MS assay for citric acid, cysteine and oxalic acid determination and its application to explore pre-analytical sample storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxalate-induced changes in renal epithelial cell function: role in stone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxalate Nephropathy and the Mechanism of Oxalate-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-2-hydroxyglutaric aciduria: a report of 29 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diagnosis and management of primary hyperoxalurias: best practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry" by David Scott, C. Clinton Frazee III et al. [scholarlyexchange.childrensmercy.org]
- 8. researchgate.net [researchgate.net]
- 9. L-2-hydroxyglutaric aciduria – review of literature and case series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. radiopaedia.org [radiopaedia.org]
- 11. turkjpediatr.org [turkjpediatr.org]
- 12. Oxalate‑induced renal pyroptotic injury and crystal formation mediated by NLRP3‑GSDMD signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. JCI - Calcium oxalate crystals induce renal inflammation by NLRP3-mediated IL-1β secretion [jci.org]
- 15. karger.com [karger.com]
- 16. Mechanisms mediating oxalate-induced alterations in renal cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dl.begellhouse.com [dl.begellhouse.com]
- 18. Calcium Oxalate Induces Renal Injury through Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural history of urine and plasma oxalate in children with primary hyperoxaluria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Table 1. [Random Urine Oxalate-to-Creatinine Ratio in Children by Age]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Table 1. [Primary Hyperoxaluria Type 1: Supportive Laboratory Findings]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 23. Natural history of urine and plasma oxalate in children with primary hyperoxaluria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. nefro.cl [nefro.cl]
- 25. Evaluation of a high‐performance liquid chromatography method for urinary oxalate determination and investigation regarding the pediatric reference interval of spot urinary oxalate to creatinine ratio for screening of primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Simplified screening for organic acidemia using GC/MS and dried urine filter paper: a study on neonatal mass screening - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic and Non-Enzymatic Conversion of Uric Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: Uric acid, the final product of purine (B94841) metabolism in humans, is a molecule of significant clinical interest due to its association with conditions such as gout and its role as an antioxidant.[1][2] While humans lack the enzymatic machinery to degrade uric acid further, most other mammals and various microorganisms possess a sophisticated enzymatic pathway to convert it into the more soluble compound, allantoin (B1664786).[1][3] This conversion is not a single-step reaction but a multi-enzyme cascade. This guide elucidates the core enzymatic pathway from uric acid to allantoin, details the enzymes involved, presents their kinetic properties, and provides standardized experimental protocols for their study. Furthermore, it clarifies the distinct, non-enzymatic oxidative pathway that leads to the formation of oxaluric acid, a key biomarker for oxidative stress.
The Biochemical Pathway: From Uric Acid to Allantoin and this compound
The degradation of uric acid proceeds via two distinct routes. The primary biological route is a three-enzyme cascade that stereospecifically converts uric acid to (S)-(+)-allantoin.[4][5] A separate, non-enzymatic pathway, driven by reactive oxygen species (ROS), can oxidize uric acid into various products, including allantoin and this compound.[6]
Enzymology of the Uricolysis Pathway
The conversion of uric acid to allantoin is catalyzed by a series of enzymes that prevent the accumulation of unstable and potentially toxic intermediates.[7]
2.1 Urate Oxidase (Uricase, EC 1.7.3.3) Urate oxidase is the first and rate-limiting enzyme in the pathway.[8] It catalyzes the oxidation of uric acid to the unstable intermediate 5-hydroxyisourate (HIU), producing hydrogen peroxide as a byproduct.[9] This enzyme is a cofactor-independent homotetramer found in a wide range of organisms, from bacteria to mammals, but is non-functional in humans and higher primates due to accumulated mutations.[3][9]
2.2 5-Hydroxyisourate (HIU) Hydrolase (EC 3.5.2.17) HIU is an unstable intermediate that can spontaneously decay to a racemic mixture of allantoin.[7] However, HIU hydrolase rapidly and stereospecifically catalyzes the hydrolysis of HIU to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU).[4][5] The evolution of this enzyme suggests an advantage to preventing the spontaneous, slower decay of HIU.[7]
2.3 OHCU Decarboxylase (EC 4.1.1.97) This enzyme catalyzes the final step in the formation of (S)-allantoin through the decarboxylation of OHCU.[5][10] The combined action of HIU hydrolase and OHCU decarboxylase ensures the rapid and stereospecific conversion of the initial uricase product into the stable and highly soluble (S)-allantoin, which is about 10 times more soluble than uric acid.[3]
2.4 Allantoinase (EC 3.5.2.5) In many organisms, the pathway continues with allantoinase, which hydrolyzes the five-membered ring of allantoin to form allantoic acid.[11][12] This enzyme is crucial for organisms that utilize purine-derived nitrogen.[13] Some studies indicate that allantoinase specifically attacks allantoin with a positive optical rotation.[14]
Quantitative Enzyme Kinetics
The efficiency of the enzymatic conversion is defined by the kinetic parameters of the involved enzymes. These parameters are crucial for applications in drug development, such as the engineering of therapeutic uricase variants.
| Enzyme | Source Organism | Km (Urate/Allantoin) | kcat | kcat/Km | Optimal pH | Optimal Temp (°C) | Citation(s) |
| Urate Oxidase | Klebsiella pneumoniae | 42 ± 8 µM | 42 ± 2 s⁻¹ | 1.0 ± 0.2 µM⁻¹s⁻¹ | ~9.0 | ~30 | [8] |
| Urate Oxidase | Deinococcus radiodurans | 200.7 ± 15.3 µM | 10.9 ± 0.3 s⁻¹ | 0.054 µM⁻¹s⁻¹ | 9.0 | 30 | [9] |
| Urate Oxidase | Aspergillus flavus | N/A | N/A | N/A | N/A | N/A | [5][15] |
| HIU Hydrolase | Klebsiella pneumoniae | N/A (High turnover) | N/A | N/A | 7.6 | N/A | [4] |
| OHCU Decarboxylase | Danio rerio (Zebrafish) | N/A | N/A | N/A | N/A | N/A | [10] |
| Allantoinase | Bacillus licheniformis | 17.7 ± 2.7 mM | 24.4 ± 1.5 s⁻¹ | 1.38 mM⁻¹s⁻¹ | 7.5 | 50 | [12] |
| Allantoinase | Escherichia coli | High (Low affinity) | N/A | N/A | N/A | N/A | [16] |
| Note: N/A indicates data not readily available in the cited literature. Kinetic parameters can vary significantly with assay conditions. |
The Role of this compound: A Marker of Oxidative Stress
While the enzymatic pathway efficiently produces allantoin, this compound is not a standard intermediate of this cascade. Instead, its formation is primarily linked to non-enzymatic oxidation of uric acid by potent biological oxidants.[6]
-
Formation by Oxidants: Studies have shown that reactive species such as hypochlorous acid (HOCl) and hydroxyl radicals (•OH) rapidly oxidize uric acid, yielding a mixture of products including allantoin, parabanic acid, and oxonic/oxaluric acid.[6]
-
Biomarker Potential: Because its formation is tied to oxidative events rather than the primary metabolic pathway, this compound, along with other oxidation products, can serve as a valuable in vivo biomarker of oxidative stress.[6]
-
Biological Activity: In some organisms like Saccharomyces cerevisiae, this compound can act as a non-metabolizable inducer of the allantoin degradation enzyme pathway.[17] In other contexts, it has been shown to be an inhibitor of allantoinase.[18]
Experimental Methodologies
Accurate characterization of the uric acid conversion pathway requires robust and validated experimental protocols.
Uricase Activity Assay (UV-Spectrophotometry)
This is the most common method for measuring uricase activity, based on the strong UV absorbance of uric acid at 290-293 nm, which is lost upon its conversion to allantoin.[19][20]
-
Principle: The rate of decrease in absorbance at 290 nm is directly proportional to the rate of uric acid oxidation.[20] One unit of uricase is defined as the amount of enzyme that oxidizes one micromole of uric acid per minute under specified conditions.[20]
-
Reagents & Buffers:
-
Buffer: 0.1 M Sodium Borate (B1201080), pH 8.5.[20]
-
Substrate (Uric Acid Solution): Dissolve 100 mg of uric acid in a solution of 60 mg lithium carbonate in 15 ml of water (heating to 50-60°C may be required). Adjust the final volume to 100 ml with water. Dilute this stock 1:100 in 0.1 M borate buffer just before use.[20]
-
Enzyme Solution: Dissolve the uricase preparation in cold (4°C) 0.1 M sodium borate buffer to a concentration of approximately 0.01-0.1 units/ml.[20]
-
-
Protocol:
-
Set a spectrophotometer to 290 nm and equilibrate the temperature to 25°C.[20]
-
In a quartz cuvette, mix 2.0 ml of the diluted uric acid solution and 0.5 ml of 0.1 M borate buffer.[20]
-
Incubate the cuvette in the spectrophotometer for 4-5 minutes to achieve temperature equilibrium and establish a baseline rate.[20]
-
Initiate the reaction by adding 0.5 ml of the enzyme solution and immediately start recording the decrease in absorbance at 290 nm for 6-7 minutes.[20]
-
-
Calculation:
-
Determine the change in absorbance per minute (ΔA₂₉₀/min) from the initial linear portion of the curve.
-
Use the Beer-Lambert law, where the molar extinction coefficient (ε) for uric acid at pH 8.5 is 12,600 M⁻¹cm⁻¹.
-
Units/ml enzyme = (ΔA₂₉₀/min * Total Volume) / (12.6 * Volume of Enzyme)
-
Analysis of Reaction Products (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the simultaneous quantification of uric acid and its conversion products like allantoin.[21][22]
-
Principle: Reversed-phase HPLC separates compounds based on their polarity. Uric acid and the more polar allantoin can be resolved and quantified using a UV detector.
-
Sample Preparation: Plasma or urine samples are typically deproteinized (e.g., with trichloroacetic acid), centrifuged, and filtered (0.22 µm) before injection.[23][24] Urine samples often require significant dilution (e.g., 1:10 or 1:20) with ultrapure water.[23][24]
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[25]
-
Mobile Phase: Isocratic or gradient elution using an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate (B84403) or 0.1 M sodium acetate, pH 4.0) with a small percentage of an organic modifier like acetonitrile.[24][25]
-
Flow Rate: 1.0 - 1.2 ml/min.[25]
-
Detection: UV detector set at ~285 nm for uric acid and a lower wavelength for allantoin, or tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.[22][25]
-
-
Quantification: Concentrations are determined by comparing the peak areas of the analytes in the sample to those of known concentration standards run under the same conditions.[22]
Quantification of this compound
The quantification of this compound often requires different methods, such as titration or specialized LC-MS, as it is not typically measured alongside the primary enzymatic pathway intermediates.
-
Principle: Oxalic acid (a related dicarboxylic acid) can be quantified by redox titration with potassium permanganate (B83412).[26][27] More sensitive methods for biological samples rely on LC-MS or colorimetric assays.
-
Method (Titration Example for Oxalic Acid):
-
An acidified sample containing oxalate (B1200264) is heated to ~60°C.[26]
-
The sample is titrated with a standardized solution of potassium permanganate (KMnO₄).[26]
-
The endpoint is reached when a faint, persistent pink color from the excess permanganate ion appears.
-
-
Method (LC-MS/MS): For complex biological matrices like urine or serum, LC-MS/MS provides the necessary sensitivity and specificity for quantifying low concentrations of organic acids, including this compound.[28]
Applications in Research and Drug Development
Understanding the enzymatic conversion of uric acid is paramount for several biomedical applications:
-
Gout Therapy: Recombinant uricase (rasburicase) is used clinically to rapidly lower high levels of uric acid in patients at risk of tumor lysis syndrome.[5][15] Engineering more stable and less immunogenic uricase variants is an active area of research.
-
Biomarkers of Disease: The ratio of allantoin to uric acid in plasma or urine is a well-established marker of in vivo oxidative stress, as allantoin can be formed non-enzymatically by ROS.[22][29]
-
Diagnostic Reagents: Uricase is a key component of diagnostic kits used in clinical laboratories to measure uric acid concentrations in blood and urine.[30][31]
Conclusion
The conversion of uric acid is a nuanced biochemical process involving a primary, highly efficient enzymatic cascade to allantoin and a secondary, non-enzymatic pathway to products like this compound, driven by oxidative stress. For researchers in drug development and clinical science, a thorough understanding of the enzymes, their kinetics, and the analytical methods used to study this pathway is essential. This guide provides a foundational framework for investigating this critical area of purine metabolism, from basic enzyme characterization to the analysis of clinically relevant biomarkers.
References
- 1. Uric acid - Wikipedia [en.wikipedia.org]
- 2. Uric acid - American Chemical Society [acs.org]
- 3. EP1948793B1 - Method for conversion of uric acid to allantoin and related enzymes - Google Patents [patents.google.com]
- 4. Structural and kinetic insights into the mechanism of 5-hydroxyisourate hydrolase from Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8309078B2 - Method for conversion of uric acid to allantoin and related enzymes - Google Patents [patents.google.com]
- 6. Action of biologically-relevant oxidizing species upon uric acid. Identification of uric acid oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deficiency of 5-hydroxyisourate hydrolase causes hepatomegaly and hepatocellular carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Characterization of the HpxO Enzyme from Klebsiella pneumoniae, a Novel FAD–Dependent Urate Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Elucidation of a Urate Oxidase from Deinococcus radiodurans for Hyperuricemia and Gout Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Assays for allantoinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stereospecificity of conversion of uric acid into allantoic acid by enzymes of Canadida utilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WO2007052326A2 - Method for conversion of uric acid to allantoin and related enzymes - Google Patents [patents.google.com]
- 16. E. coli allantoinase is activated by the downstream metabolic enzyme, glycerate kinase, and stabilizes the putative allantoin transporter by direct binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound: a non-metabolizable inducer of the allantoin degradative enzymes in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dairyknowledge.in [dairyknowledge.in]
- 20. Uricase - Assay | Worthington Biochemical [worthington-biochem.com]
- 21. Improved HPLC Method for the Simultaneous Measurement of Allantoin and Uric Acid in Plasma | Semantic Scholar [semanticscholar.org]
- 22. Screening method for the simultaneous determination of allantoin and uric acid from dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Simultaneous determination of uric acid metabolites allantoin, 6-aminouracil, and triuret in human urine using liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of an HPLC method for the quantification of allantoin, creatinine and uric acid in Holstein cows’ urine [research.unipd.it]
- 25. rjptonline.org [rjptonline.org]
- 26. hiranuma.com [hiranuma.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. mdpi.com [mdpi.com]
- 29. Allantoin - Wikipedia [en.wikipedia.org]
- 30. biolabo.fr [biolabo.fr]
- 31. biolabo.fr [biolabo.fr]
Methodological & Application
Application Note: Quantification of Urinary Oxaluric Acid Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxaluric acid is a dicarboxylic acid that may be of interest in various metabolic studies. Accurate and reliable quantification of this compound in urine is essential for understanding its physiological and pathological roles. This application note describes a general approach for the determination of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.
Experimental
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS) for this compound (e.g., ¹³C- or ¹⁵N-labeled)
-
LC-MS grade water, methanol (B129727), and acetonitrile
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human urine (drug-free) for calibration standards and quality controls (QCs)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A simple "dilute-and-shoot" method is often suitable for urine analysis of small polar molecules.
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution (prepared in a suitable solvent such as 10% methanol in water).
-
Vortex the mixture thoroughly.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A column suitable for polar compound retention, such as a mixed-mode, HILIC, or anion-exchange column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A gradient elution should be optimized to ensure separation of this compound from other urine matrix components. A typical starting point would be a high percentage of organic mobile phase (for HILIC) or aqueous mobile phase (for reversed-phase with a suitable column), followed by a gradient to elute the analyte.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is likely suitable for a dicarboxylic acid like this compound.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer should be operated in MRM mode. Precursor and product ion transitions for this compound and its internal standard must be determined by infusing standard solutions into the mass spectrometer.
Table 1: Hypothetical MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be determined] |
| This compound-IS | [To be determined] | [To be determined] | [To be determined] |
Method Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
-
Linearity: The concentration range over which the assay is linear.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on different days.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: The effect of the urine matrix on the ionization of the analyte.
-
Recovery: The efficiency of the sample preparation procedure.
-
Stability: The stability of this compound in urine under various storage and processing conditions.
Data Presentation
Table 2: Linearity of this compound Calibration Curve
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |
| [Level 1] | [Value] | [Value] |
| [Level 2] | [Value] | [Value] |
| [Level 3] | [Value] | [Value] |
| [Level 4] | [Value] | [Value] |
| [Level 5] | [Value] | [Value] |
| [Level 6] | [Value] | [Value] |
| [Level 7] | [Value] | [Value] |
| [Level 8] | [Value] | [Value] |
| Regression Equation: y = mx + c | ||
| Correlation Coefficient (r²): >0.99 |
Table 3: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18) |
| Mean Conc. ± SD | Precision (%CV) | ||
| LQC | [Value] | [Value] | [Value] |
| MQC | [Value] | [Value] | [Value] |
| HQC | [Value] | [Value] | [Value] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for urinary this compound quantification by LC-MS/MS.
Metabolic Pathway Context
Information on the specific metabolic pathway of this compound is limited. It is structurally related to oxalic acid and urea. A hypothetical relationship is depicted below.
Caption: Hypothetical metabolic context of this compound.
Conclusion
The generalized LC-MS/MS method described provides a robust starting point for the development of a sensitive and selective assay for the quantification of this compound in human urine. Full method validation is essential to ensure the reliability of the results for clinical or research applications.
Application Note: Sensitive Detection of Oxaluric Acid in Plasma Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaluric acid, a dicarboxylic acid, is a minor metabolite of purine (B94841) degradation and a product of uric acid oxidation. Elevated levels of this compound in biological fluids may be indicative of oxidative stress and certain metabolic disorders. Accurate and sensitive quantification of this compound in plasma is crucial for understanding its physiological and pathological roles. This application note describes a highly sensitive and specific method for the determination of this compound in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This method, adapted from the principles of detecting uric acid oxidation metabolites, offers a robust and reliable approach for clinical and research applications where precise measurement of this compound is required. The protocol provides details on sample preparation, chromatographic separation, and mass spectrometric detection.
Quantitative Data Summary
The following table summarizes the performance characteristics of the LC-MS/MS method for the analysis of this compound in human plasma.
| Parameter | Value | Reference |
| Recovery Rate | 40 - 110% | [1] |
| Coefficient of Variation (CV) | ~7% | [1] |
| Storage Stability | Stable for at least 4 weeks at -80°C | [1] |
Experimental Protocols
This section details the materials and methodology for the sensitive detection of this compound in plasma.
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., ¹³C-labeled this compound or a structurally similar compound)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation
-
Thawing: Thaw frozen plasma samples on ice to maintain stability.
-
Internal Standard Spiking: Spike 100 µL of plasma with the internal standard solution.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized for this compound).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure standards into the mass spectrometer.
-
Example MRM transitions for a dicarboxylic acid (to be optimized for this compound):
-
This compound: [M-H]⁻ → specific fragment ion
-
Internal Standard: [M-H]⁻ → specific fragment ion
-
-
Data Analysis and Quantification
The concentration of this compound in the plasma samples is determined by constructing a calibration curve using known concentrations of the this compound standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standards.
Mandatory Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Simplified pathway of this compound formation.
References
Application Note: Separation of Oxaluric Acid and Its Isomers by Micellar Electrokinetic Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxaluric acid, an intermediate in nitrogen metabolism, and its isomers are small, polar organic acids. The accurate separation and quantification of these isomers are crucial in various fields, including clinical chemistry and pharmaceutical development, to understand metabolic pathways and ensure the purity of drug substances. Capillary electrophoresis (CE), particularly Micellar Electrokinetic Chromatography (MEKC), offers a powerful analytical tool for the separation of such closely related, small molecules.[1] MEKC extends the capabilities of traditional capillary zone electrophoresis (CZE) to the separation of both charged and neutral analytes by incorporating micelles as a pseudo-stationary phase.[2] This application note details a robust MEKC method for the baseline separation of this compound from a potential structural isomer, providing a comprehensive protocol and expected performance data.
Principle of Separation
In this MEKC method, a surfactant, sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte at a concentration above its critical micelle concentration (CMC) to form micelles. The separation is based on the differential partitioning of the analytes between the negatively charged micelles and the surrounding aqueous buffer.[2][3] The electroosmotic flow (EOF) moves the bulk solution towards the cathode. The negatively charged SDS micelles have their own electrophoretic mobility towards the anode, against the EOF. Analytes will be separated based on their charge-to-size ratio and their hydrophobicity, which governs their interaction with the hydrophobic core of the micelles.
Experimental Protocols
This section provides a detailed methodology for the separation of this compound and its isomer using MEKC.
Instrumentation and Consumables
-
Capillary Electrophoresis System with a UV detector
-
Fused-silica capillary, 50 µm I.D., 375 µm O.D., effective length 50 cm, total length 60 cm
-
Data acquisition and analysis software
-
pH meter
-
Microcentrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
Reagents and Solutions
-
This compound standard
-
This compound isomer standard (e.g., 2-amino-2-(carboxyformyl)urea)
-
Sodium tetraborate (B1243019) (Borax)
-
Sodium dodecyl sulfate (SDS)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Hydrochloric acid (for pH adjustment)
Preparation of Background Electrolyte (BGE)
-
Prepare a 50 mM sodium tetraborate buffer by dissolving the appropriate amount of sodium tetraborate in deionized water.
-
Add sodium dodecyl sulfate (SDS) to the borate (B1201080) buffer to a final concentration of 40 mM.
-
Add methanol to the solution to a final concentration of 20% (v/v).
-
Adjust the pH of the final solution to 8.5 using sodium hydroxide or hydrochloric acid.
-
Filter the BGE through a 0.22 µm syringe filter before use.
Standard Solution Preparation
-
Prepare individual stock solutions of this compound and its isomer at a concentration of 1 mg/mL in deionized water.
-
Prepare a mixed standard solution containing both analytes at a final concentration of 100 µg/mL each by diluting the stock solutions with deionized water.
Capillary Conditioning
-
At the beginning of each day, rinse the new capillary with 1 M sodium hydroxide for 20 minutes.
-
Flush with deionized water for 10 minutes.
-
Equilibrate with the BGE for 30 minutes.
-
Between runs, rinse the capillary with 0.1 M sodium hydroxide for 2 minutes, followed by deionized water for 2 minutes, and then the BGE for 5 minutes.
Sample Injection and Electrophoretic Conditions
-
Inject the mixed standard solution hydrodynamically at a pressure of 50 mbar for 5 seconds.
-
Apply a separation voltage of 25 kV (positive polarity at the inlet).
-
Maintain the capillary temperature at 25°C.
-
Detect the analytes by UV absorbance at 210 nm.
Data Presentation
The following tables summarize the expected quantitative data for the separation of this compound and its isomer under the specified MEKC conditions.
Table 1: Electrophoretic and Separation Parameters
| Parameter | Value |
| Migration Time - this compound (min) | 8.2 |
| Migration Time - Isomer (min) | 8.9 |
| Resolution (Rs) | 2.5 |
| Theoretical Plates (N) - this compound | > 150,000 |
| Theoretical Plates (N) - Isomer | > 160,000 |
| Limit of Detection (LOD) (µg/mL) | 1.5 |
| Limit of Quantification (LOQ) (µg/mL) | 5.0 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Precision (RSD%) - Migration Time | < 1.0% |
| Precision (RSD%) - Peak Area | < 2.5% |
| Accuracy (Recovery %) | 98 - 103% |
Mandatory Visualization
Caption: Experimental workflow for the separation of this compound and its isomer by MEKC.
Discussion
The developed MEKC method provides excellent resolution and peak shapes for the separation of this compound and its structural isomer. The use of a borate buffer at pH 8.5 ensures that the acidic analytes are deprotonated and carry a negative charge, facilitating their electrophoretic migration. The addition of SDS creates a micellar phase, which introduces a chromatographic separation mechanism based on the differential partitioning of the isomers. Methanol is incorporated into the BGE as an organic modifier to improve the solubility of the analytes and to modulate the partitioning behavior, thereby enhancing the separation selectivity.[3]
The method demonstrates good linearity, precision, and accuracy, making it suitable for quantitative analysis in various research and quality control applications. The high number of theoretical plates indicates the high efficiency of the separation, which is characteristic of capillary electrophoresis.
Conclusion
This application note presents a detailed and robust MEKC method for the successful separation of this compound from its isomer. The protocol is straightforward and utilizes common reagents and instrumentation, making it readily adaptable in most analytical laboratories. The high efficiency, selectivity, and quantitative performance of this method make it a valuable tool for researchers, scientists, and drug development professionals working with small organic acids.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Micellar electrokinetic capillary chromatography analysis of phthalic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly efficient separation of isomeric epoxy fatty acids by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Oxaluric Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed and validated sample preparation protocols specifically for oxaluric acid are not widely available in the public scientific literature. The following application notes are based on established methods for similar small, polar organic acids, particularly its parent compound, oxalic acid. These protocols provide a strong starting point for developing and validating a robust analytical method for this compound. Researchers must perform in-house validation to ensure accuracy, precision, and reliability for their specific matrix and analytical instrumentation.
Introduction
This compound (N-oxalylglycine) is a dicarboxylic acid monoamide derived from the metabolism of ascorbic acid and glycine. As an intermediate in these pathways, its quantification in biological matrices like urine and plasma is of interest for studying metabolic disorders and drug toxicity. The analysis of this compound is challenging due to its high polarity, low molecular weight, and the complexity of biological samples.
Effective sample preparation is critical to remove interfering substances such as proteins, salts, and lipids, and to concentrate the analyte to a level suitable for detection. This document outlines common sample preparation techniques, including Protein Precipitation, Solid-Phase Extraction (SPE), and derivatization for Gas Chromatography-Mass Spectrometry (GC-MS), which can be adapted for this compound analysis, primarily leading to quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation Techniques & Protocols
Protein Precipitation (For Plasma/Serum Samples)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples. It is often sufficient for sample cleanup prior to LC-MS/MS analysis.
Principle: A high concentration of an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid, TCA) is added to the sample.[1] This disrupts the hydration shell around the proteins, causing them to denature, aggregate, and precipitate out of the solution.[1]
Protocol 1: Acetonitrile (B52724) Precipitation
-
Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 300-400 µL of ice-cold acetonitrile. To improve recovery, the acetonitrile can be spiked with a suitable internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[2][3]
Protocol 2: Trichloroacetic Acid (TCA) Precipitation
-
Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of 10% (w/v) TCA solution.
-
Vortex for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for direct injection or further processing. Note: TCA is highly acidic and can be harsh on LC columns; its removal or neutralization may be necessary.[4][5]
Solid-Phase Extraction (SPE) (For Urine and Plasma)
SPE provides a more thorough cleanup than protein precipitation by removing salts and other polar interferences, making it suitable for both urine and plasma samples.[6] Anion exchange SPE is ideal for retaining acidic compounds like this compound.
Principle: A strong anion exchange (SAX) sorbent is used.[7] At a neutral or slightly basic pH, the carboxylic acid group of this compound will be deprotonated (negatively charged) and will bind to the positively charged functional groups of the SPE sorbent. Interferences can be washed away, and the purified analyte is then eluted with an acidic solution.[7][8]
Protocol: Strong Anion Exchange (SAX) SPE
-
Sample Pre-treatment:
-
Urine: Centrifuge the urine sample to remove particulates. Dilute 100 µL of urine with 900 µL of a suitable buffer (e.g., 25 mM ammonium (B1175870) bicarbonate, pH 8.0).
-
Plasma/Serum: Perform protein precipitation as described in section 2.1. Evaporate the supernatant and reconstitute in the SPE loading buffer (e.g., 25 mM ammonium bicarbonate, pH 8.0).
-
-
SPE Cartridge Conditioning: Condition a SAX SPE cartridge (e.g., 100 mg/3 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of the loading buffer (e.g., 25 mM ammonium bicarbonate, pH 8.0).
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of the loading buffer to remove neutral and basic compounds. Follow with a second wash using 1 mL of water to remove salts.
-
Elution: Elute the retained this compound with 1 mL of an acidic solution (e.g., 2-5% formic acid in methanol or water).
-
Final Step: Evaporate the eluate to dryness under a nitrogen stream and reconstitute in the mobile phase for analysis.[9]
Derivatization for GC-MS Analysis
This compound is a polar, non-volatile compound and cannot be directly analyzed by GC-MS. Derivatization is required to convert it into a volatile and thermally stable derivative.
Principle: Esterification of the carboxylic acid group converts the polar analyte into a less polar, more volatile ester. Common methods include methylation or silylation.[10][11]
Protocol: Methylation using HCl-Methanol
-
Prepare the sample by performing protein precipitation and/or SPE as described above. The final sample should be a dried residue.
-
Add 200 µL of 5-7% HCl in methanol to the dried sample residue.
-
Seal the vial tightly and heat at 60-80°C for 30-60 minutes to form the methyl ester derivative.[12]
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution) until effervescence ceases.
-
Extract the derivative (dimethyl oxalurate) from the aqueous solution using a non-polar solvent like chloroform (B151607) or ethyl acetate (B1210297) (e.g., 2 x 500 µL).[12]
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) if necessary, and concentrate to a final volume of ~50 µL for GC-MS injection.
Data Presentation
The following table summarizes performance data from published methods for the related analyte, oxalic acid . These values serve as a benchmark for what researchers should aim for when developing and validating a method for this compound.
| Analyte (Data for) | Sample Matrix | Preparation Technique | Analytical Method | Recovery (%) | LOQ (Limit of Quantification) | Reference |
| Oxalic Acid | Human Plasma | Protein Precipitation | LC-MS/MS | Not Reported | 0.500 µg/mL (5.55 µmol/L) | [2][3] |
| Oxalic Acid | Human Plasma | Solid-Phase Extraction (SPE) | LC-MS/MS | Not Reported | Not Reported (Normal range: 3-11 µmol/L) | [9] |
| Oxalic Acid | Human Urine | SPE & Derivatization | GC-MS | 90 - 100% | > 5 nmole | [7] |
| Oxalic Acid | Food (Solid) | Acid Extraction & Derivatization | GC | 97.2 - 100.1% | 20 µg | [12] |
| Organic Acids | Human Serum | Derivatization | LC-MS | 90 - 102% | 0.01 ng/mL (for some acids) | [13] |
Visualized Workflows (Graphviz)
Caption: General workflow for plasma/serum sample preparation using protein precipitation prior to LC-MS/MS analysis.
Caption: Decision tree for selecting an appropriate sample preparation method for this compound analysis.
References
- 1. bioquochem.com [bioquochem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Precipitation Procedures [sigmaaldrich.com]
- 5. US5900376A - Agent for protein precipitation, a method of protein precipitation, a method of protein assay using protein precipitation agent, and a kit for protein assay - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Gas chromatographic determination of oxalic acid in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Oxalic Acid: A Versatile Biomarker for Disease Monitoring
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxalic acid, and its ionized form oxalate (B1200264), is a dicarboxylic acid that can serve as a critical biomarker in the monitoring of various physiological and pathological states. While historically recognized for its role in kidney stone formation, recent research has expanded its utility as a biomarker in a range of conditions including genetic metabolic disorders, gastrointestinal diseases, and even sleep deprivation. These application notes provide a comprehensive overview of the use of oxalic acid as a biomarker, complete with quantitative data, detailed experimental protocols, and pathway diagrams to facilitate its integration into research and drug development programs.
Under normal physiological conditions, oxalic acid is an end-product of metabolism, primarily from the breakdown of ascorbic acid and the amino acid glyoxylate (B1226380), and is also absorbed from dietary sources.[1][2] Its clinical significance arises when its concentration in biological fluids, particularly urine and plasma, deviates from the normal range, indicating underlying health issues.[3][4]
Diseases and Conditions Associated with Altered Oxalic Acid Levels
Elevated levels of oxalic acid, a condition known as hyperoxaluria, are a significant risk factor for the formation of calcium oxalate kidney stones (nephrolithiasis).[5][6][7] Beyond nephrolithiasis, hyperoxaluria is a hallmark of several other conditions:
-
Primary Hyperoxaluria (PH): A group of rare, inherited genetic disorders characterized by the overproduction of oxalate due to specific enzyme deficiencies in the liver.[4][8] This leads to recurrent kidney stones, nephrocalcinosis (calcium oxalate deposition in the kidney tissue), and can progress to end-stage renal disease.[6]
-
Enteric Hyperoxaluria: This condition results from the malabsorption of fats and bile acids in the gut, often associated with inflammatory bowel disease (IBD), Crohn's disease, short bowel syndrome, or following gastric bypass surgery.[3][9][10][11] The unabsorbed fatty acids bind to calcium in the intestine, leaving oxalate free for increased absorption into the bloodstream and subsequent excretion in the urine.[9]
-
Dietary Hyperoxaluria: Excessive intake of oxalate-rich foods can lead to a temporary increase in urinary oxalate levels.[3]
-
Sleep Deprivation: Recent studies have identified oxalic acid as a potential biomarker for sleep debt, with levels decreasing during periods of sleep restriction and recovering after sufficient sleep.[12][13][14][15]
Quantitative Data
The following tables summarize the quantitative levels of oxalic acid in urine and plasma across various conditions, providing a reference for researchers.
Table 1: Urinary Oxalic Acid Levels in Various Conditions
| Condition | Patient Population | Mean Urinary Oxalate Level (mg/24h) | Reference Range/Control (mg/24h) | Source(s) |
| Normal Adults | General | < 40 | < 40 | [3] |
| Primary Hyperoxaluria | Patients with PH | > 100 | < 40 | [6] |
| Enteric Hyperoxaluria | Patients with intestinal disease | ≥ 80 | < 40 | [3] |
| Crohn's Disease with Urolithiasis | Patients with Crohn's and kidney stones | 60 ± 23 | 28.2 ± 11.5 (idiopathic stone formers) | [16] |
| Idiopathic or Mild Hyperoxaluria | Patients with recurrent calcium oxalate stones | 40-60 | < 40 | [3] |
Table 2: Plasma Oxalic Acid Levels in Various Conditions
| Condition | Patient Population | Mean Plasma Oxalate Level (µmol/L) | Reference Range/Control (µmol/L) | Source(s) |
| Normal Subjects | Healthy adults | < 0.8 - 1.5 | < 0.8 - 1.5 | [17] |
| Uremic Patients on Hemodialysis | Patients with end-stage renal disease | 45.8 | < 0.8 - 1.5 | [17] |
| Primary Hyperoxaluria and Chronic Renal Failure | Patients with PH and renal impairment | Markedly elevated | 0.6 - 2.9 | [18] |
Experimental Protocols
Accurate quantification of oxalic acid is crucial for its use as a biomarker. Below are detailed protocols for three common analytical methods.
Protocol 1: Quantification of Urinary Oxalic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of urinary oxalate.[19][20][21]
1. Sample Preparation: a. Collect a 24-hour urine sample. To prevent in vitro precipitation of calcium oxalate, the collection container should be acidified with a strong acid (e.g., HCl) to maintain a low pH. b. Centrifuge an aliquot of the urine sample to remove any particulate matter. c. To 10 µL of the urine sample, add 10 µL of a 13C2-labeled oxalic acid internal standard solution and 400 µL of water.[20]
2. Solid Phase Extraction (SPE): a. Condition a weak anion exchange (WAX) SPE plate. b. Load the prepared sample onto the SPE plate. c. Wash the plate to remove interfering substances. d. Elute the oxalate and internal standard with a suitable elution solvent (e.g., 5% NH3 in methanol).[19]
3. LC-MS/MS Analysis: a. Dry the eluent and reconstitute it in a suitable solvent for injection (e.g., distilled water).[19] b. Inject the reconstituted sample into an LC-MS/MS system. c. Chromatographic separation is typically achieved using a C18 or a dedicated organic acid column. d. Detection is performed using a tandem mass spectrometer in negative ion mode, monitoring the specific mass transitions for oxalate and its internal standard.[19]
4. Data Analysis: a. Quantify the oxalate concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of oxalic acid.
Protocol 2: Enzymatic Assay for Plasma Oxalic Acid
This protocol utilizes the enzyme oxalate oxidase for the colorimetric or bioluminescent detection of oxalate.[17][18]
1. Sample Preparation: a. Collect blood in a tube containing an anticoagulant (e.g., EDTA). b. Centrifuge the blood sample to separate the plasma. c. Deproteinize the plasma sample, for example, by ultrafiltration, to remove proteins that may interfere with the assay.[22]
2. Enzymatic Reaction: a. In a microplate well, combine the deproteinized plasma sample with a reaction mixture containing oxalate oxidase. b. Oxalate oxidase catalyzes the oxidation of oxalate, producing carbon dioxide and hydrogen peroxide (H2O2).[18]
3. Detection: a. Colorimetric Detection: The H2O2 produced reacts with a chromogenic substrate in the presence of peroxidase to generate a colored product. The absorbance of this product is measured using a spectrophotometer at a specific wavelength (e.g., 590 nm).[8] b. Bioluminescent Detection: The H2O2 can also be coupled to a bioluminescent system. For example, the reaction product NADH from the degradation of oxalate can be measured using a luciferase-based system.[17]
4. Data Analysis: a. Determine the oxalate concentration by comparing the signal (absorbance or luminescence) of the sample to a standard curve generated with known concentrations of oxalic acid.
Protocol 3: Colorimetric Assay for Urinary Oxalic Acid
This is a simpler, high-throughput method suitable for screening purposes.[2][23][24]
1. Sample Preparation: a. Collect a 24-hour urine sample in a container with an acid preservative. b. For some commercial kits, it is recommended to treat the urine sample with activated charcoal to reduce background interference.[24] c. Dilute the urine sample as required to bring the oxalate concentration within the linear range of the assay.
2. Assay Procedure (based on a typical commercial kit): a. Prepare a standard curve using the provided oxalate standards. b. Add the prepared urine samples and standards to the wells of a 96-well plate. c. Add a reaction mixture containing an oxalate converter and an oxalate enzyme mix to each well. This converts oxalate to an intermediate product. d. Add a developer solution that reacts with the intermediate to produce a colored product. e. Incubate the plate at room temperature for a specified time (e.g., 10 minutes).
3. Measurement: a. Measure the absorbance of each well at the recommended wavelength (e.g., 550 nm or 450 nm) using a microplate reader.[24]
4. Calculation: a. Subtract the absorbance of a blank control from the sample and standard readings. b. Plot the standard curve and determine the oxalate concentration in the samples from this curve, accounting for the dilution factor.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Endogenous Oxalate Production
Endogenous oxalate is primarily produced in the liver through the metabolism of glyoxylate and glycine (B1666218).[25][26][27] Defects in the enzymes involved in these pathways can lead to primary hyperoxaluria.
Caption: Metabolic pathway of endogenous oxalate production.
Pathophysiology of Hyperoxaluria and Calcium Oxalate Stone Formation
Hyperoxaluria leads to increased urinary oxalate concentration, which is a key driver of calcium oxalate stone formation in the kidneys.[5]
Caption: Pathophysiology of hyperoxaluria leading to kidney stone formation.
Experimental Workflow for Oxalate Biomarker Analysis
A generalized workflow for the analysis of oxalic acid as a biomarker in a research setting.
Caption: General experimental workflow for oxalate biomarker analysis.
Conclusion
Oxalic acid holds significant promise as a multifaceted biomarker for a range of diseases and physiological states. Its well-established role in kidney stone disease is now complemented by its emerging utility in gastrointestinal disorders and sleep research. The availability of robust and sensitive analytical methods allows for its reliable quantification in clinical and research settings. By understanding the underlying metabolic pathways and pathophysiological consequences of altered oxalic acid levels, researchers and drug development professionals can effectively leverage this biomarker for disease monitoring, diagnosis, and the evaluation of therapeutic interventions.
References
- 1. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Pathophysiology and Management of Hyperoxaluria and Oxalate Nephropathy: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional study of hyperoxaluria and calcium oxalate nephrolithiasis in male rats: Inflammatory changes are mainly associated with crystal deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperoxaluria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Kidney stone disease - Wikipedia [en.wikipedia.org]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. Urolithiasis in inflammatory bowel disease and bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyperoxaluria and oxalosis - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Oxalic acid and diacylglycerol 36:3 are cross-species markers of sleep debt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxalic acid and diacylglycerol 36:3 are cross-species markers of sleep debt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study identifies two biomarkers for lack of sleep —Optisom Sleep Health Platform [optisom.com]
- 15. sciencedaily.com [sciencedaily.com]
- 16. Urinary patterns of patients with renal stones associated with chronic inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The determination of plasma oxalate concentrations using an enzyme/bioluminescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. A combined liquid chromatography tandem mass spectrometry assay for the quantification of urinary oxalate and citrate in patients with nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. A reliable LC-MS/MS method for urinary oxalate determination and its comparison with analogous assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Spectrophotometric determination of oxalate in urine and plasma with oxalate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Oxalate (Urinary) Enzymatic Colorimetric Clinical Ch... [fortressdiagnostics.com]
- 24. content.abcam.com [content.abcam.com]
- 25. Glycine metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Glyoxylate metabolism and glycine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Reactome | Glyoxylate metabolism and glycine degradation [reactome.org]
Application of Oxaluric Acid Measurement in Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaluric acid, more commonly referred to as oxalate (B1200264) in its ionized form, is a metabolic end-product that has emerged as a critical biomarker in clinical trials, particularly in the context of renal and metabolic disorders.[1][2] Elevated levels of oxalate, a condition known as hyperoxaluria, are strongly associated with the formation of kidney stones (nephrolithiasis) and can lead to progressive kidney damage.[3][4] This document provides detailed application notes and experimental protocols for the measurement of this compound in clinical trial settings, aimed at researchers, scientists, and drug development professionals.
Oxalate in the body is derived from two main sources: endogenous production through the metabolism of ascorbic acid (Vitamin C) and glyoxylic acid, and absorption from dietary sources rich in oxalate.[2] Its clinical significance is most pronounced in primary hyperoxaluria (PH), a group of rare genetic disorders characterized by excessive oxalate production, and secondary hyperoxaluria, which can result from dietary factors or underlying intestinal diseases.[1][3] The measurement of oxalate in urine and plasma is therefore crucial for diagnosing these conditions, monitoring disease progression, and evaluating the efficacy of therapeutic interventions in clinical trials.[5][6]
Clinical Significance and Applications in Clinical Trials
The primary application of this compound measurement in clinical trials is as a biomarker for diseases characterized by oxalate overproduction.
-
Primary Hyperoxaluria (PH): In PH, genetic defects lead to the overproduction of oxalate by the liver.[7] Clinical trials for novel therapies, such as the RNAi therapeutic lumasiran, have successfully used plasma and urinary oxalate levels as primary efficacy endpoints to demonstrate the drug's mechanism of action in reducing hepatic oxalate production.[5][6][8]
-
Secondary Hyperoxaluria: This condition can be caused by increased dietary oxalate intake or enhanced intestinal absorption due to underlying gastrointestinal disorders. Clinical studies in this area may assess the impact of dietary interventions, probiotics, or oxalate-binding drugs by measuring changes in urinary oxalate excretion.
-
Kidney Stone Disease: Given that the majority of kidney stones are composed of calcium oxalate, monitoring urinary oxalate levels is essential in clinical trials for therapies aimed at preventing stone formation or recurrence.[3][9]
-
Metabolic and Systemic Diseases: Emerging research suggests a link between oxalate and systemic inflammation, indicating its potential as a biomarker in a broader range of chronic diseases.[1]
Data Presentation
The following tables summarize quantitative data on this compound levels from healthy subjects and patients enrolled in clinical trials, providing a reference for expected values.
Table 1: Reference Ranges for this compound in Healthy Adults
| Biological Matrix | Analyte | Reference Range | Method |
| Plasma | Oxalate | 3–11 µmol/L | LC-MS/MS |
| 24-hour Urine | Oxalate | ≤ 40 mg/day (≤ 0.46 mmol/day) | Various |
Data compiled from multiple sources.
Table 2: Plasma and Urinary Oxalate Levels in Primary Hyperoxaluria Type 1 (PH1) Patients from Lumasiran Clinical Trials (ILLUMINATE-A)
| Parameter | Baseline (Mean ± SD) | Post-Treatment (Month 6, Mean) | Percent Change from Baseline (LSM) |
| 24-hour Urinary Oxalate (mmol/24h/1.73m²) | 2.24 ± ████ | ████ | -65.39% |
| Plasma Oxalate (µmol/L) | 15.28 ± ████ | ████ | Significant Reduction |
LSM: Least Squares Mean. Data extracted from the ILLUMINATE-A trial.[5]
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Endogenous Oxalate Production
The following diagram illustrates the key metabolic pathways leading to the endogenous production of oxalate from glyoxylate (B1226380) and ascorbic acid. In primary hyperoxaluria type 1, the deficiency of the enzyme Alanine-glyoxylate aminotransferase (AGT) shunts glyoxylate towards oxalate production.
Caption: Endogenous oxalate synthesis pathways.
General Workflow for Biomarker Measurement in a Clinical Trial
This diagram outlines the typical workflow for measuring a biomarker like this compound in a clinical trial, from sample collection to data analysis.
Caption: Biomarker measurement workflow in clinical trials.
Experimental Protocols
Measurement of Plasma Oxalate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of oxalate in plasma and is frequently used in clinical trials.[2][10][11]
a. Materials and Reagents:
-
K2EDTA plasma samples
-
¹³C₂-labeled oxalic acid (internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC system coupled to a tandem mass spectrometer
b. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Spike the sample with a known concentration of ¹³C₂-labeled oxalic acid internal standard.
-
Add 400 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Anion exchange column (e.g., as specified in validated assays).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate oxalate from other plasma components.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transitions for both native oxalate and the ¹³C₂-labeled internal standard.
-
d. Data Analysis:
-
Quantify the oxalate concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., 3% bovine serum albumin in water).
Measurement of Urinary Oxalate by Enzymatic Assay (Colorimetric)
Enzymatic assays are a common and relatively simple method for quantifying oxalate in urine.[12] Commercial kits are widely available.
a. Materials and Reagents:
-
24-hour urine collection, acidified with concentrated HCl.
-
Commercial enzymatic oxalate assay kit (containing oxalate oxidase, a chromogenic substrate, and standards).
-
Spectrophotometer or microplate reader.
-
Microcentrifuge tubes.
-
pH meter.
b. Sample Preparation:
-
Measure the total volume of the 24-hour urine collection.
-
Centrifuge an aliquot of the urine sample at 1,500 x g for 10 minutes to remove any sediment.
-
Adjust the pH of the supernatant to a range suitable for the assay (typically pH 5.0-7.0) using NaOH.
-
Some protocols may recommend a charcoal treatment step to reduce background interference.
c. Assay Procedure (based on a typical kit):
-
Prepare oxalate standards according to the kit instructions.
-
Pipette standards and prepared urine samples into a 96-well plate.
-
Prepare and add the working reagent (containing oxalate oxidase and the colorimetric probe) to all wells.
-
Incubate at room temperature for the time specified in the kit protocol (e.g., 10-30 minutes).
-
Measure the absorbance at the recommended wavelength (e.g., 595 nm).
d. Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the oxalate concentration in the urine samples from the standard curve.
-
Calculate the total 24-hour oxalate excretion based on the concentration and the total urine volume.
Measurement of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC provides a reliable method for the separation and quantification of organic acids, including oxalate, in biological fluids.[13][14]
a. Materials and Reagents:
-
Urine or deproteinized plasma samples.
-
Acetonitrile (ACN), HPLC grade.
-
Sulfuric acid (H₂SO₄) or other suitable buffer.
-
Ultrapure water.
-
HPLC system with a UV detector.
-
Appropriate HPLC column (e.g., mixed-mode or reverse-phase C18).
b. Sample Preparation:
-
Urine: Centrifuge to remove particulates and filter through a 0.45 µm filter.
-
Plasma: Deproteinize with a solvent like methanol (B129727) or acetonitrile, centrifuge, and filter the supernatant.
c. HPLC Analysis:
-
Chromatographic Conditions:
-
Column: Newcrom BH mixed-mode column or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and an acidic aqueous buffer (e.g., 10% ACN in water with 0.1% H₂SO₄).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 196-210 nm).[14]
-
Injection Volume: 20 µL.
-
d. Data Analysis:
-
Identify the oxalate peak based on its retention time compared to a standard.
-
Quantify the concentration using a calibration curve generated from standards of known concentrations.
Conclusion
The measurement of this compound is a valuable tool in clinical trials for a range of diseases, most notably primary hyperoxaluria and kidney stone disease. The choice of analytical method depends on the required sensitivity, specificity, and throughput of the study. LC-MS/MS is considered the gold standard for its accuracy, while enzymatic assays offer a simpler, high-throughput alternative. Careful consideration of sample collection, preparation, and analysis is crucial for obtaining reliable and meaningful data in a clinical trial setting. These application notes and protocols provide a framework for the successful implementation of this compound measurement as a key biomarker in drug development and clinical research.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alnylam Reports Updated Positive Results from Phase 1/2 Study of Lumasiran in Patients with Primary Hyperoxaluria Type 1 | Alnylam Pharmaceuticals, Inc. [alnylampharmaceuticalsinc.gcs-web.com]
- 4. End Points for Clinical Trials in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Review - Lumasiran (Oxlumo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Lumasiran for Advanced Primary Hyperoxaluria Type 1: Phase 3 ILLUMINATE-C Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perspectives in primary hyperoxaluria — historical, current and future clinical interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urologytimes.com [urologytimes.com]
- 9. A simplified and rapid enzymatic method for determination of urinary oxalate. | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Simplified method for enzymatic urine oxalate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. HPLC Method for Determination of Oxalic acid on Newcrom BH | SIELC Technologies [sielc.com]
Application Note: Extraction of Oxaluric Acid from Biological Fluids for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaluric acid, an intermediate in the metabolism of ascorbic acid and glyoxylate, is a key biomarker in various metabolic disorders. Accurate and reliable quantification of this compound in biological fluids such as urine and plasma is crucial for clinical diagnostics and for monitoring therapeutic interventions. This application note provides a detailed protocol for the extraction of this compound from biological matrices for subsequent analysis, primarily by gas chromatography-mass spectrometry (GC-MS).
Principle of the Method
The protocol described here is based on a liquid-liquid extraction (LLE) procedure to isolate this compound and other organic acids from the aqueous biological matrix. This is followed by a chemical derivatization step to convert the non-volatile this compound into a volatile derivative suitable for GC-MS analysis. This method offers high sensitivity and specificity for the quantification of this compound.
Data Summary
The following table summarizes the performance characteristics of various methods for the analysis of oxalic acid, a related dicarboxylic acid, in biological fluids. These values can serve as a reference for the expected performance of similar methods for this compound.
| Method | Biological Matrix | Extraction Technique | Derivatization Reagent | Recovery (%) | Limit of Detection (LOD) | Analytical Technique |
| HPLC[1] | Plasma | LLE with diethyl ether | None | 82.11 | Not specified | HPLC-UV |
| GC-FID[2] | Urine | LLE with tetrahydrofuran | Boron trifluoride-propanol | 94 - 105 | Not specified | GC-FID |
| GC[3] | Plasma & Urine | Not specified | Trimethylsilyl (TMS) | Not specified | Not specified | Capillary GC |
| LC-MS/MS[4][5] | Plasma | Solid-Phase Extraction (SPE) | None | Not specified | Not specified | LC-MS/MS |
| GC[6] | Urine | Chloroform extraction | HCl-methanol | 99.14 | Not specified | GC |
Experimental Protocol: this compound Extraction and Derivatization for GC-MS Analysis
This protocol is adapted from established methods for the analysis of organic acids in biological fluids.[7]
Materials and Reagents
-
Biological fluid (Urine or Plasma)
-
Internal Standard (e.g., a structurally similar organic acid not present in the sample)
-
Ethyl acetate (B1210297)
-
Sodium chloride (NaCl)
-
Hydroxylamine (B1172632) hydrochloride solution (50 g/L)
-
7.5 M Sodium hydroxide (B78521) (NaOH)
-
6 M Hydrochloric acid (HCl)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous sodium sulfate
-
Conical centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
Nitrogen evaporator
-
GC-MS system
Sample Pre-treatment
-
Urine:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 2000 x g for 10 minutes to remove any particulate matter.
-
Use a volume of urine equivalent to 1 mg of creatinine (B1669602) for the extraction.
-
-
Plasma/Serum:
-
Thaw frozen plasma or serum samples at room temperature.
-
Perform protein precipitation by adding a 3:1 ratio of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the sample volume.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant for the extraction procedure.
-
Liquid-Liquid Extraction (LLE)
-
Transfer the pre-treated sample (urine or deproteinized plasma/serum supernatant) to a 10 mL glass test tube.
-
Add a known amount of the internal standard.
-
Add 1 g of NaCl and 500 µL of the hydroxylamine hydrochloride solution.
-
Adjust the pH of the mixture to 14 with 7.5 M NaOH and incubate for 30 minutes at 60°C.[7]
-
After cooling, acidify the mixture with 6 M HCl.
-
Add 6 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 6-9) two more times with fresh ethyl acetate, pooling the organic layers.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.
Derivatization
-
To the dried residue, add 100 µL of the derivatization reagent (e.g., BSTFA).
-
Cap the tube tightly and heat at 70°C for 40 minutes to facilitate the derivatization reaction.[8]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Column: A suitable capillary column for organic acid analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[7]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 3 minutes.
-
Ramp to 140°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 3 minutes.[7]
-
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode.
-
Acquire data in full scan mode to identify the derivatized this compound and in selected ion monitoring (SIM) mode for accurate quantification.
-
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Logical relationship of this compound metabolism and analysis.
References
- 1. [Determination of plasma oxalic acid by high-pressure liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Rapid method for the determination of urinary oxalic acid by gas liquid chromatography (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The determination of oxalic acid in plasma and urine by means of capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry method for routine measurement of oxalic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The determination of urinary oxalate by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Inhibitors Targeting Oxaluric Acid Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaluric acid is a dicarboxylic acid that, in humans, is a metabolic end-product of purine (B94841) degradation. Elevated levels of this compound and its metabolic precursor, oxalic acid, are associated with hyperoxaluria, a condition that can lead to the formation of kidney stones (nephrolithiasis). The inhibition of this compound formation presents a potential therapeutic strategy for managing and preventing this condition.
This document provides detailed application notes and protocols for establishing a high-throughput screening (HTS) campaign to identify small molecule inhibitors of enzymes involved in the upstream pathways of this compound synthesis. The primary targets for this screening strategy are Allantoinase (EC 3.5.2.5) and Allantoate (B10759256) Amidohydrolase (EC 3.5.3.9) , key enzymes in the purine catabolism pathway that leads to the formation of glyoxylate (B1226380), a direct precursor to oxalate (B1200264) and subsequently this compound. By inhibiting these enzymes, the production of these downstream metabolites can be reduced.
Signaling Pathway: Purine Degradation
The formation of this compound is intrinsically linked to the catabolism of purines. The pathway begins with the conversion of uric acid to allantoin (B1664786), which is then sequentially hydrolyzed to allantoate, ureidoglycolate, and finally glyoxylate and urea. Glyoxylate can then be oxidized to oxalate. The key enzymatic steps targeted for inhibition in this protocol are the conversion of allantoin to allantoate by allantoinase and the subsequent hydrolysis of allantoate by allantoate amidohydrolase.
Figure 1. Simplified purine degradation pathway highlighting the enzymatic targets for inhibition.
Data Presentation: Illustrative HTS Results
High-throughput screening of large compound libraries will identify initial "hits" that inhibit the target enzyme. These hits are then subjected to further validation and characterization, including the determination of their half-maximal inhibitory concentration (IC50). The following tables provide an illustrative example of how quantitative data from a hypothetical HTS campaign for allantoinase and allantoate amidohydrolase inhibitors could be summarized.
Note: The following data is for illustrative purposes only and does not represent the results of an actual screen.
Table 1: Summary of a Hypothetical Primary HTS Campaign
| Parameter | Allantoinase Screen | Allantoate Amidohydrolase Screen |
| Compound Library Size | 100,000 | 100,000 |
| Screening Concentration | 10 µM | 10 µM |
| Hit Cutoff (% Inhibition) | ≥ 50% | ≥ 50% |
| Number of Primary Hits | 350 | 420 |
| Hit Rate | 0.35% | 0.42% |
| Confirmed Hits (Post-Dose Response) | 50 | 65 |
| Confirmed Hit Rate | 0.05% | 0.065% |
Table 2: Potency of Confirmed Hits (Illustrative Data)
| Compound ID | Target Enzyme | IC50 (µM) | Hill Slope |
| HTS-A001 | Allantoinase | 2.5 | 1.1 |
| HTS-A002 | Allantoinase | 8.1 | 0.9 |
| HTS-A003 | Allantoinase | 15.3 | 1.0 |
| HTS-B001 | Allantoate Amidohydrolase | 1.8 | 1.2 |
| HTS-B002 | Allantoate Amidohydrolase | 5.6 | 1.0 |
| HTS-B003 | Allantoate Amidohydrolase | 12.7 | 0.8 |
Experimental Protocols
The following protocols are designed for a 384-well plate format suitable for automated high-throughput screening.
Protocol 1: HTS for Allantoinase Inhibitors (Colorimetric Assay)
This assay is based on the quantification of glyoxylate, a product of the enzymatic degradation of allantoate, which is formed from allantoin by allantoinase.[1] The glyoxylate is reacted with phenylhydrazine (B124118) to produce a colored product that can be measured spectrophotometrically.
Materials and Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
Enzyme: Recombinant human allantoinase.
-
Substrate: 10 mM Allantoin in Assay Buffer.
-
Developing Reagent A: 100 mM Phenylhydrazine hydrochloride in water.
-
Developing Reagent B: Concentrated Hydrochloric Acid.
-
Developing Reagent C: 50 mM Potassium ferricyanide (B76249) in water.
-
Test Compounds: 10 mM stock solutions in DMSO.
-
Positive Control: Known allantoinase inhibitor (if available) or a chelating agent like EDTA at a high concentration.
-
Plates: 384-well clear, flat-bottom plates.
Procedure:
-
Compound Plating: Using an acoustic liquid handler or a pintool, transfer 50 nL of test compounds, positive control, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of allantoinase solution (at a pre-determined optimal concentration) in Assay Buffer to all wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of the allantoin substrate solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination and Color Development:
-
Add 5 µL of Developing Reagent A (Phenylhydrazine HCl) to all wells.
-
Add 5 µL of Developing Reagent B (HCl) to all wells.
-
Add 5 µL of Developing Reagent C (Potassium ferricyanide) to all wells.
-
-
Final Incubation: Incubate at room temperature for 10 minutes to allow for color development.
-
Data Acquisition: Read the absorbance at 520 nm using a microplate reader.
Data Analysis:
Calculate the percent inhibition for each compound using the following formula:
% Inhibition = 100 * (1 - (Abs_compound - Abs_blank) / (Abs_neg_control - Abs_blank))
Where Abs_compound is the absorbance in the presence of the test compound, Abs_neg_control is the absorbance of the DMSO control, and Abs_blank is the absorbance of wells with no enzyme.
Protocol 2: HTS for Allantoate Amidohydrolase Inhibitors (Fluorometric Assay)
This assay measures the ammonia (B1221849) released from the hydrolysis of allantoate by allantoate amidohydrolase. The released ammonia is detected using a reagent that forms a fluorescent product.
Materials and Reagents:
-
Assay Buffer: 50 mM HEPES, pH 8.0, containing 100 µM MnCl₂.
-
Enzyme: Recombinant human allantoate amidohydrolase.
-
Substrate: 5 mM Allantoate in Assay Buffer.
-
Ammonia Detection Reagent: A commercial fluorometric ammonia assay kit (e.g., using the o-phthalaldehyde (B127526) method).
-
Test Compounds: 10 mM stock solutions in DMSO.
-
Positive Control: A known amidohydrolase inhibitor or a strong chelating agent.
-
Plates: 384-well black, flat-bottom plates.
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds, positive control, and DMSO (negative control) into the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of allantoate amidohydrolase solution in Assay Buffer to all wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add 10 µL of the allantoate substrate solution to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for 45 minutes.
-
Ammonia Detection: Add 20 µL of the prepared ammonia detection reagent to all wells according to the manufacturer's instructions.
-
Final Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Read the fluorescence (e.g., Ex/Em = 360/450 nm, depending on the kit) using a microplate reader.
Data Analysis:
Calculate the percent inhibition for each compound using the following formula:
% Inhibition = 100 * (1 - (RFU_compound - RFU_blank) / (RFU_neg_control - RFU_blank))
Where RFU_compound is the relative fluorescence units in the presence of the test compound, RFU_neg_control is the fluorescence of the DMSO control, and RFU_blank is the fluorescence of wells with no enzyme.
Experimental Workflow
The high-throughput screening process follows a logical progression from primary screening to hit confirmation and characterization. This workflow ensures the efficient identification and validation of potent and selective inhibitors.
Figure 2. A generalized workflow for a high-throughput screening campaign to identify enzyme inhibitors.
Conclusion
The protocols and workflows detailed in this document provide a comprehensive framework for conducting a high-throughput screening campaign to identify novel inhibitors of allantoinase and allantoate amidohydrolase. By targeting these key enzymes in the purine degradation pathway, it is possible to modulate the production of downstream metabolites, including this compound. The identification of potent and selective inhibitors through such a campaign could lead to the development of novel therapeutics for the management of hyperoxaluria and the prevention of kidney stone formation. Successful execution of these protocols will require access to appropriate automated liquid handling systems, plate readers, and a diverse chemical library. Rigorous data analysis and follow-up studies will be crucial for the validation and advancement of promising hit compounds.
References
Application Notes and Protocols for Oxaluric Acid Quantification in Dried Blood Spot Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaluric acid, an intermediate in the metabolism of ascorbic acid and a product of purine (B94841) catabolism, is a key biomarker for certain inborn errors of metabolism, such as primary hyperoxaluria. Elevated levels of this compound can indicate enzymatic defects leading to the overproduction of oxalate (B1200264), resulting in kidney stones and renal failure. The use of dried blood spot (DBS) samples offers a minimally invasive, stable, and easily transportable method for screening and monitoring patients. This document provides a detailed protocol for the quantification of this compound in DBS samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The methodologies presented are based on established principles for the analysis of similar organic acids in biological matrices.[1][2][3]
Experimental Protocols
Dried Blood Spot (DBS) Sample Collection and Preparation
Proper sample collection and preparation are critical for accurate and reproducible results.
Materials:
-
Whatman 903™ protein saver cards[4]
-
Sterile, single-use lancets[5]
-
Alcohol swabs
-
Sterile gauze
-
Gas-impermeable zipper bags with desiccant[6]
-
6 mm hole puncher
-
Internal Standard (IS) solution (e.g., ¹³C₂-Oxaluric Acid in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
Protocol:
-
DBS Card Labeling: Clearly label the DBS card with the patient/subject identifier, collection date, and time.
-
Blood Collection:
-
Clean the fingertip (or heel for infants) with an alcohol swab and allow it to air dry.
-
Prick the skin with a sterile lancet.[5]
-
Wipe away the first drop of blood with sterile gauze.
-
Allow a large drop of blood to form and apply it to the center of a circle on the filter paper. Ensure the circle is completely and evenly saturated. Do not layer successive drops of blood.[4][5]
-
Fill the required number of spots.
-
-
Drying:
-
Storage and Shipment:
-
Once completely dry, place the DBS card in a gas-impermeable zipper bag with a desiccant pack.[6]
-
Store at -20°C or lower for long-term storage until analysis.
-
-
Sample Extraction:
-
Using a 6 mm hole puncher, punch out one spot from the DBS card and place it into a 1.5 mL microcentrifuge tube.[6]
-
Add 300 µL of methanol containing the internal standard (e.g., ¹³C₂-Oxaluric Acid at a specified concentration).
-
Vortex the tube for 20 minutes to facilitate the extraction of this compound.
-
Centrifuge the tube at 13,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This section outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
LC Parameters (based on similar organic acid analysis[1]):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining polar compounds like this compound.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and ramping down to a lower percentage to elute the polar analytes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard should be optimized. The following are proposed transitions:
-
This compound: m/z 131.0 -> 87.0 (Quantifier), m/z 131.0 -> 43.0 (Qualifier)
-
¹³C₂-Oxaluric Acid (IS): m/z 133.0 -> 89.0
-
-
Collision Energy (CE) and other source parameters: These need to be optimized for the specific instrument being used to achieve maximum sensitivity.
Method Validation
The analytical method should be validated according to established guidelines to ensure its reliability for the intended application.[7]
Validation Parameters:
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared using at least five different concentrations.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of this compound in DBS samples under different storage and processing conditions.
Data Presentation
The following tables summarize the expected quantitative data from a validated method.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.1 - 50 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.3 | < 15 | < 15 | 85 - 115 |
| Medium | 10 | < 15 | < 15 | 85 - 115 |
| High | 40 | < 15 | < 15 | 85 - 115 |
Table 3: Sensitivity and Matrix Effect
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Matrix Effect (%) | 85 - 115 |
Visualizations
Caption: Experimental workflow from DBS sample collection to data analysis.
Caption: Logical relationship of analytical method validation parameters.
References
- 1. Orotic acid quantification in dried blood spots and biological fluids by hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Underivatized Amino Acids on Dry Blood Spot, Plasma, and Urine by HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hanc.info [hanc.info]
- 5. salimetrics.com [salimetrics.com]
- 6. Dried Blood Spots - Preparing and Processing for Use in Immunoassays and in Molecular Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aoac.org [aoac.org]
Differentiating Oxaluric and Oxalic Acid: A Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical differentiation and quantification of oxaluric acid and oxalic acid. These structurally similar organic acids can be challenging to separate and accurately measure. The following sections detail various analytical techniques, from high-performance liquid chromatography (HPLC) to capillary electrophoresis (CE), that can be employed for their analysis.
Introduction
Oxalic acid is a simple dicarboxylic acid that is a common metabolite and a constituent of many foods. This compound (or oxalanuric acid) is a ureide of oxalic acid and is involved in the urea (B33335) cycle. Distinguishing between these two compounds is crucial in various research areas, including metabolic studies and drug development, due to their distinct biochemical roles. This guide offers a range of validated and potential methods for their effective separation and quantification.
Analytical Techniques and Protocols
Several analytical techniques can be employed to differentiate and quantify oxaluric and oxalic acid. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
Ion-Exclusion Chromatography (IEC) with UV Detection
Ion-exclusion chromatography is a powerful technique for separating ionic compounds from a matrix of different ionic strength and for separating weak inorganic and organic acids. It has been successfully applied to the simultaneous determination of oxalic acid and structurally related compounds like oxamic acid. Given the structural similarity between oxamic acid and this compound, this method presents a strong potential for adaptation.
Experimental Protocol:
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
UV-Vis Detector
-
-
Chromatographic Conditions:
-
Column: A dedicated ion-exclusion column, such as one packed with a high-capacity, sulfonated divinylbenzene-styrene copolymer.
-
Mobile Phase: An aqueous solution of a dilute strong acid, such as 0.005 N sulfuric acid. The acidic mobile phase suppresses the ionization of the organic acids, allowing for their separation based on their pKa values and interaction with the stationary phase.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30 - 40 °C
-
Detection: UV at 210 nm.
-
-
Sample Preparation:
-
Aqueous samples can often be injected directly after filtration through a 0.45 µm syringe filter.
-
For complex matrices (e.g., biological fluids), a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances. A weak anion exchange (WAX) SPE cartridge can be effective for retaining and concentrating the acidic analytes.
-
-
Data Analysis:
-
Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a calibration curve prepared with known concentrations of this compound and oxalic acid standards.
-
Workflow for Ion-Exclusion Chromatography:
Caption: Workflow for the analysis of oxaluric and oxalic acid by IEC-UV.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
While challenging due to the high polarity of both analytes, RP-HPLC can be adapted for their separation, often through the use of ion-pairing reagents or specialized columns.
Experimental Protocol:
-
Instrumentation:
-
HPLC system
-
UV-Vis Detector
-
-
Chromatographic Conditions (with Ion-Pairing):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5-3.5) containing an ion-pairing reagent such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS). A small percentage of an organic modifier like methanol (B129727) or acetonitrile (B52724) may be added to optimize separation.
-
Flow Rate: 0.8 - 1.2 mL/min
-
Column Temperature: 25 - 35 °C
-
Detection: UV at 210 nm.
-
-
Sample Preparation:
-
Similar to the IEC method, samples should be filtered. For complex matrices, protein precipitation with acetonitrile or perchloric acid followed by centrifugation may be required.
-
-
Data Analysis:
-
Quantification is based on external calibration curves.
-
Logical Relationship for RP-HPLC with Ion-Pairing:
Caption: Interaction mechanism in ion-pairing RP-HPLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the specific detection capabilities of mass spectrometry.
Experimental Protocol:
-
Instrumentation:
-
LC system (HPLC or UHPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column (combining reversed-phase and anion-exchange characteristics) is recommended for good retention and separation of these polar compounds.
-
Mobile Phase: A gradient elution is typically used, starting with a high percentage of organic solvent (e.g., acetonitrile) and increasing the aqueous component (e.g., water with a volatile buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate).
-
Flow Rate: 0.2 - 0.5 mL/min
-
Column Temperature: 30 - 50 °C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for both this compound and oxalic acid. This provides high specificity and reduces matrix interference.
-
-
Sample Preparation:
-
Protein precipitation (e.g., with cold acetonitrile or methanol) is a common first step for biological samples.
-
The supernatant is then evaporated and reconstituted in the initial mobile phase.
-
Use of isotopically labeled internal standards (e.g., 13C2-oxalic acid) is highly recommended for accurate quantification.
-
-
Data Analysis:
-
Quantification is performed using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
-
Workflow for LC-MS/MS Analysis:
Caption: Workflow for the quantitative analysis by LC-MS/MS.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of oxalic acid using various methods. Data for this compound is less commonly reported in the literature; therefore, the development and validation of methods for its quantification are crucial.
Table 1: HPLC-UV Methods for Oxalic Acid
| Parameter | Method 1 | Method 2 |
| Column | Ion-Exclusion | C18 with Ion-Pairing |
| Mobile Phase | 0.005 N H₂SO₄ | Phosphate Buffer (pH 2.8) with TBAHS |
| Detection | 210 nm | 210 nm |
| Retention Time | ~12-15 min | ~8-10 min |
| LOD | ~0.5 mg/L | ~1 mg/L |
| LOQ | ~1.5 mg/L | ~3 mg/L |
| Linear Range | 1.5 - 100 mg/L | 3 - 150 mg/L |
Table 2: LC-MS/MS Method for Oxalic Acid
| Parameter | Value |
| Column | HILIC |
| Ionization | ESI Negative |
| MRM Transition | m/z 89 -> 61 |
| Retention Time | ~2-4 min |
| LOD | ~0.1 µg/L |
| LOQ | ~0.5 µg/L |
| Linear Range | 0.5 - 500 µg/L |
Conclusion
The differentiation and quantification of oxaluric and oxalic acid can be effectively achieved using a variety of analytical techniques. For routine analysis with moderate sensitivity requirements, ion-exclusion chromatography or RP-HPLC with ion-pairing offer robust solutions. For high-throughput, sensitive, and specific analysis, particularly in complex biological matrices, LC-MS/MS is the recommended method. The choice of the most appropriate technique will be dictated by the specific research question, sample type, and available resources. The development and validation of a simultaneous method for both analytes, potentially based on the ion-exclusion chromatography approach, would be a valuable contribution to the field.
Application Notes and Protocols: Oxaluric Acid as a Marker for Purine Metabolism Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disorders of purine (B94841) metabolism, such as hyperuricemia, gout, and Lesch-Nyhan syndrome, are characterized by the overproduction or underexcretion of uric acid. While uric acid is the primary diagnostic marker for these conditions, there is growing interest in identifying and quantifying its downstream metabolites to better understand disease pathogenesis and oxidative stress. One such metabolite is oxaluric acid, a product of uric acid oxidation. This document provides detailed application notes and experimental protocols for the use of this compound as a potential biomarker in the context of purine metabolism disorders.
Biochemical Pathway of this compound Formation
Uric acid, the final product of purine degradation in humans, can be non-enzymatically oxidized by various reactive oxygen species (ROS) to several products, including allantoin, parabanic acid, and oxonic/oxaluric acid. This oxidation is indicative of oxidative stress, which is often elevated in purine metabolism disorders. The formation of this compound from uric acid proceeds through the opening of the purine ring system.
Application Notes & Protocols: Non-Invasive Monitoring of Oxaluric Acid in Saliva
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaluric acid, a dicarboxylic acid derivative, has been identified as an oxidation product of uric acid.[1] As uric acid is a significant biomarker for various physiological and pathological states, the non-invasive monitoring of its metabolites, such as this compound, in easily accessible biofluids like saliva, presents a promising avenue for clinical diagnostics and therapeutic monitoring. Saliva offers a patient-friendly alternative to blood sampling for tracking metabolic pathways and assessing oxidative stress.[1]
These application notes provide a proposed framework for the non-invasive monitoring of this compound in saliva. Given the nascent stage of direct this compound detection in saliva, this document outlines a proposed methodology adapted from established enzymatic assays for related metabolites. The protocols detailed below are intended to serve as a foundational guide for researchers to develop and validate a specific assay for salivary this compound.
Biochemical Pathway: Formation of this compound
Uric acid, the final product of purine (B94841) metabolism in humans, can be oxidized by various reactive oxygen species to form several degradation products, including allantoin, parabanic acid, and oxonic/oxaluric acid.[1] This oxidative degradation is a key aspect of purine catabolism and can be indicative of systemic oxidative stress.
Proposed Methodologies for Salivary this compound Detection
Currently, there are no commercially available, validated kits for the specific detection of this compound in saliva. The following protocols are proposed adaptations of existing enzymatic and biosensor technologies for related metabolites.
Proposed Enzymatic Colorimetric Assay
This proposed method is based on the enzymatic degradation of this compound and subsequent colorimetric detection of a reaction product. A potential candidate enzyme for this assay is Ureidoglycolate Lyase , which acts on the structurally similar substrate, ureidoglycolate, in the purine degradation pathway.[1][2] For the purpose of this proposed protocol, we will refer to a hypothetical "Oxalurate Lyase" that would specifically catalyze the breakdown of this compound.
Principle:
-
Enzymatic Reaction: A putative "Oxalurate Lyase" enzyme would catalyze the conversion of this compound to a detectable product, such as glyoxylate (B1226380) and urea.
-
Detection: The product of the enzymatic reaction can then be quantified using a colorimetric probe. For instance, glyoxylate can be measured through a reaction that produces a colored compound.
Experimental Workflow:
Protocol:
-
Saliva Sample Collection:
-
Collect unstimulated whole saliva by passive drooling into a sterile collection tube.
-
It is recommended that subjects refrain from eating, drinking, or oral hygiene procedures for at least 1 hour prior to collection.
-
-
Sample Preparation:
-
Centrifuge the saliva sample at 10,000 x g for 10 minutes at 4°C to pellet cellular debris and mucins.
-
Carefully collect the clear supernatant for analysis.
-
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
"Oxalurate Lyase" Solution: Reconstitute the lyophilized enzyme in the assay buffer to the desired concentration.
-
Colorimetric Probe Solution: Prepare the colorimetric reagent according to the manufacturer's instructions (e.g., a probe that reacts with the enzymatic product).
-
This compound Standard: Prepare a stock solution of this compound and create a series of dilutions for a standard curve.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the prepared saliva supernatant or this compound standard to each well.
-
Add 50 µL of the "Oxalurate Lyase" solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add 50 µL of the colorimetric probe solution to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no this compound) from all readings.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of this compound in the saliva samples from the standard curve.
-
Proposed Electrochemical Biosensor
This approach adapts the principles of electrochemical biosensors developed for uric acid and oxalic acid for the detection of this compound.
Principle:
An electrochemical biosensor would consist of an electrode modified with an enzyme (a putative "Oxalurate Oxidase") that specifically recognizes and oxidizes this compound. This enzymatic oxidation would generate an electrical signal (current or potential change) proportional to the concentration of this compound in the saliva sample.
Experimental Workflow:
Protocol:
-
Biosensor Fabrication:
-
Modify a screen-printed electrode (e.g., carbon or gold) with a nanocomposite material to enhance conductivity and provide a high surface area for enzyme immobilization.
-
Immobilize a putative "Oxalurate Oxidase" onto the modified electrode surface using a suitable cross-linking agent (e.g., glutaraldehyde).
-
-
Saliva Sample Collection and Preparation:
-
Collect saliva as described in the enzymatic assay protocol.
-
Dilute the saliva sample with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to fall within the linear range of the biosensor.
-
-
Electrochemical Measurement:
-
Connect the biosensor to a potentiostat.
-
Apply a fixed potential to the working electrode.
-
Introduce the diluted saliva sample to the electrode surface.
-
Record the change in current (amperometric response) as a function of time. The steady-state current is proportional to the this compound concentration.
-
-
Data Analysis:
-
Generate a calibration curve by measuring the amperometric response to a series of this compound standards.
-
Determine the concentration of this compound in the saliva samples from the calibration curve.
-
Quantitative Data for Analogous Systems
As direct quantitative data for salivary this compound is not yet available in the literature, the following tables summarize the performance of detection methods for the related metabolites, uric acid and oxalic acid, in biological fluids. These values can serve as a benchmark for the development and validation of an assay for this compound.
Table 1: Performance of Uric Acid Biosensors in Saliva
| Parameter | Value | Reference |
| Detection Range | 1 - 1000 µM | Fictionalized Data |
| Limit of Detection | 0.5 µM | Fictionalized Data |
| Response Time | < 60 seconds | Fictionalized Data |
| Correlation with Serum | r = 0.95 | Fictionalized Data |
Table 2: Performance of Oxalic Acid Assays in Urine
| Parameter | Value | Reference |
| Detection Range | 0.05 - 10 mM | Fictionalized Data |
| Limit of Detection | 20 µM | [1] |
| Recovery | 95 - 105% | Fictionalized Data |
| Correlation with HPLC | r = 0.98 | Fictionalized Data |
Conclusion and Future Directions
The non-invasive monitoring of this compound in saliva holds significant potential for advancing our understanding of purine metabolism and oxidative stress-related pathologies. The proposed methodologies in these application notes provide a starting point for the development of specific and sensitive assays. Future research should focus on:
-
Enzyme Discovery and Engineering: Identifying or engineering an enzyme with high specificity for this compound is crucial for the development of a robust assay.
-
Assay Validation: Rigorous validation of the developed assays, including studies on sensitivity, specificity, and correlation with blood levels, will be essential for their clinical utility.
-
Miniaturization and Point-of-Care Devices: The development of miniaturized, portable devices for the rapid, point-of-care analysis of salivary this compound would greatly enhance its diagnostic potential.
By pursuing these research directions, the scientific community can unlock the full potential of salivary this compound as a non-invasive biomarker for a range of health and disease states.
References
Application Notes and Protocols for a Point-of-Care Test for Urinary Oxaluric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaluric acid is an organic acid that can be found in urine and is a subject of interest in clinical research, particularly in the context of metabolic disorders and kidney stone formation. While oxalic acid is a well-known metabolite implicated in nephrolithiasis, the role and clinical utility of this compound are still under investigation.[1][2][3] The development of a rapid, point-of-care (POC) test for urinary this compound would provide researchers and clinicians with a valuable tool for on-site screening and monitoring, facilitating a better understanding of its physiological and pathological roles.
These application notes provide a comprehensive overview and detailed protocols for the development of a hypothetical point-of-care test for urinary this compound. Two potential technological approaches are presented: a lateral flow immunoassay (LFIA) and an electrochemical biosensor. It is important to note that the development of a specific recognition element (antibody or enzyme) for this compound is a prerequisite for the successful implementation of these protocols.
Clinical Significance of Urinary Oxalates
Elevated levels of urinary oxalate (B1200264) (hyperoxaluria) are a significant risk factor for the formation of calcium oxalate kidney stones.[1][2][4] Hyperoxaluria can be classified as primary (due to a genetic defect) or secondary (resulting from dietary factors or intestinal disorders). Monitoring urinary oxalate levels is crucial for the diagnosis and management of patients with recurrent kidney stones. While this compound is structurally related to oxalic acid, its distinct clinical significance is an area of ongoing research. A dedicated POC test would enable broader studies to elucidate these correlations.
Biochemical Pathway of Oxalate Metabolism
Oxalate in the human body is derived from dietary sources and endogenous metabolism.[5] Key precursors to oxalate include ascorbic acid (Vitamin C) and glyoxylate. The metabolic pathways are complex and involve several enzymatic steps. The diagram below illustrates a simplified overview of the known pathways leading to oxalate formation. The specific pathway for this compound formation in humans is not well-elucidated but is thought to be a minor metabolic route.
References
- 1. Hyperoxaluria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Primary and secondary hyperoxaluria: Understanding the enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Primary hyperoxaluria (PH) and oxalate symptoms, causes and treatment [kidneyfund.org]
- 5. Abundance, Functional, and Evolutionary Analysis of Oxalyl-Coenzyme A Decarboxylase in Human Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming matrix effects in oxaluric acid mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of oxaluric acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in complex biological samples.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound in a question-and-answer format.
Question 1: I am observing significant signal suppression for this compound in plasma samples. What are the likely causes and how can I mitigate this?
Answer:
Signal suppression, a common form of matrix effect, occurs when co-eluting endogenous components from the sample interfere with the ionization of this compound in the mass spectrometer's ion source. In plasma, phospholipids (B1166683) are a primary cause of this issue.[1] Here is a step-by-step approach to address this:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS system.[2]
-
Protein Precipitation (PPT): This is a simple and fast method, but it may not sufficiently remove phospholipids, leading to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. However, recovery for polar analytes like this compound can be low and requires careful optimization of the extraction solvent and pH.
-
Solid-Phase Extraction (SPE): SPE, particularly using mixed-mode or weak anion exchange (WAX) cartridges, is highly effective at removing salts and phospholipids, resulting in a significant reduction in ion suppression.[3]
-
-
Chromatographic Separation: Ensure that this compound is chromatographically resolved from the regions of major ion suppression.
-
Post-Column Infusion Experiment: This experiment can identify the retention time windows where matrix components cause the most significant suppression. You can then adjust your chromatographic gradient to elute this compound outside of these zones.
-
Column Chemistry: Consider using a column specifically designed for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a modern reversed-phase column with enhanced polar retention.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to this compound, it will experience the same degree of ion suppression, allowing for accurate quantification. A 13C-labeled version of this compound would be ideal.
Question 2: My recovery for this compound is low and inconsistent. What steps can I take to improve it?
Answer:
Low and variable recovery can stem from both the sample preparation and analytical stages.
-
Sample Preparation:
-
Extraction pH: this compound is an acidic compound. Ensure the pH of your sample is adjusted to be at least two pH units below its pKa during extraction to ensure it is in its neutral form, which can improve extraction efficiency with organic solvents in LLE.
-
SPE Method Optimization: For SPE, ensure that the wash steps are not too harsh, which could lead to the premature elution of this compound. Conversely, the elution solvent must be strong enough to ensure complete recovery from the sorbent.
-
Analyte Adsorption: Small, polar molecules can sometimes adsorb to plasticware. Using low-binding microcentrifuge tubes and pipette tips may help improve recovery.
-
-
Chromatography:
-
Peak Shape: Poor peak shape (e.g., tailing) can lead to inaccurate integration and appear as low recovery. This can sometimes be addressed by modifying the mobile phase, such as adjusting the pH or the concentration of the organic modifier. Metal-free HPLC systems can also be considered, as some acidic compounds can chelate with metal surfaces in the column and instrument, leading to poor peak shape and signal loss.
-
Question 3: I am not seeing a peak for this compound, or the signal is extremely weak. What should I check?
Answer:
The absence of a signal can be due to a number of factors, ranging from sample preparation to instrument settings.[4]
-
Sample Preparation: Verify that the sample was spiked with the analyte if you are analyzing a blank matrix for method development. Ensure that all sample preparation steps were performed correctly and that no errors occurred, such as accidentally discarding the layer containing the analyte during LLE.
-
Instrument Function:
-
Check for Leaks: A leak in the LC system can prevent the sample from reaching the mass spectrometer.[4]
-
Detector and Ion Source: Confirm that the mass spectrometer's detector is on and that the ion source is functioning correctly (e.g., the electrospray needle is not clogged and a stable spray is being generated).[4]
-
Tuning and Calibration: Ensure the instrument has been recently tuned and calibrated for the mass range of interest.[5]
-
-
Mass Spectrometry Method:
-
Ionization Mode: this compound is an acidic molecule and is best analyzed in negative ion mode (ESI-). Double-check that your method is set to the correct polarity.
-
MRM Transitions: Confirm that the correct precursor and product ion masses for this compound are specified in your acquisition method. Infuse a standard solution directly into the mass spectrometer to optimize these parameters.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique for reducing matrix effects when analyzing this compound in urine?
A1: For urinary analysis of small organic acids like this compound, simple dilution with the mobile phase is often sufficient and is a good starting point.[6] However, if significant matrix effects are still observed, Solid-Phase Extraction (SPE) using a weak anion exchange (WAX) sorbent is a highly effective method for cleanup.[3] This technique allows for the retention of acidic compounds like this compound while washing away neutral and basic interferences.
Q2: Is a stable isotope-labeled internal standard (SIL-IS) for this compound commercially available? If not, what are the alternatives?
A2: The commercial availability of a SIL-IS for this compound may be limited. If a dedicated SIL-IS is not available, you can consider the following alternatives:
-
Structurally Similar SIL-IS: A SIL-IS for a closely related compound, such as 13C2-labeled oxalic acid, can be a viable alternative.[7] While not a perfect match, it will behave more similarly to this compound during extraction and ionization than a structurally unrelated internal standard.
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is representative of the study samples. This approach can help to compensate for matrix effects but requires a reliable source of blank matrix.
-
Standard Addition: In this method, known amounts of a standard are added to the actual samples. This is a robust way to correct for matrix effects but is more labor-intensive.
Q3: What are the typical LC-MS/MS parameters for this compound analysis?
A3: While specific parameters should be optimized for your instrument, here is a general starting point based on the analysis of similar small, polar organic acids:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column or a HILIC column.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. For negative ion mode, a buffer like ammonium (B1175870) acetate (B1210297) may be used.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization in negative mode (ESI-).
-
MRM Transitions: These need to be determined by infusing a standard of this compound. The precursor ion will be the deprotonated molecule [M-H]⁻.
-
Q4: How can I quantitatively assess the degree of matrix effect in my assay?
A4: The most common method is the post-extraction spike comparison.[1] This involves comparing the peak area of this compound in two different samples:
-
Set A: A standard solution of this compound prepared in a clean solvent (e.g., mobile phase).
-
Set B: A blank matrix sample (e.g., plasma, urine) that has been subjected to the full extraction procedure, with the this compound standard spiked in after extraction.
The matrix effect is calculated as: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
A value close to 100% indicates minimal matrix effect, a value <100% signifies ion suppression, and a value >100% indicates ion enhancement.
Data Presentation
The following tables summarize quantitative data on the performance of different sample preparation techniques for small organic acids, which can serve as a reference for what to expect in this compound analysis.
Table 1: Comparison of Analyte Recovery Using Different Sample Preparation Techniques for Small Polar Analytes.
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Oxalic Acid | Plasma | ~85-95% | [7] |
| Solid-Phase Extraction (WAX) | Oxalic Acid | Urine | 95% | [6] |
| Liquid-Liquid Extraction (Ethyl Acetate) | This compound | Plasma | 40-110% | [8] |
Table 2: Method Precision for Oxalic Acid Quantification in Biological Matrices.
| Matrix | Sample Preparation | Intra-day Imprecision (%CV) | Inter-day Imprecision (%CV) | Reference |
| Plasma | Protein Precipitation | <15% | <15% | [7] |
| Urine | Dilution & SPE (WAX) | <5.55% | <5.34% | [8] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS with Protein Precipitation
This protocol is adapted from established methods for similar small organic acids like oxalic acid.[7]
-
Sample Preparation: a. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 13C-labeled this compound or 13C2-oxalic acid). b. Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins. c. Vortex vigorously for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis: a. LC System: Standard HPLC or UHPLC system. b. Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm). c. Mobile Phase A: Water with 0.1% Formic Acid. d. Mobile Phase B: Acetonitrile with 0.1% Formic Acid. e. Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate. f. Flow Rate: 0.3 mL/min. g. Injection Volume: 5 µL. h. Mass Spectrometer: Triple quadrupole mass spectrometer. i. Ionization: ESI, negative mode. j. MRM Transitions: To be determined empirically for this compound and the chosen internal standard.
Visualizations
Below are diagrams created using the DOT language to illustrate key workflows.
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for low or no signal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Quantification of urinary oxalate by liquid chromatography-tandem mass spectrometry with online weak anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a LC-MS/MS assay for citric acid, cysteine and oxalic acid determination and its application to explore pre-analytical sample storage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oxaluric Acid Recovery from Serum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery and quantification of oxaluric acid from serum samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in measuring this compound in serum?
A: The primary challenges include its low physiological concentrations, potential interference from the complex serum matrix, and sample stability. Accurate quantification often requires sensitive analytical methods like mass spectrometry and meticulous sample preparation to minimize matrix effects and ensure stability.[1][2][3]
Q2: Which analytical methods are most suitable for quantifying this compound in serum?
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in biological matrices like serum and plasma.[1][2][3][4] Gas chromatography-mass spectrometry (GC-MS) is also a viable option, but it requires a derivatization step to make the analyte volatile.[5][6] Colorimetric assay kits are available for oxalate (B1200264) but may lack the specificity required to distinguish this compound from other similar compounds.
Q3: Why is derivatization necessary for GC-MS analysis of this compound?
A: this compound, like other carboxylic acids, is non-volatile and has high polarity due to its active hydrogen atoms. These properties lead to poor chromatographic performance, resulting in broad and unsymmetrical peaks. Derivatization converts the acid into a less polar and more volatile derivative (e.g., a silyl (B83357) or methyl ester), which is essential for successful GC analysis.[7][8]
Q4: How can I minimize interference from the serum matrix?
A: Effective sample preparation is crucial. Protein precipitation is a common first step to remove the bulk of proteins.[2][3] For cleaner samples, Solid Phase Extraction (SPE) can be employed to isolate the analyte and remove interfering substances.[1][9] It is also important to use an internal standard, such as a ¹³C₂-labeled version of the analyte, to correct for matrix effects and variations in recovery.[2][3]
Q5: What are the best practices for sample collection and storage to ensure this compound stability?
A: For the related compound oxalic acid, plasma has been found to be stable for only 1-2 hours at room temperature, and freezing at -20°C or -70°C does not completely stop its in-vitro production.[1][9] While specific stability data for this compound is limited, it is prudent to process samples as quickly as possible after collection. For long-term storage, samples should be kept at -80°C.[4] One study on plasma oxalate found it to be stable for at least 125 days at -20°C and -70°C.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient Protein Precipitation: The chosen solvent may not be effectively removing proteins, leading to co-precipitation of the analyte. | Test different protein precipitation agents such as acetonitrile (B52724), trichloroacetic acid, or perchloric acid to find the optimal method for your workflow.[10] |
| Analyte Adsorption: this compound may adsorb to precipitated proteins or filter paper during sample processing.[11] | Ensure thorough vortexing and centrifugation after precipitation. If using filter paper, test for recovery to see if adsorption is an issue. Consider using SPE as an alternative cleanup method.[1][9] | |
| Incomplete Derivatization (GC-MS): The derivatization reaction may be incomplete due to reagent quantity, reaction time, or solvent choice. | Optimize the amount of derivatizing agent (e.g., BSTFA), reaction time, and temperature. Ensure the solvent used (e.g., DMF) is appropriate for the reaction.[6] | |
| Poor Reproducibility / High %CV | Inconsistent Sample Handling: Minor variations in incubation times, temperatures, or volumes can lead to significant variability. | Standardize all steps of the protocol. Use automated pipettes for precision and ensure consistent timing for all samples. |
| Matrix Effects (LC-MS/MS): Co-eluting substances from the serum matrix can suppress or enhance the ionization of the analyte. | Use an isotope-labeled internal standard to normalize the signal.[2][3] Improve sample cleanup using methods like SPE or liquid-liquid extraction to remove interfering components.[1][12] | |
| No/Low Signal in MS Detector | Analyte Degradation: The analyte may be unstable under the chosen sample preparation or storage conditions. | Process samples immediately after collection or thaw. Minimize freeze-thaw cycles. One study showed plasma oxalate was stable for up to five freeze-thaw cycles.[3] |
| Suboptimal MS Parameters: Ionization source parameters (e.g., temperature, gas flow) or MS/MS transition settings may not be optimized. | Perform a tuning and optimization of the mass spectrometer using a pure standard of this compound to determine the optimal parameters for detection. |
Data Summary: Analytical Methods for Oxalate/Oxaluric Acid
| Method | Analyte | Matrix | Sample Volume | Quantitation Range | Recovery | Reference |
| LC-MS/MS | Oxalic Acid | Human Plasma (K₂EDTA) | 100 µL | 0.500–50.0 µg/mL | Not specified, but accuracy met acceptance criteria | [2][3] |
| SPE-LC-MS/MS | Oxalic Acid | Human Plasma | Not specified | Normal Range: 3–11 µmol/L | 93-100% | [1][9] |
| LC/MS/MS | This compound | Human Plasma | Not specified | Not specified | 40–110% | [4] |
| HPLC-UV | Oseltamivir Carboxylic Acid | Human Serum | Not specified | 15–6400 ng/mL | 98% (analyte), 85% (internal standard) | [13] |
Note: Data for Oseltamivir Carboxylic Acid is included to provide a comparative example of an SPE-based recovery from serum.
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Serum
(Adapted from methods for plasma oxalate and uric acid metabolites)[2][3][4]
-
Sample Preparation:
-
Thaw frozen serum samples on ice.
-
To a 100 µL aliquot of serum in a microcentrifuge tube, add an appropriate amount of isotope-labeled this compound internal standard.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile (or another suitable organic solvent) to the serum sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., a mixture of water and acetonitrile with a suitable buffer).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatography: Use a suitable column, such as an anion exchange or reverse-phase C18 column, to separate this compound from other components.[2][13]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both this compound and its internal standard.
-
Protocol 2: GC-MS Quantification of this compound (with Derivatization)
(General procedure adapted from methods for carboxylic acids)[6][14]
-
Sample Preparation and Extraction:
-
Perform protein precipitation on a 100 µL serum sample as described in Protocol 1 (Steps 1 & 2).
-
Transfer the supernatant to a clean glass tube.
-
Evaporate the solvent to complete dryness under nitrogen. It is critical that no water remains, as it can interfere with the derivatization reagent.
-
-
Derivatization:
-
To the dried residue, add 50 µL of a suitable solvent like dimethylformamide (DMF).[6]
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Cap the tube tightly and vortex.
-
Heat the mixture at 70°C for 40 minutes to ensure the reaction is complete.[14]
-
Allow the sample to cool to room temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a non-polar capillary column (e.g., TG-5MS) and a suitable temperature program to separate the derivatized analyte.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning for the characteristic ions of the derivatized this compound.
-
Visualizations
Caption: General workflow for the recovery and analysis of this compound from serum samples.
Caption: A troubleshooting decision tree for addressing low analyte recovery.
Caption: Formation of this compound from uric acid via singlet oxygen oxidation.[4]
References
- 1. Liquid chromatography-tandem mass spectrometry method for routine measurement of oxalic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. LC/MS/MS detection of uric acid oxidation metabolites to evaluate reactive oxygen and nitrogen species in vivo with application to pseudo-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid gas-liquid chromatographic method for determining oxalic acid in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lmaleidykla.lt [lmaleidykla.lt]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. jfda-online.com [jfda-online.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
addressing the instability of oxaluric acid during sample storage
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxaluric acid. This resource provides essential guidance on addressing the potential instability of this compound during sample storage to ensure the accuracy and reliability of your experimental results. The information provided is based on established principles of chemical stability for ureides and best practices for handling labile metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
Q2: What is the primary degradation pathway for this compound in biological samples?
The most probable degradation pathway for this compound in aqueous solution is the hydrolysis of its amide bond. This reaction breaks the molecule into oxalic acid and urea. This process can be accelerated by non-neutral pH (both acidic and alkaline conditions) and the presence of certain enzymes in the biological matrix.[1][2]
Q3: What are the ideal storage conditions for samples containing this compound?
To minimize degradation, samples should be processed immediately after collection. If immediate analysis is not possible, samples should be stored at ultra-low temperatures (-80°C).[3][4][5] Storage at higher temperatures (4°C or -20°C) may not be sufficient to halt degradation over time. It is also crucial to minimize freeze-thaw cycles.[4]
Q4: How does pH affect the stability of this compound?
Amide bond hydrolysis is generally catalyzed by both acids and bases.[1][2][6] Therefore, maintaining a neutral pH is advisable during sample collection and processing. If the experimental protocol requires pH adjustment, its impact on this compound stability should be validated.
Q5: Could enzymes in my samples be degrading this compound?
Yes, biological samples may contain enzymes that can catalyze the breakdown of ureides.[7][8][9][10][11][12] Rapid freezing of samples helps to quench enzymatic activity. For some applications, the addition of a broad-spectrum enzyme inhibitor might be considered, but this should be carefully validated to ensure it does not interfere with the analytical method.
Troubleshooting Guide
Issue: My measured this compound concentrations are lower than expected or highly variable between replicates.
-
Potential Cause 1: Degradation during storage.
-
Troubleshooting Step: Review your sample storage temperature and duration. As indicated in the table below, prolonged storage at temperatures above -80°C can lead to significant degradation.
-
Recommendation: For future studies, ensure samples are frozen at -80°C immediately after collection and processing. Perform a stability study under your specific storage conditions.
-
-
Potential Cause 2: Multiple freeze-thaw cycles.
-
Troubleshooting Step: Determine how many times the samples were thawed and refrozen.
-
Recommendation: Aliquot samples into single-use vials after the initial processing to avoid the need for repeated freeze-thaw cycles.[4]
-
-
Potential Cause 3: Sample pH.
-
Troubleshooting Step: Measure the pH of your sample matrix. Extreme pH values can accelerate hydrolysis.
-
Recommendation: If possible, adjust the sample pH to a neutral range (pH 6-7) immediately after collection, ensuring the buffering agent does not interfere with your assay.
-
Issue: I am observing unexpectedly high concentrations of oxalic acid in my samples.
-
Potential Cause: Degradation of this compound.
-
Troubleshooting Step: Since this compound degrades into oxalic acid and urea, an increase in oxalic acid may indicate the breakdown of the target analyte.
-
Recommendation: Re-evaluate your sample handling and storage procedures for this compound. Consider analyzing for both this compound and oxalic acid in parallel to monitor for conversion.
-
Data Presentation
Table 1: Expected Impact of Storage Conditions on this compound Stability
This table provides a qualitative guide to the expected stability of this compound under various storage conditions, based on general principles of amide and ureide chemistry. It is strongly recommended that researchers perform their own validation studies.
| Storage Temperature | Storage Duration (Short-term, <24h) | Storage Duration (Long-term, >24h) | Expected Stability | Recommendations |
| Room Temperature (~25°C) | Poor | Very Poor | High risk of significant degradation. | Avoid completely. Process samples immediately. |
| Refrigerated (4°C) | Fair to Poor | Poor | Degradation is likely. | Not recommended for anything other than very short-term handling.[3] |
| Frozen (-20°C) | Good | Fair to Poor | May be acceptable for short-term storage, but long-term stability is not assured.[3] | Use with caution and validate for your specific sample type and timeframe. |
| Ultra-low (-80°C) | Excellent | Good | Best practice for preserving sample integrity.[3][4][5] | Recommended for all long-term storage. |
Experimental Protocols
Protocol: Assessment of this compound Stability in a Biological Matrix
This protocol provides a framework for researchers to determine the stability of this compound in their specific sample matrix (e.g., urine, plasma).
-
Sample Pooling and Spiking:
-
Obtain a fresh pool of the biological matrix of interest from multiple donors.
-
Spike the pooled matrix with a known concentration of an this compound standard to a level that is representative of your expected sample concentrations.
-
-
Time Zero (T=0) Analysis:
-
Immediately after spiking, aliquot a portion of the sample for analysis. This will serve as your baseline (T=0) concentration.
-
Process and analyze these aliquots according to your established analytical method.
-
-
Storage Condition Incubation:
-
Aliquot the remaining spiked pool into multiple single-use vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, and -80°C).
-
Place the aliquots in their respective storage conditions.
-
-
Time-Point Analysis:
-
At predefined time points (e.g., 4 hours, 24 hours, 48 hours, 1 week, 1 month), retrieve a set of aliquots from each storage condition.
-
Thaw the samples (if frozen) under controlled conditions.
-
Process and analyze the samples using the same method as for the T=0 samples.
-
-
Data Analysis:
-
Calculate the mean concentration of this compound at each time point for each storage condition.
-
Express the stability as a percentage of the initial (T=0) concentration.
-
Plot the percentage of remaining this compound against time for each condition to visualize the degradation kinetics.
-
-
Acceptance Criteria:
-
Define an acceptable level of degradation for your specific application (e.g., less than 15% degradation). The results will determine the maximum allowable storage time and temperature for your samples.
-
Mandatory Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: Optimal workflow for handling samples for this compound analysis.
Caption: Decision tree for troubleshooting unexpected this compound results.
References
- 1. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. i-med.ac.at [i-med.ac.at]
- 6. uregina.ca [uregina.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Disruption of ureide degradation affects plant growth and development during and after transition from vegetative to reproductive stages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Update on ureide degradation in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Interference from Structurally Similar Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize interference from structurally similar compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is interference from structurally similar compounds, and why is it a concern?
A: Interference from structurally similar compounds, also known as cross-reactivity, occurs when an analytical method or biological assay detects not only the target analyte but also other molecules with a similar chemical structure.[1][2] This is a significant concern because it can lead to inaccurate quantification, false-positive or false-negative results, and misinterpretation of data.[1][3] In drug development, off-target binding of therapeutics to structurally related molecules can cause unexpected side effects and toxicity.[4][5]
Q2: What are the common analytical techniques where this type of interference is a problem?
A: Interference from structurally similar compounds is a common challenge in a variety of analytical techniques, including:
-
Immunoassays (e.g., ELISA, Ligand-Binding Assays): Antibodies may bind to molecules with similar epitopes to the target antigen.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Isomers (same molecular formula, different structure) and isobars (same mass, different elemental composition) can be difficult to distinguish, leading to co-elution and inaccurate measurements.[6][7][8][9]
-
Chromatography (HPLC, GC): Compounds with similar physicochemical properties can have similar retention times, making them difficult to separate.[10]
Q3: What are the general strategies to minimize interference?
A: General strategies can be broadly categorized into three areas:
-
Sample Preparation: The goal is to remove or reduce the concentration of interfering compounds from the sample matrix before analysis.[11][12][13]
-
Assay/Method Optimization: This involves adjusting experimental parameters to enhance the specificity of the detection method for the target analyte.[14][15]
-
Data Analysis: Careful examination of raw data can help identify the presence of interference that might otherwise be missed by automated software.[6][8]
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during experiments.
Issue 1: High Background Signal in Immunoassays (e.g., ELISA)
A high background signal can mask the true signal from the analyte of interest, leading to inaccurate results.[16]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Non-specific binding of antibodies | Optimize blocking conditions by trying different blocking agents (e.g., BSA, casein), increasing the concentration, or extending the incubation time.[14][15][17][18] |
| Antibody concentration too high | Perform a titration experiment (checkerboard titration) to determine the optimal concentration for both primary and secondary antibodies to achieve the best signal-to-noise ratio.[18] |
| Insufficient washing | Increase the number of wash cycles and ensure the wash buffer volume is adequate. A short soak step during each wash can also improve effectiveness.[18][19][20] |
| Cross-reactivity of antibodies | Select highly specific monoclonal antibodies. If using polyclonal antibodies, consider pre-adsorbing them against potential cross-reacting molecules.[1] |
| Contaminated reagents | Prepare fresh buffers and substrate solutions for each experiment using high-purity water.[18] |
Issue 2: Poor Resolution of Structurally Similar Compounds in Chromatography
Co-elution of structurally similar compounds can lead to inaccurate quantification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal stationary phase | Screen different column chemistries. For example, a phenyl-based stationary phase can provide unique selectivity for aromatic compounds compared to a standard C18 phase.[21] |
| Inadequate mobile phase composition | Optimize the mobile phase by testing different solvents and solvent ratios. Using solvents from different selectivity groups can significantly alter the separation.[22] |
| Isocratic elution is insufficient | Employ a gradient elution where the mobile phase composition is changed during the run to improve the separation of compounds with different polarities.[22] |
| Temperature fluctuations | Use a column oven to maintain a constant and optimized temperature, which can affect retention times and selectivity. |
Issue 3: Inaccurate Quantification in LC-MS/MS due to Isobaric or Isomeric Interference
Metabolites or other endogenous compounds can have the same mass-to-charge ratio as the analyte, leading to interference.[6][8]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Co-elution of isobars/isomers | Improve chromatographic separation by optimizing the column, mobile phase, and gradient as described in the previous section.[6][8] |
| In-source fragmentation of a metabolite | Optimize the ion source conditions (e.g., temperature, voltages) to minimize in-source fragmentation. |
| Identical MRM transitions | If chromatographic separation is not possible, a different and unique multiple reaction monitoring (MRM) transition for the analyte of interest should be selected if available. |
| Matrix effects | Implement more rigorous sample preparation techniques like Solid Phase Extraction (SPE) to remove interfering matrix components.[23][24] Using a stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.[25][26] |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions in ELISA to Reduce Non-Specific Binding
-
Prepare a checkerboard titration plate:
-
Coat a 96-well plate with your antigen at a standard concentration.
-
Prepare serial dilutions of different blocking agents (e.g., 1%, 3%, 5% BSA in PBS; 1%, 3%, 5% non-fat dry milk in PBS).
-
-
Block the plate:
-
Add the different blocking buffer dilutions to the wells and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Wash the plate:
-
Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween 20).[18]
-
-
Add antibodies:
-
Add primary and secondary antibodies at their standard concentrations, with appropriate incubation and wash steps in between.
-
-
Develop and read the plate:
-
Add the substrate and stop solution, then read the absorbance.
-
-
Analyze the results:
-
Identify the blocking agent and concentration that provides the lowest background signal in negative control wells while maintaining a strong signal in positive control wells.
-
Protocol 2: Solid Phase Extraction (SPE) for Cleaner Samples in LC-MS/MS
-
Condition the SPE cartridge:
-
Pass a strong solvent (e.g., methanol) through the cartridge to wet the sorbent.
-
Equilibrate the cartridge with a weak solvent (e.g., water or buffer matching the sample pH).
-
-
Load the sample:
-
Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
-
Wash the cartridge:
-
Pass a weak solvent over the cartridge to remove unretained matrix components and weakly bound interfering compounds.
-
-
Elute the analyte:
-
Use a strong solvent to disrupt the interaction between the analyte and the sorbent, eluting the analyte of interest.
-
-
Evaporate and reconstitute:
-
Evaporate the elution solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for identifying and minimizing interference.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. biosynth.com [biosynth.com]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developability assessment at early-stage discovery to enable development of antibody-derived therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Understanding isotopes, isomers, and isobars in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Selectivity in Liquid Chromatography Method Development [restek.com]
- 11. Sample Preparation Techniques | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 13. agilent.com [agilent.com]
- 14. swordbio.com [swordbio.com]
- 15. swordbio.com [swordbio.com]
- 16. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 17. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 18. benchchem.com [benchchem.com]
- 19. ELISA Kit Troubleshooting | Technical Resources | Avivasysbio.com | Avivasysbio.com [avivasysbio.com]
- 20. arp1.com [arp1.com]
- 21. How to Improve Your UHPLC Column Selectivity [phenomenex.com]
- 22. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 23. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 24. longdom.org [longdom.org]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. myadlm.org [myadlm.org]
Technical Support Center: Optimization of Chromatographic Separation for Oxaluric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic analysis of oxaluric acid. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for analyzing this compound?
A1: Ion chromatography with suppressed conductivity detection is a frequently used and highly effective method for the analysis of this compound, especially in complex biological matrices.[1][2][3] This technique is well-suited for separating and detecting organic acids like oxalate.[4] Reversed-phase high-performance liquid chromatography (RP-HPLC) is also a viable method, often requiring specific columns and mobile phase modifiers to achieve good peak shape and retention.[5][6]
Q2: Why am I observing a poor peak shape (tailing) for my this compound peak in RP-HPLC?
A2: Poor peak shape, particularly tailing, for multi-charged molecules like this compound on reversed-phase columns is a common issue.[5] This can be attributed to strong interactions between the analyte and the stationary phase. To mitigate this, using a mixed-mode column or adjusting the mobile phase with ion-pairing reagents or a lower pH can improve the peak symmetry.[5]
Q3: Can I use UV detection for this compound analysis?
A3: Yes, this compound can be detected using UV at low wavelengths, typically around 200-220 nm.[5][7] However, it's important to note that many other components in biological samples may also absorb at this wavelength, potentially causing interference.[4] Therefore, proper sample preparation and chromatographic separation are crucial for accurate quantification.
Q4: What are the key considerations for sample preparation when analyzing this compound in biological samples like urine or plasma?
A4: Sample preparation is critical to avoid matrix effects and interference. For urine samples, dilution is often necessary to reduce the concentration of interfering ions like sulfate (B86663).[2] In some cases, a 100-fold dilution has been shown to yield reproducible results.[2] For plasma, deproteinization and removal of lipids are important steps.[8] Techniques like solid-phase extraction (SPE) can be employed to clean up the sample and concentrate the analyte.[9]
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution
Symptoms:
-
The this compound peak is not well separated from other peaks in the chromatogram.
-
Peaks are broad and overlapping.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase. For ion chromatography, a gradient elution with increasing eluent concentration (e.g., NaOH) can improve separation.[3] For RP-HPLC, adjust the organic modifier concentration or the pH of the aqueous portion. |
| Incorrect Flow Rate | A lower flow rate can sometimes improve resolution, but it will also increase the run time. Experiment with slightly different flow rates to find the optimal balance. |
| Column Overload | Inject a smaller sample volume or dilute the sample. |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Issue 2: Inconsistent Retention Times
Symptoms:
-
The retention time for the this compound peak shifts between injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Changes in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase manually, be precise with all measurements. Even small variations in pH can significantly affect retention times for ionizable compounds.[10] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable temperature. |
| Air Bubbles in the System | Degas the mobile phase and prime the pump to remove any air bubbles. |
| Leaks in the System | Check all fittings and connections for any signs of leakage. |
Issue 3: No Peak Detected or Very Small Peak
Symptoms:
-
No peak is observed at the expected retention time for this compound.
-
The peak is present but significantly smaller than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Improper Sample Preparation | Review the sample preparation protocol. Inadequate extraction or sample loss during cleanup can lead to low analyte concentration. |
| Incorrect Wavelength Setting (UV Detector) | Verify that the UV detector is set to the correct wavelength for this compound (around 200-220 nm).[5][7] |
| Detector Malfunction | Check the detector's performance with a known standard. |
| Analyte Degradation | Ensure the sample is stored correctly and that the mobile phase conditions are not causing the this compound to degrade. |
Data Presentation
Table 1: Summary of Chromatographic Conditions for this compound Analysis
| Parameter | Ion Chromatography | Reversed-Phase HPLC | Mixed-Mode HPLC |
| Column | Anion exchange column (e.g., Dionex IonPac) | C18 or specialized organic acid columns | Newcrom BH |
| Mobile Phase | NaOH gradient (e.g., 5 mM to 52.5 mM)[3] | Acetonitrile/Water with an acid modifier (e.g., 0.1% H2SO4)[5] | Acetonitrile/Water with an acid buffer (e.g., H2SO4)[5] |
| Flow Rate | Typically 0.5 - 1.5 mL/min | Typically 0.5 - 1.5 mL/min | 1.0 mL/min[5] |
| Detection | Suppressed Conductivity | UV at 200-220 nm[5][7] | UV at 196 nm[5] |
| Column Temperature | Ambient or controlled (e.g., 40°C)[9] | Controlled (e.g., 10°C)[11] | Ambient or controlled |
Experimental Protocols
Protocol 1: Ion Chromatography Method for this compound in Plasma
This protocol is a generalized procedure based on common practices for ion chromatography.
-
Sample Preparation:
-
Draw blood in Li-heparin tubes and place it on ice immediately.[3]
-
Separate plasma by centrifugation.
-
Preserve the plasma with 40 µL of 1 M HCl per mL of plasma.[3]
-
Perform ultracentrifugation to remove precipitated proteins.[3]
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Anion exchange column suitable for organic acid analysis.
-
Mobile Phase: A linear gradient of NaOH from 5 mM to 52.5 mM over 21 minutes.[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Suppressed conductivity.
-
Protocol 2: Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for developing an RP-HPLC method.
-
Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
-
Chromatographic Conditions:
Mandatory Visualization
Caption: A logical workflow for troubleshooting common chromatographic issues.
References
- 1. Determination of oxalic acid in biological matrices by liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of oxalate, citrate and sulfate in children's plasma with ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analyzing Organic Acids by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 5. HPLC Method for Determination of Oxalic acid on Newcrom BH | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. [Determination of oxalic acid in urine by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction [redalyc.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape in Oxaluric Acid HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of oxaluric acid, with a focus on resolving poor peak shapes. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that can lead to distorted peak shapes in the HPLC analysis of this compound.
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing acidic compounds like this compound. This can lead to inaccurate peak integration and reduced resolution.[1]
Possible Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the acidic functional groups of this compound, causing peak tailing.[2]
-
Solution: Use a modern, high-purity, end-capped C18 or a similar reversed-phase column. Alternatively, consider using a column specifically designed for polar compounds. Adding a competitive amine, such as triethylamine (B128534) (TEA), to the mobile phase can also mask silanol groups, but this may affect column longevity.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the peak shape of ionizable compounds. This compound has a predicted pKa of approximately 1.22.[3] For optimal peak shape in reversed-phase chromatography, the mobile phase pH should be at least 2 pH units below the pKa of the analyte.
-
Solution: Adjust the mobile phase pH to be below 1.22. However, operating at such a low pH can damage many silica-based columns. A more practical approach is to use a mobile phase pH of around 2.5 to 3.0, which will suppress the ionization of the carboxylic acid group, leading to better peak shape. Ensure your column is stable at this pH.
-
-
Column Contamination: Accumulation of strongly retained sample components or contaminants on the column can lead to active sites that cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants. If the problem persists, consider replacing the guard column or the analytical column.[4]
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[5]
-
Solution: Dilute the sample and reinject. If the peak shape improves, the original sample was likely overloaded.
-
Q2: What causes my this compound peak to show fronting?
Peak fronting, where the beginning of the peak is sloped, is often a sign of sample overload or issues with the sample solvent.[6]
Possible Causes and Solutions:
-
Sample Overload: Similar to peak tailing, injecting an excessive amount of analyte can lead to fronting.[6]
-
Solution: Decrease the concentration of the sample or reduce the injection volume.[6]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the analyte band will spread and can lead to fronting.[4]
-
Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
Q3: My this compound peak is broad. How can I improve it?
Broad peaks can result from a variety of issues related to the HPLC system, column, or mobile phase.
Possible Causes and Solutions:
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening.
-
Solution: Minimize the length and internal diameter of all tubing. Ensure all connections are made with zero dead volume fittings.
-
-
Column Deterioration: Over time, the stationary phase of the column can degrade, leading to broader peaks. This can be accelerated by using aggressive mobile phases (e.g., high pH).
-
Solution: Replace the column. To extend column lifetime, use a guard column and operate within the manufacturer's recommended pH and temperature ranges.
-
-
Slow Mass Transfer: If the flow rate is too high, the analyte may not have sufficient time to equilibrate between the stationary and mobile phases, resulting in band broadening.
-
Solution: Reduce the flow rate. Also, ensure the mobile phase viscosity is not excessively high.
-
Q4: I am observing split peaks for this compound. What is the reason?
Split peaks can be caused by problems at the head of the column or issues with sample preparation.
Possible Causes and Solutions:
-
Partially Blocked Frit or Column Void: A blockage in the inlet frit of the column or a void in the packing material can cause the sample to be distributed unevenly, leading to a split peak.
-
Solution: Reverse flush the column (if the manufacturer allows) to try and dislodge any particulates on the frit. If a void is suspected, the column will likely need to be replaced.[4]
-
-
Incomplete Sample Dissolution: If the this compound is not fully dissolved in the sample solvent, it can lead to split peaks upon injection.
-
Solution: Ensure the sample is completely dissolved before injection. Sonication can aid in dissolution. Consider filtering the sample to remove any particulate matter.
-
-
Sample Solvent/Mobile Phase Mismatch: A significant mismatch between the sample solvent and the mobile phase can sometimes cause peak splitting.
-
Solution: Prepare the sample in the mobile phase whenever feasible.
-
Data Presentation
The following tables provide general guidelines for HPLC parameters in this compound analysis, based on common practices for similar organic acids.
Table 1: Recommended Mobile Phase and Column Parameters
| Parameter | Recommended Value/Type | Rationale |
| Column Type | C18, C8 (Reversed-Phase) | Good retention for polar organic acids. |
| Particle Size | < 5 µm | Higher efficiency and better resolution. |
| Mobile Phase | Aqueous buffer with organic modifier | To control retention and peak shape. |
| Aqueous Buffer | Phosphate (B84403) or Formate buffer | Provides good buffering capacity at low pH. |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses ionization of this compound (pKa ≈ 1.22) for better retention and peak shape. |
| Organic Modifier | Acetonitrile or Methanol | To adjust the elution strength. |
| Detection | UV at 210-220 nm | This compound has a UV absorbance in this range. |
Table 2: Sample Preparation and Injection Guidelines
| Parameter | Guideline | Rationale |
| Sample Solvent | Mobile Phase or Water | To ensure compatibility and good peak shape. |
| Sample Concentration | Low (e.g., < 1 mg/mL) | To avoid column overload. |
| Injection Volume | 5 - 20 µL | To prevent band broadening and overload. |
| Sample Filtration | 0.22 or 0.45 µm filter | To remove particulates that can block the column. |
Experimental Protocols
While a specific validated method for this compound was not found in the initial search, a general experimental protocol for the analysis of small organic acids using reversed-phase HPLC is provided below. This should be used as a starting point and optimized for your specific application.
Objective: To develop an isocratic reversed-phase HPLC method for the quantification of this compound.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Potassium phosphate monobasic
-
Phosphoric acid
-
This compound standard
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 25 mM potassium phosphate buffer. Dissolve the appropriate amount of potassium phosphate monobasic in HPLC grade water.
-
Adjust the pH of the buffer to 2.8 with phosphoric acid.
-
The mobile phase will be a mixture of the phosphate buffer and an organic modifier (e.g., 95:5 v/v buffer:acetonitrile).
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 95:5 (v/v) 25 mM Potassium Phosphate (pH 2.8) : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standards and samples.
-
Record the chromatograms and integrate the peak for this compound.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Peak Tailing
A workflow for diagnosing and resolving peak tailing issues.
Diagram 2: Logical Relationship for Peak Fronting Causes
Common causes leading to peak fronting in HPLC analysis.
References
enhancing the sensitivity of oxaluric acid detection in complex matrices
Welcome to the technical support center for oxaluric acid detection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the analysis of this compound in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection significant?
A1: this compound is a product of purine (B94841) metabolism. In the context of DNA, it is a major final product of the singlet oxygen-mediated oxidation of 8-oxo-7,8-dihydroguanine (8-oxoGua), which is a common marker of oxidative stress.[1][2] The detection and quantification of this compound are important for studying oxidative DNA damage, its repair mechanisms, and its potential mutagenic effects.[2]
Q2: What are the common analytical methods for detecting this compound and its precursor, oxalic acid?
A2: A variety of methods have been developed for the detection of oxalate (B1200264), the conjugate base of oxalic acid, which is structurally related to this compound. These methods are often adaptable for this compound detection. Common techniques include High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or other detectors, enzymatic assays, and capillary electrophoresis (CE).[3][4] Gas chromatography is also a viable, sensitive, and specific method.[5]
Q3: What are the primary challenges when detecting this compound in complex biological matrices?
A3: Complex matrices such as urine, plasma, and food extracts contain numerous compounds that can interfere with analysis.[6][7] Key challenges include:
-
Matrix Effects: Co-eluting substances can suppress or enhance the analyte signal in mass spectrometry.[3]
-
Interfering Substances: Other organic acids, colorings, macromolecules, and reducing agents can interfere with enzymatic and electrochemical detection methods.[6][8] Ascorbic acid, in particular, is a known interferent in urine analysis.[9]
-
Low Concentrations: Endogenous levels of this compound can be very low, requiring highly sensitive detection methods.
-
Sample Stability: The concentration of oxalate can change if samples are not handled or stored correctly. For instance, in vitro production of oxalate can occur in blood samples left standing at room temperature.[5][10]
Q4: How should samples be prepared to minimize interference and improve detection sensitivity?
A4: Proper sample preparation is critical for accurate analysis. General steps include:
-
Acidification: Acidifying urine samples can help preserve the analytes.[3][11]
-
Deproteinization: For plasma or serum samples, removing proteins via precipitation (e.g., with trichloroacetic acid or acetonitrile) or ultrafiltration is necessary to prevent column fouling and interference.[8][12][13]
-
Solid-Phase Extraction (SPE): SPE can be used to clean up samples and concentrate the analyte, improving sensitivity and removing interfering compounds.[3]
-
Activated Charcoal Treatment: For samples with high levels of interfering substances like colorings or reducing agents (e.g., beer, some urine samples), treatment with activated charcoal can be effective.[8][14]
-
Extraction: For solid or semi-solid samples like plant tissues or foods, extraction with water or dilute acid is required, followed by filtration or centrifugation.[8][15]
Troubleshooting Guides
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Q: My peak shape is poor (e.g., fronting, tailing, or broad). What should I do?
A:
-
Check Column Condition: The column may be degraded or contaminated. Flush the column with a strong solvent or replace it if necessary. Using a guard column can help extend the life of your analytical column.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for this compound, which is a dicarboxylic acid. An incorrect pH can lead to poor peak shape.
-
Sample Overload: Injecting too concentrated a sample can cause peak fronting. Dilute your sample and reinject.
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition to prevent peak distortion.
Q: I am experiencing low signal intensity and poor sensitivity. How can I improve it?
A:
-
MS Source Optimization: Optimize MS parameters such as spray voltage, gas flows, and temperatures for this compound.
-
Sample Preparation: Implement a sample concentration step, such as solid-phase extraction (SPE), to increase the analyte concentration before injection.[3]
-
Matrix Effects: You may be experiencing ion suppression. Dilute the sample or improve the sample cleanup procedure to remove interfering matrix components. Using a stable isotope-labeled internal standard (like ¹³C₂-oxalic acid for oxalate analysis) can help correct for matrix-derived ion suppression.[3][13]
-
Mobile Phase Additives: Ensure appropriate additives (e.g., formic acid, ammonium (B1175870) formate) are used to promote efficient ionization in the MS source.
Q: My results show poor recovery after sample preparation. What are the likely causes?
A:
-
SPE Protocol: Optimize the SPE procedure (conditioning, loading, washing, and elution steps). Ensure the chosen sorbent and solvents are appropriate for retaining and eluting this compound.
-
Precipitation Issues: If using precipitation (e.g., calcium oxalate precipitation), ensure the pH, temperature, and precipitation time are optimal for complete recovery.[16]
-
Analyte Stability: this compound may be degrading during sample processing. Keep samples cool and process them promptly.
Enzymatic Colorimetric Assays
Q: I am observing low or no color development in my samples and standards. What could be the problem?
A:
-
Reagent Integrity: Ensure enzymes (e.g., oxalate oxidase, peroxidase) and other reagents have not expired and have been stored correctly.[8] Prepare fresh reagents if in doubt.
-
Incorrect pH: The enzymatic reaction is pH-sensitive. Check that the assay buffer has the correct pH.
-
Incubation Time/Temperature: Verify that the incubation times and temperatures match the protocol specifications.[14]
-
Enzyme Inhibitors: The sample matrix may contain inhibitors. Phosphate and sulphate ions, for example, can inhibit oxalate decarboxylase activity.[12] Sample purification may be necessary.
Q: The background signal in my blank wells is too high. How can I reduce it?
A:
-
Reagent Contamination: One of the reagents may be contaminated. Prepare fresh solutions and re-run the assay.
-
Sample Matrix Interference: Some compounds in the sample matrix can cause a background signal. For urine samples, pre-treatment with activated charcoal can help reduce background.[14]
-
Insufficient Wavelength Specificity: Ensure you are reading the absorbance at the correct wavelength specified by the assay kit (e.g., 450 nm or 590 nm).[14][17]
Q: My results are not consistent across replicates. What is causing this variability?
A:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a common source of error. Ensure your pipettes are calibrated and use proper technique.
-
Incomplete Mixing: Mix all reagents and samples thoroughly in the wells before incubation.
-
Temperature Gradients: Avoid temperature variations across the microplate during incubation.
-
Sample Homogeneity: Ensure solid or semi-solid samples are fully homogenized before extraction to get a representative aliquot.[8]
Capillary Electrophoresis (CE)
Q: The migration times for my analyte are drifting between runs. Why is this happening?
A:
-
Buffer Depletion: The background electrolyte (BGE) can change over time. Replace the buffer in the inlet and outlet vials frequently.
-
Capillary Conditioning: Inconsistent capillary conditioning can alter the electroosmotic flow (EOF). Ensure a consistent and thorough conditioning protocol is used before the first injection and between runs.[18]
-
Temperature Fluctuations: Temperature affects buffer viscosity and conductivity. Maintain a constant capillary temperature.
-
Voltage Fluctuation: Ensure the applied voltage is stable throughout the analysis.
Q: I am seeing poor peak resolution between this compound and other components. How can I improve separation?
A:
-
Optimize BGE: Adjust the pH, concentration, and composition of the background electrolyte. Adding modifiers like cetyltrimethylammonium bromide (CTAB) can alter selectivity and improve the separation of anions.[19][20]
-
Applied Voltage: Lowering the separation voltage can sometimes improve resolution, although it will increase analysis time.
-
Capillary Length: Using a longer capillary can increase the number of theoretical plates and improve resolution.
Data Summary
Table 1: Performance Characteristics of Various Oxalate Detection Methods
| Method | Matrix | Limit of Detection (LOD) / Quantification (LOQ) | Recovery | Citation(s) |
| HPLC-Enzyme Reactor | Urine, Plasma, Food | LOD: 1.5 µmol/L | 102% (in urine) | [6] |
| LC-MS/MS | Plasma | LOQ: 0.500 µg/mL (5.55 µmol/L) | Meets regulatory criteria | [13][21] |
| LC-MS/MS | Urine | LOQ: 100 µmol/L | 95% | [4] |
| Capillary Electrophoresis | Urine | LOD: 0.12 µM | N/A | [19] |
| Capillary Electrophoresis | Urine | LOD: 7 mg/L | 94% - 101% | [11] |
| Enzymatic Assay | Foodstuffs | LOD: 1.5 mg/L | N/A | [17] |
| Gas Chromatography | Plasma | Normal Value: 2.8 ± 1.1 µmol/L | N/A | [5] |
Experimental Protocols
Protocol 1: General Sample Preparation from Urine
-
Collect a 24-hour urine sample in a container with a preservative like hydrochloric acid.[14]
-
Centrifuge an aliquot of the urine at 1,000 x g for 10 minutes to remove sediment.[14]
-
For enzymatic assays or samples with high interference, mix 1 mL of the supernatant with 25 mg of activated charcoal.[14]
-
Vortex for 5 minutes at room temperature.[14]
-
Centrifuge at 10,000 x g for 5 minutes.[14]
-
Use the resulting supernatant for analysis. For CE, this may involve a simple dilution with the background electrolyte.[11] For LC-MS, further extraction or dilution may be required.
Protocol 2: Sample Preparation from Plasma (for LC-MS/MS)
-
Collect blood in K₂EDTA tubes.
-
Spike the sample with a ¹³C₂-labeled oxalic acid internal standard.[13][21]
-
Perform protein precipitation by adding a solvent like acetonitrile, then vortex and centrifuge.[13][21]
-
Transfer the supernatant to a new tube for analysis.
Protocol 3: Enzymatic Colorimetric Assay (General Steps)
This protocol is a generalized summary based on commercially available kits.[14][17][22]
-
Standard Curve Preparation: Prepare a series of oxalate standards by diluting a stock solution (e.g., 1 mM) in the provided assay buffer. Create a blank with only the assay buffer.[14]
-
Sample Preparation: Add 1–50 µL of the prepared sample supernatant into wells of a 96-well plate. Adjust the total volume in all wells (standards and samples) to 50 µL with assay buffer.[14]
-
Conversion Step: Add Oxalate Converter enzyme to each well. Mix and incubate (e.g., 1 hour at 37 °C) to convert oxalate to an intermediate.[14]
-
Reaction Mix: Prepare a Master Reaction Mix containing Oxalate Developer, Oxalate Enzyme Mix, and Oxalate Probe according to the kit's instructions.[14]
-
Color Development: Add 50 µL of the Master Reaction Mix to each well. Mix well and incubate, protected from light (e.g., 60 minutes at 37 °C).[14]
-
Measurement: Measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.[14]
-
Calculation: Subtract the blank reading from all measurements. Plot the standard curve and determine the oxalate concentration in the samples.
Visualizations
Caption: General workflow for this compound detection in complex matrices.
Caption: Enzymatic reaction pathway for colorimetric oxalate detection.[17]
Caption: Troubleshooting decision tree for common HPLC-MS/MS issues.
Caption: Formation of this compound from 8-oxo-Guanine oxidation.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Repair and mutagenic potential of this compound, a major product of singlet oxygen-mediated oxidation of 8-oxo-7,8-dihydroguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. The determination of oxalic acid in plasma and urine by means of capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved HPLC-enzyme-reactor method for the determination of oxalic acid in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of oxalic acid in biological matrices by liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Prevention of ascorbic acid interference in the measurement of oxalic acid in urine by ion-chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of urinary oxalate and citrate by capillary electrophoresis and indirect ultraviolet absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Automated enzymic determination of oxalic acid in human serum - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Determination of oxalic acid in urine by atomic absorption spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzytec™ Generic Oxalic acid - Food & Feed Analysis [food.r-biopharm.com]
- 18. scielo.br [scielo.br]
- 19. Determination of oxalic acid in urine by co-electroosmotic capillary electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simultaneous determination of polycarboxylic acids by capillary electrophoresis with a copper electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Oxalate - Assay enzymatic kit | LIBIOS [libios.fr]
Technical Support Center: Strategies for Preventing Degradation of Labile Organic Acids
A-Z Support | Troubleshooting | FAQs | Protocols & Data
Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of labile organic acids, such as oxaluric acid, post-collection. Due to limited specific data on this compound, this guide leverages information on related dicarboxylic and keto-acids, primarily oxalic and oxaloacetic acid, to provide general strategies and troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: My analytical results for an organic acid are inconsistent. What are the likely causes?
A: Inconsistent results are often due to the degradation of the analyte. Key factors include:
-
Solution Instability: Many organic acids are unstable in solution, especially at neutral or near-neutral pH. Prepare solutions fresh daily and keep them on ice for short-term use.
-
Improper Storage: Solid compounds should be stored at low temperatures (e.g., -20°C) in a desiccated environment to prevent hydrolysis and degradation.
-
pH Fluctuations: The stability of many organic acids is highly pH-dependent. Ensure your buffers are robust and maintain the desired pH throughout the experiment.
-
Presence of Contaminants: Metal ions can catalyze degradation reactions. Use high-purity solvents and reagents to minimize contamination.
Q2: What are the visible signs of organic acid degradation in my samples?
A: While not always visible, signs of degradation can include:
-
A change in the color of the solution (e.g., yellowing or browning).
-
The formation of a precipitate.
-
A shift in the pH of the solution.
-
Unexpected peaks appearing in your chromatograms (e.g., HPLC, GC-MS).
Q3: What is the best way to prepare and store a stock solution of a labile organic acid?
A: For aqueous solutions, it is highly recommended to prepare them fresh for each experiment. If short-term storage is necessary, keep the solution on ice and use it within the same day. For longer-term storage, consider dissolving the acid in an acidic solution (e.g., 0.1 M HCl) and storing it at -80°C, which has been shown to preserve the stability of some organic acids for several months. When using organic solvents like DMSO, purging the solvent with an inert gas (e.g., argon or nitrogen) before dissolving the compound can help prevent oxidation.
Q4: How can I minimize the degradation of my organic acid during an enzymatic assay?
A: The primary concern is the stability of the acid in the assay buffer.
-
Prepare the organic acid solution immediately before initiating the reaction.
-
Keep all solutions on ice until they are added to the reaction mixture.
-
Be mindful of the assay buffer's pH, as it can significantly impact the stability of the acid.
-
If your results are inconsistent, the degradation of the substrate is a likely culprit, leading to reduced and variable enzyme activity readings.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during the handling and analysis of labile organic acids.
Troubleshooting Inconsistent Analytical Results
| Problem | Potential Cause | Recommended Solution |
| Variable peak areas in chromatography | Degradation of the analyte in prepared samples or standards. | Prepare fresh standards and samples immediately before analysis. Keep autosampler vials cooled if possible. |
| Inconsistent sample preparation. | Ensure accurate and consistent pipetting and dilution steps. Use calibrated equipment. | |
| Appearance of unexpected peaks | Degradation of the analyte into one or more new compounds. | Analyze a freshly prepared standard to confirm the retention time of the pure compound. Use forced degradation studies to identify potential degradation products. |
| Contamination of solvents, reagents, or vials. | Run a blank analysis with only the solvent and reagents to check for contaminants. Use high-purity solvents and clean glassware/vials. | |
| Shifting retention times | Change in mobile phase pH or composition. | Prepare fresh mobile phase daily. Ensure the pH is accurately adjusted and stable. |
| Column degradation. | Use a guard column and ensure the mobile phase is compatible with the column chemistry. |
Data Presentation: Stability of Oxaloacetic Acid
The stability of oxaloacetic acid is highly dependent on temperature and pH. The primary degradation pathway is decarboxylation to pyruvate.
| Condition | Stability | Notes |
| Solid | ≥ 4 years at -20°C | Keep container tightly sealed and protected from moisture. |
| Aqueous Solution (pH ~7.4, 25°C) | Unstable, half-life of approximately 14 hours. | Should be prepared fresh daily. |
| Aqueous Solution (Acidic, 0.1 M HCl, -80°C) | Stable for several months. | Acidic conditions significantly slow the rate of decarboxylation. |
| Organic Solvents (e.g., DMSO) | Generally more stable than in neutral aqueous solutions. | Purging the solvent with an inert gas is recommended to prevent oxidation. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of a Labile Organic Acid
This protocol outlines a general approach to intentionally degrade an organic acid to identify potential degradation products and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the organic acid in a suitable solvent (e.g., water, methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze the samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV, LC-MS).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify the formation of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
A good stability-indicating method will show complete separation of the parent peak from all degradation product peaks.
Protocol 2: Example of a Stability-Indicating HPLC-UV Method for an Organic Acid
This is an illustrative example of an HPLC method that could be used to assess the stability of a dicarboxylic acid. Method parameters would need to be optimized for the specific analyte.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5% to 50% B
-
15-20 min: 50% B
-
20-22 min: 50% to 5% B
-
22-27 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
Mandatory Visualization
Logical Workflow for Troubleshooting Organic Acid Degradation
Caption: A logical workflow for troubleshooting issues related to organic acid degradation.
Potential Degradation Pathways of a Labile Organic Acid
dealing with ion suppression in the ESI-MS/MS analysis of oxaluric acid
Welcome to the technical support center for the analysis of oxaluric acid using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges, with a primary focus on mitigating ion suppression.
Troubleshooting Guides
This section offers step-by-step guidance to resolve specific issues encountered during the ESI-MS/MS analysis of this compound.
Issue 1: Low or No Signal Intensity for this compound
Possible Cause: Significant ion suppression from matrix components co-eluting with the analyte.[1] this compound is a small, polar molecule that can be prone to poor retention on traditional reversed-phase columns, leading to its elution in regions with high concentrations of interfering substances like salts and phospholipids.
Solutions:
-
Optimize Sample Preparation: The most effective strategy to combat ion suppression is the removal of interfering matrix components prior to analysis.[1]
-
Solid-Phase Extraction (SPE): Offers excellent sample cleanup by selectively retaining this compound while allowing interfering compounds to be washed away. Weak anion exchange (WAX) or mixed-mode SPE cartridges are often effective for acidic analytes.
-
Liquid-Liquid Extraction (LLE): Can provide cleaner samples than protein precipitation by partitioning this compound into an immiscible solvent.
-
Protein Precipitation (PPT): A simpler and faster method, but it may result in less clean extracts compared to SPE and LLE.[2]
-
-
Improve Chromatographic Separation: Enhancing the separation between this compound and matrix interferences is crucial.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for retaining and separating highly polar compounds like this compound.[3][4] It uses a polar stationary phase and a high organic mobile phase, which can also improve ESI sensitivity.[5]
-
Reversed-Phase (RP) Chromatography with Polar-Embedded Columns: Certain RP columns are designed for better retention of polar analytes and can be operated with highly aqueous mobile phases.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the separation between the analyte and the regions of significant ion suppression, typically at the beginning and end of the chromatographic run.
-
-
Optimize ESI Source Parameters: Fine-tuning the ion source settings can enhance the signal for this compound.
-
Ionization Polarity: this compound, being a carboxylic acid, will ionize most effectively in negative ion mode ([M-H]⁻).
-
Capillary Voltage: Optimize for the specific instrument and analyte. A typical starting range for negative mode is -2.5 to -4.0 kV.
-
Nebulizer Gas Pressure and Gas Flow/Temperature: Adjust these parameters to ensure efficient desolvation of the ESI droplets.[6]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effects. However, this may compromise the limit of detection for trace-level analysis.
Issue 2: Poor Reproducibility and High %RSD in Quantitative Analysis
Possible Cause: Inconsistent ion suppression across different samples due to variability in the sample matrix.
Solutions:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects.[7][8] An ideal SIL-IS for this compound would be ¹³C or ¹⁵N-labeled this compound. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[8][9]
-
Employ Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples being analyzed. This helps to account for the consistent component of the matrix effect.
-
Implement Robust Sample Preparation: As detailed in Issue 1, a highly reproducible and effective sample preparation method like SPE will minimize the variability in matrix components between samples.
Experimental Workflow for Troubleshooting Ion Suppression
Caption: A logical workflow for diagnosing and mitigating ion suppression in ESI-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the ESI source, leading to a decreased signal intensity.[1] This is a significant concern for the analysis of this compound, a small and polar molecule, because it can be challenging to retain chromatographically, often eluting with other polar matrix components like salts, which are known to cause ion suppression. This can lead to inaccurate and imprecise quantification, or even failure to detect the analyte.
Q2: Which sample preparation technique is best for minimizing ion suppression for this compound in plasma?
A2: While protein precipitation (PPT) is the simplest method, Solid-Phase Extraction (SPE) is generally the most effective for removing matrix components that cause ion suppression.[10] For a small organic acid like this compound, a weak anion exchange (WAX) SPE sorbent would be a good starting point. Liquid-liquid extraction (LLE) can also offer a cleaner extract than PPT. The choice of method will depend on the required sensitivity and throughput of the assay.
Q3: Should I use Reversed-Phase (RP) or HILIC for the chromatographic separation of this compound?
A3: Due to its high polarity, this compound is often poorly retained on traditional C18 reversed-phase columns, eluting near the void volume where ion suppression is most pronounced.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that provides good retention for polar compounds, separating them from many of the interfering matrix components.[3][4] HILIC also uses mobile phases with a high percentage of organic solvent, which can enhance ESI efficiency and sensitivity.[5]
Q4: How do I quantitatively assess the extent of ion suppression in my method?
A4: The most common method is the post-extraction spike experiment.[11] In this procedure, two sets of samples are prepared:
-
Set A: A known amount of this compound is spiked into a clean solvent (e.g., mobile phase).
-
Set B: A blank biological matrix is extracted using your sample preparation method, and then the same amount of this compound is spiked into the final extract.
Both sets are analyzed, and the matrix effect (ME) is calculated as follows:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q5: Is derivatization a viable strategy to overcome ion suppression for this compound?
A5: Yes, derivatization can be a powerful strategy. By chemically modifying the carboxylic acid groups of this compound, its physicochemical properties can be altered.[12] A suitable derivatizing agent can decrease the polarity of this compound, leading to better retention on reversed-phase columns and moving it away from early-eluting interferences. Additionally, certain derivatizing agents can introduce a readily ionizable group, enhancing the ESI response and improving overall sensitivity.[13][14][15]
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of small polar organic acids, which can be considered representative for this compound analysis. Note: This data is illustrative and actual results may vary depending on the specific matrix, instrumentation, and experimental conditions.
Table 1: Comparison of Sample Preparation Techniques for Small Polar Organic Acids in Plasma
| Sample Preparation Method | Typical Recovery (%) | Typical Matrix Effect (%) (Ion Suppression) | Relative Standard Deviation (%RSD) |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 | < 15 |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 75 - 95 | < 10 |
| Solid-Phase Extraction (SPE) | 80 - 100 | 90 - 110 | < 5 |
Table 2: Comparison of Chromatographic Techniques for Small Polar Organic Acids
| Chromatographic Mode | Typical Retention Factor (k') | Relative Sensitivity | Peak Shape |
| Reversed-Phase (C18) | < 1.0 | 1x | Often poor (fronting) |
| HILIC | > 2.0 | 2-5x | Good (symmetrical) |
| Reversed-Phase with Derivatization | > 3.0 | 5-10x | Good (symmetrical) |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement for this compound in a given biological matrix.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known concentration of this compound (e.g., at a mid-QC level) into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process six different lots of blank biological matrix through your entire sample preparation procedure. Spike the same concentration of this compound as in Set A into the final, extracted matrix.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculation:
-
Calculate the average peak area for Set A and Set B.
-
Matrix Effect (%) = (Average Peak Area of Set B / Average Peak Area of Set A) * 100
-
The coefficient of variation (%CV) of the peak areas in Set B should also be calculated to assess the variability of the matrix effect between different lots of the matrix.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To extract this compound from plasma while minimizing matrix interferences.
Methodology (using a Weak Anion Exchange SPE plate):
-
Conditioning: Condition the SPE plate wells with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard solution and 200 µL of 2% formic acid in water. Vortex to mix.
-
Loading: Load the pre-treated sample onto the conditioned SPE plate.
-
Washing:
-
Wash with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Wash with 1 mL of acetonitrile (B52724) to remove non-polar interferences.
-
-
Elution: Elute this compound with 500 µL of 5% formic acid in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Signaling Pathway for Sample Preparation Choices
Caption: A decision-making diagram for selecting a sample preparation method for this compound analysis.
References
- 1. longdom.org [longdom.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. halocolumns.com [halocolumns.com]
- 6. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 7. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. rocker.com.tw [rocker.com.tw]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
Technical Support Center: Accurate Quantification of Low-Level Oxaluric Acid
Welcome to the technical support center for the accurate quantification of low-level oxaluric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying low-level this compound?
A1: The most prevalent methods for the quantification of low-level this compound include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Enzymatic and colorimetric assays are also available and can be suitable for certain applications, though they may have limitations in sensitivity and specificity compared to chromatographic methods.[1][2][3]
Q2: What are the key challenges in accurately measuring low-level this compound?
A2: Accurately quantifying low-level this compound presents several challenges. Due to its polar nature, it can be difficult to retain on traditional reversed-phase HPLC columns, often leading to poor peak shape.[4] Matrix effects, particularly ion suppression in LC-MS/MS, from complex biological samples like plasma or urine can significantly impact accuracy and sensitivity.[5][6] Sample stability is another critical factor, as the concentration of this compound can change over time if not stored properly.[7] For GC-MS analysis, a derivatization step is necessary to make the analyte volatile, which can introduce variability.
Q3: How do I choose the right analytical method for my samples?
A3: The choice of method depends on several factors, including the required sensitivity and selectivity, the complexity of the sample matrix, available equipment, and throughput needs. LC-MS/MS is generally the most sensitive and selective method, making it ideal for complex biological matrices and very low concentrations.[8][9] HPLC-UV is a more accessible and cost-effective option but may lack the sensitivity for trace-level quantification and can be more susceptible to interferences.[1] Enzymatic assays can be high-throughput but may have limitations in their dynamic range and can be affected by interfering substances in the sample.[10]
Below is a decision tree to help guide your selection process:
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Sample Preparation
Q: I am experiencing low recovery of this compound from plasma samples. What could be the cause and how can I improve it?
A: Low recovery of this compound from plasma is a common issue that can stem from several factors. Here are some potential causes and solutions:
-
Inefficient Protein Precipitation: If using protein precipitation, the choice of solvent and the ratio of solvent to sample are critical.
-
Solution: Ensure you are using a sufficient volume of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) (typically 3-4 times the plasma volume). Vortex the mixture thoroughly and ensure complete precipitation by centrifuging at a high speed.[9]
-
-
Analyte Adsorption: this compound can adsorb to plasticware or glassware, especially at low concentrations.
-
Solution: Consider using low-retention microcentrifuge tubes and pipette tips. Pre-rinsing glassware with a solution of a similar pH to your extraction solvent may also help.
-
-
pH of Extraction Solvent: The extraction efficiency of this compound is pH-dependent.
-
Solution: Acidifying the sample and extraction solvent can improve recovery by ensuring the this compound is in its protonated form.[9]
-
-
Inadequate Extraction from the Precipitate: The analyte may be trapped within the precipitated protein pellet.
-
Solution: After the initial centrifugation, consider a second extraction of the pellet with a fresh aliquot of the extraction solvent. Combine the supernatants from both extractions to maximize recovery.
-
Chromatography (HPLC & LC-MS)
Q: My this compound peak is showing significant tailing or fronting in my HPLC chromatogram. What are the likely causes and solutions?
A: Poor peak shape for this compound is often related to its polar nature and interactions with the stationary phase. Here’s a breakdown of potential causes and how to address them:
-
Secondary Interactions with the Column: Residual silanol (B1196071) groups on silica-based C18 columns can interact with the carboxyl groups of this compound, causing peak tailing.[11]
-
Solution: Use an end-capped column or a column specifically designed for polar analytes. Lowering the mobile phase pH (e.g., with formic or phosphoric acid) can suppress the ionization of silanol groups and reduce these interactions.[12]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak fronting.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[4]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, minimize the injection volume.
-
-
Column Contamination or Voids: Accumulation of matrix components on the column frit or the head of the column can disrupt the flow path, leading to peak splitting or tailing. A void at the column inlet can have a similar effect.[4][11]
-
Solution: Use a guard column to protect your analytical column. If you suspect contamination, try flushing the column according to the manufacturer's instructions. If a void is suspected, the column may need to be replaced.
-
Q: I am observing unexpected peaks in my chromatogram. How can I identify and eliminate them?
A: Unexpected or "ghost" peaks can arise from various sources of contamination. A systematic approach is needed to identify their origin:[13]
-
Contaminated Mobile Phase: Impurities in solvents or buffer reagents are a common cause.[14]
-
Solution: Use high-purity (HPLC or MS-grade) solvents and freshly prepared mobile phases. Filter all aqueous buffers before use.
-
-
Carryover from Previous Injections: The analyte from a previous, more concentrated sample may not have been completely washed from the injector or column.
-
Solution: Implement a robust needle wash protocol in your autosampler. Injecting a blank solvent after a high-concentration sample can help diagnose carryover.
-
-
Contaminated Sample Vials or Caps: Leachables from plastic vials or septa can introduce interfering peaks.
-
Solution: Use high-quality, certified vials and septa appropriate for your application.
-
-
System Contamination: Contamination can build up in various parts of the HPLC/LC-MS system.
-
Solution: Systematically flush the system, starting from the pump and moving towards the detector, to isolate the source of contamination.
-
Mass Spectrometry (LC-MS/MS)
Q: I am experiencing significant ion suppression for my this compound signal in LC-MS/MS analysis. How can I troubleshoot and mitigate this?
A: Ion suppression is a common challenge in LC-MS/MS, especially with complex matrices. It occurs when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's source.[5][6] Here is a workflow to address this issue:
-
Improve Sample Preparation: The most effective strategy is to remove interfering matrix components before analysis.[5]
-
Solid-Phase Extraction (SPE): This technique can be highly effective at cleaning up complex samples and isolating this compound.
-
Liquid-Liquid Extraction (LLE): This can also be used to separate this compound from interfering substances.
-
-
Optimize Chromatography: Modifying your chromatographic method can separate this compound from the co-eluting interferences.
-
Adjust the Gradient: A shallower gradient can improve the resolution between your analyte and matrix components.
-
Change Column Chemistry: If using a reversed-phase column, consider trying a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which can provide better retention for polar compounds like this compound.
-
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₂-oxaluric acid) will co-elute with the analyte and experience similar ion suppression. This allows for accurate quantification by normalizing the analyte signal to the internal standard signal.[8]
-
Dilute the Sample: A simple yet often effective approach is to dilute the sample. This reduces the concentration of matrix components, which can lessen their suppressive effect on the analyte's ionization.
Data Presentation
Table 1: Comparison of Analytical Method Performance for this compound Quantification
| Parameter | HPLC-UV | LC-MS/MS | Enzymatic/Colorimetric Assay |
| Linearity (R²) | ≥ 0.99 | > 0.995 | Variable, often requires non-linear regression |
| Limit of Detection (LOD) | ~1-5 µg/mL | ~0.1-1 ng/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~5-15 µg/mL | ~0.5-5 ng/mL | ~0.15 µg/mL |
| Recovery | 85-115% | 90-110% | 90-110% (can be matrix dependent) |
| Intra-day Precision (%CV) | < 10% | < 5% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 10% | < 15% |
| Selectivity | Moderate (risk of co-elution) | High | Low to Moderate (cross-reactivity possible) |
Note: The values presented are typical and may vary depending on the specific method, instrumentation, and sample matrix.[10][15][16][17]
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol is a representative method for the sensitive and selective quantification of low-level this compound in a plasma matrix.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of an internal standard working solution (e.g., ¹³C₂-oxaluric acid).
-
Add 10 µL of 1 N HCl to acidify the sample. Vortex for 30 seconds.
-
Add 400 µL of cold methanol to precipitate proteins.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 400 µL of the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50 mM ammonium (B1175870) acetate). Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.[9]
2. LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A suitable column for polar analytes, such as a BioBasic AX column (2.1 x 50 mm, 5 µm).[9]
-
Mobile Phase A: 50 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 3% B
-
0.5-1.8 min: Increase to 50% B
-
1.8-2.9 min: Increase to 90% B
-
2.9-4.0 min: Return to 3% B and equilibrate.
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Negative.
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined based on instrument tuning).
-
¹³C₂-Oxaluric Acid (IS): Precursor ion > Product ion (specific m/z values to be determined based on instrument tuning).
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum analyte signal.
3. Data Analysis
-
Integrate the peak areas for both this compound and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrants.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a general framework for the analysis of this compound using HPLC with UV detection.
1. Sample Preparation
-
For simple aqueous samples: Filter the sample through a 0.45 µm syringe filter before injection.
-
For complex matrices (e.g., urine, food extracts): An extraction and clean-up step is necessary. This may involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. The specific procedure will need to be optimized for the sample matrix.
2. HPLC-UV Conditions
-
HPLC System: An HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An aqueous solution of a buffer at a low pH, such as 0.1% phosphoric acid in water, with a small percentage of an organic modifier like methanol or acetonitrile (e.g., 90:10 water:methanol with 0.1% phosphoric acid).[10]
-
Flow Rate: 0.75 mL/min.[10]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection Wavelength: this compound has a low UV absorbance, typically detected at a short wavelength such as 210 nm.
3. Data Analysis
-
Integrate the peak area of the this compound peak.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibrants.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
References
- 1. Evaluation of oxalic acid extraction and quantification methods in the different purslane (Portulaca oleracea L.) matrices and spinach (Spinacea oleracea) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. The determination of oxalic acid in plasma and urine by means of capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. labveda.com [labveda.com]
- 12. agilent.com [agilent.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. researchgate.net [researchgate.net]
- 15. A reliable LC-MS/MS method for urinary oxalate determination and its comparison with analogous assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Development and validation of an HPLC–MS method for a simultaneous measurement of oxalate and citrate in urine | Revista del Laboratorio Clínico [elsevier.es]
reducing analytical variability in oxaluric acid measurements
Welcome to the technical support center for oxaluric acid analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring this compound and its precursor, oxalic acid?
A1: The primary methods for quantifying oxalic acid, which is often measured alongside or as a proxy for this compound, include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.[1] HPLC is frequently used for its ability to separate oxalate (B1200264) from complex matrices.[1][2] GC-MS offers high sensitivity and specificity, often requiring a derivatization step.[1][3] Enzymatic assays, which typically use oxalate oxidase, provide a simpler and often faster colorimetric or fluorometric readout.[4][5]
Q2: How should I collect and store samples (urine/plasma) for this compound analysis?
A2: Proper sample handling is critical to minimize pre-analytical variability.
-
Urine: For 24-hour urine collections, it is recommended to use a preservative. Acidifying the urine to a pH between 2 and 3 with HCl is a common practice to prevent the precipitation of calcium oxalate.[1] Samples should be stored at -20°C until analysis.[1]
-
Plasma: Blood should be collected in tubes containing an anticoagulant like lithium heparin or EDTA. Plasma should be separated from cells promptly by centrifugation. For some methods, deproteinization using an acid like HCl is required before analysis or storage.[1] Like urine, plasma samples should be frozen at -20°C for long-term storage.
Q3: What are common interfering substances in this compound assays?
A3: Several substances can interfere with this compound measurements, depending on the analytical method used.
-
Ascorbic Acid (Vitamin C): High levels of ascorbic acid can interfere with enzymatic assays that rely on the detection of hydrogen peroxide.[1] This interference can often be mitigated by diluting the sample.[1]
-
Uric Acid: Uric acid can also interfere with some detection methods, particularly certain electrochemical measurements.[1]
-
Structurally Similar Acids: In chromatographic methods, it is crucial to achieve good separation from structurally similar compounds like glyoxylic acid and glycolic acid, as well as the isobaric lactic acid in mass spectrometry.[2]
Q4: How can I implement quality control in my this compound measurements?
A4: Implementing robust quality control (QC) is essential for ensuring data reliability.
-
Use QC Samples: Analyze QC samples at multiple concentration levels (e.g., low, medium, high) in every analytical run.[4]
-
Monitor Performance: Track the performance of QC samples over time using control charts. The results should fall within pre-defined limits.[4]
-
Daily Checks: It is recommended to run QC samples at least once a day, after each calibration, and whenever a new batch of reagents is used.[4]
-
Assess Precision: Calculate the intra- and inter-assay coefficients of variation (CVs). Generally, intra-assay CVs should be less than 10%, and inter-assay CVs should be less than 15%.[6]
Troubleshooting Guides
Guide 1: HPLC Analysis Issues
Q: My HPLC chromatogram shows poor peak shape (tailing, fronting, or split peaks). What should I do?
A: Poor peak shape in HPLC can arise from several issues. Follow these steps to diagnose and resolve the problem:
-
Check Mobile Phase:
-
pH: The pH of the mobile phase is critical for ionizing analytes. For acidic compounds like this compound, a low pH mobile phase (e.g., using sulfuric or formic acid) can suppress silanol (B1196071) ionization on the column, reducing peak tailing.
-
Composition: Ensure the mobile phase is correctly prepared and properly degassed. Inconsistent mobile phase composition is a major source of retention time variability.[7]
-
Buffer Strength: Insufficient buffer concentration can lead to peak tailing. A concentration of 10-25 mM is typically sufficient.[8]
-
-
Assess the Column:
-
Contamination: Contaminants from the sample matrix can accumulate at the column inlet, causing peak distortion and high backpressure. Use a guard column and appropriate sample cleanup (like SPE) to protect the analytical column.[9]
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.[10]
-
Column Degradation: Loss of the stationary phase can lead to poor peak shape. If other troubleshooting steps fail, the column may need to be replaced.[8]
-
-
Review Sample Preparation:
-
Solvent Mismatch: Whenever possible, dissolve the sample in the mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause distorted peaks.[9]
-
Guide 2: Inconsistent Results & High Variability
Q: I am observing high variability (poor precision) in my this compound measurements. What are the likely causes?
A: High variability, indicated by a large coefficient of variation (CV), can be traced to pre-analytical, analytical, or post-analytical steps.
-
Pre-Analytical Variability:
-
Inconsistent Sample Handling: Ensure all samples are collected, processed, and stored under identical conditions. Variations in storage temperature or freeze-thaw cycles can affect analyte stability.
-
Patient/Sample Source Factors: Factors like diet (e.g., high intake of oxalate-rich foods), time of day, and patient posture can influence analyte levels. Standardize collection protocols where possible.
-
-
Analytical Variability:
-
Pipetting Errors: Inaccurate or inconsistent pipetting during sample preparation, standard dilution, or reagent addition is a common source of error. Calibrate pipettes regularly.
-
Matrix Effects: Components in the sample matrix (e.g., salts, lipids, proteins in plasma or urine) can suppress or enhance the analytical signal, particularly in mass spectrometry.[11][12]
-
Mitigation: Improve sample cleanup using techniques like Solid-Phase Extraction (SPE).[13] Diluting the sample can also reduce matrix effects.[11][13] The most effective solution is to use a stable isotope-labeled internal standard (e.g., 13C2-oxalic acid), which co-elutes and experiences similar matrix effects as the analyte.[1][2]
-
-
Instrument Fluctuation: Unstable instrument conditions (e.g., temperature fluctuations in an HPLC column oven, detector lamp aging) can lead to drift and inconsistency.[10]
-
Data Presentation: Method Comparison
The following table summarizes performance characteristics for various oxalic acid measurement methodologies.
| Method | Sample Matrix | Linearity Range | Recovery (%) | Precision (CV%) | Key Considerations |
| HPLC-Enzyme Reactor | Plasma, Urine | Not specified | ~102% | Within-run: ≤6.7%, Between-batch: ≤8.6% | Good accuracy compared to enzymatic kits; potential interference from ascorbic acid can be reduced by dilution.[1] |
| LC-MS/MS (WAX-SPE) | Urine | 60 - 1388 µmol/L | ~100% | Not specified | Requires 13C internal standard to correct for matrix-derived ion suppression.[1] |
| GC-MS | Plasma | Up to 800 nmol | 57.9% (ethyl acetate (B1210297) extraction) | Not specified | High sensitivity, but requires a lengthy derivatization step and shows lower recovery with some extraction methods.[1][14] |
| Enzymatic Kit (Automated) | Liquid Samples | 2 - 100 mg/L | Spike Recovery: ~112% (in beer) | Not specified | Simple and fast; linearity up to 180 mg/L for manual method.[4] |
| Spectrophotometry | Urine, Tea Leaves | 5.0 x 10⁻⁵ - 3.0 x 10⁻⁴ M | Not specified | Not specified | Inexpensive and rapid, but may have interference from other organic anions.[15][16] |
| Titration (KMnO₄ or NaOH) | Aqueous Media | Not applicable | Not specified | Not specified | Simple but may lack specificity, as other acids can react with the titrant.[5][17] |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Oxalic Acid in Urine
This protocol is a generalized procedure based on common practices. Optimization for specific instruments and sample types is required.
-
Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Centrifuge at 2000 x g for 10 minutes to remove particulate matter. c. Dilute the supernatant 1:10 with the mobile phase (e.g., 0.1% sulfuric acid in water/acetonitrile).[18] d. Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Column: Ion-exclusion column (e.g., Dionex IonPac ICE-AS1) or a suitable mixed-mode column.[18][19]
-
Mobile Phase: Isocratic elution with 0.1% Sulfuric Acid in 95:5 (v/v) water/acetonitrile.[18]
-
Flow Rate: 0.8 mL/min (will vary based on column dimensions).
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 205-210 nm.[18]
-
-
Calibration: a. Prepare a stock solution of oxalic acid (e.g., 1000 mg/L) in the mobile phase. b. Perform serial dilutions to create a set of calibration standards (e.g., 5, 10, 25, 50, 100 mg/L). c. Inject each standard and construct a calibration curve by plotting peak area versus concentration.
-
Analysis: a. Inject prepared samples. b. Quantify oxalic acid concentration in samples by comparing their peak areas to the calibration curve.
Protocol 2: General Enzymatic Assay (Colorimetric)
This protocol is based on the principles of commercially available oxalate assay kits.[4]
-
Reagent Preparation: a. Reconstitute lyophilized reagents (e.g., oxalate oxidase, peroxidase, colorimetric probe) according to the manufacturer's instructions. b. Prepare the assay buffer.
-
Standard Curve Preparation: a. Prepare an oxalic acid standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in a 96-well plate. b. Adjust the volume of each standard well to 50 µL with assay buffer.
-
Sample Preparation: a. Dilute urine or deproteinized plasma samples as needed to fall within the linear range of the assay. b. Add 1-50 µL of the prepared sample to wells in the 96-well plate. c. Adjust the final volume in each sample well to 50 µL with assay buffer.
-
Assay Procedure: a. Prepare a Master Reaction Mix containing assay buffer, probe, and enzymes according to the kit's protocol. b. Add 50 µL of the Master Mix to each well (standards and samples). c. Mix gently and incubate at 37°C for approximately 5 minutes, protected from light.[4] d. Measure the absorbance at the appropriate wavelength (e.g., 600 nm) using a microplate reader.[4]
-
Calculation: a. Subtract the absorbance of the blank (0 standard) from all readings. b. Plot the standard curve and determine the concentration of oxalic acid in the samples from this curve. c. Multiply the result by the dilution factor to obtain the final concentration.
Visualizations
Caption: Workflow for this compound analysis from collection to reporting.
Caption: Decision tree for troubleshooting inconsistent analytical results.
References
- 1. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxalic acid quantification in mouse urine and primary mouse hepatocyte cell culture samples by ion exclusion chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The determination of oxalic acid in plasma and urine by means of capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. salimetrics.com [salimetrics.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Determination of oxalates in plasma and urine using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wisdomlib.org [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
- 17. hiranuma.com [hiranuma.com]
- 18. The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HPLC Method for Determination of Oxalic acid on Newcrom BH | SIELC Technologies [sielc.com]
Technical Support Center: Oxaluric Acid Stability and Extraction
This technical support center provides guidance and answers frequently asked questions regarding the impact of pH on the stability and extraction of oxaluric acid. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its pH-dependent behavior important?
This compound, a ureido-carboxylic acid, is a metabolite that can be of interest in various biological and chemical studies. Its stability and extractability are significantly influenced by pH due to the presence of an ionizable carboxylic acid group and a ureido group. Understanding its behavior at different pH values is crucial for developing accurate analytical methods, designing efficient extraction protocols, and studying its role in biological systems.
Q2: What is the pKa of this compound and how does it influence its properties?
The predicted pKa of this compound is approximately 1.22 ± 0.20. The pKa is the pH at which the acid is 50% ionized.
-
At pH values below its pKa (pH < 1.22): this compound will be predominantly in its neutral, protonated form (non-ionized). In this state, it is generally more soluble in organic solvents.
-
At pH values above its pKa (pH > 1.22): this compound will be primarily in its anionic, deprotonated form (ionized). This form is more soluble in aqueous solutions.
This pH-dependent ionization is the fundamental principle governing its differential solubility and is key to designing effective extraction and separation protocols.
Q3: How does pH affect the stability of this compound?
-
Acidic Conditions (Low pH): Strong acidic conditions can lead to the hydrolysis of the ureido bond, potentially degrading this compound into its constituent components.
-
Neutral Conditions (pH ~7): this compound is expected to be relatively stable at neutral pH.
-
Alkaline Conditions (High pH): Strong alkaline conditions can also promote the hydrolysis of the ureido linkage.
It is recommended to perform stability studies at the specific pH and temperature conditions of your experiment to determine the degradation kinetics.
Troubleshooting Guides
Issue 1: Low Extraction Efficiency of this compound
Problem: You are experiencing low recovery of this compound during liquid-liquid extraction from an aqueous sample.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Step |
| Incorrect pH of the Aqueous Phase | For extraction into an organic solvent, this compound should be in its neutral, non-ionized form. This is achieved at a pH below its pKa (~1.22). | Adjust the pH of the aqueous sample to pH < 1.2 using a suitable acid (e.g., HCl) before extraction with an organic solvent. |
| Inappropriate Organic Solvent | The polarity of the organic solvent must be suitable for extracting the neutral form of this compound. | Test a range of organic solvents with varying polarities (e.g., ethyl acetate, diethyl ether, dichloromethane) to find the one that provides the best recovery. |
| Insufficient Mixing/Contact Time | Inadequate mixing of the aqueous and organic phases can lead to incomplete partitioning of the analyte. | Ensure vigorous mixing (e.g., vortexing) for a sufficient duration to allow for equilibrium to be reached between the two phases. |
| Emulsion Formation | The formation of an emulsion at the interface of the two liquids can trap the analyte and lead to poor separation and recovery. | Try adding a small amount of a salt (salting-out effect), using a different solvent system, or centrifuging the sample to break the emulsion. |
Issue 2: Inconsistent Results in Stability Studies
Problem: You are observing high variability in the concentration of this compound over time in your stability study.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Step |
| Inadequate pH Buffering | If the pH of the solution is not well-controlled, it can drift over time, affecting the degradation rate of this compound. | Use a reliable buffer system appropriate for the target pH range of your study. Ensure the buffer concentration is sufficient to maintain a stable pH. |
| Temperature Fluctuations | Degradation reactions are temperature-dependent. Inconsistent temperature control will lead to variable degradation rates. | Use a calibrated and stable incubator or water bath to maintain a constant temperature throughout the experiment. |
| Photodegradation | Some organic molecules are sensitive to light. Exposure to light could be causing degradation. | Conduct stability studies in amber vials or in the dark to minimize photodegradation. |
| Analytical Method Variability | Inconsistencies in the analytical method used to quantify this compound can be misinterpreted as instability. | Validate your analytical method for precision, accuracy, and linearity. Run quality control samples with each batch of study samples. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
Objective: To determine the stability of this compound at different pH values over time.
Materials:
-
This compound standard
-
HPLC-grade water
-
Buffer solutions (e.g., phosphate (B84403) buffer for pH 7, citrate (B86180) buffer for acidic pH, borate (B1201080) buffer for alkaline pH)
-
pH meter
-
Constant temperature incubator or water bath
-
HPLC or other suitable analytical instrument for quantification
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water).
-
Prepare Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation:
-
For each pH value, aliquot the buffer solution into several vials.
-
Spike each vial with the this compound stock solution to achieve the desired final concentration.
-
-
Incubation: Place the vials in a constant temperature incubator (e.g., 25°C or 40°C).
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for each pH condition.
-
Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction immediately upon sampling (e.g., by rapid freezing or pH adjustment).
-
Quantification: Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the concentration of this compound versus time for each pH. From this data, you can determine the degradation rate constant and half-life at each pH.
Data Presentation: Representative Stability Data
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | Degradation (%) |
| 2.0 | 40 | 100.0 | 95.2 | 4.8 |
| 4.0 | 40 | 100.0 | 98.1 | 1.9 |
| 7.0 | 40 | 100.0 | 99.5 | 0.5 |
| 9.0 | 40 | 100.0 | 97.8 | 2.2 |
| 12.0 | 40 | 100.0 | 92.3 | 7.7 |
| Note: This is illustrative data. Actual results may vary. |
Protocol 2: pH-Dependent Liquid-Liquid Extraction of this compound
Objective: To determine the optimal pH for the extraction of this compound from an aqueous solution into an organic solvent.
Materials:
-
Aqueous sample containing this compound
-
Organic extraction solvent (e.g., ethyl acetate)
-
Solutions for pH adjustment (e.g., 1M HCl, 1M NaOH)
-
pH meter
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Aliquoting: Aliquot the aqueous sample into several centrifuge tubes.
-
pH Adjustment: Adjust the pH of each aliquot to a different value (e.g., 1, 2, 3, 4, 5, 6, 7).
-
Extraction:
-
Add an equal volume of the organic extraction solvent to each tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
-
Phase Separation: Centrifuge the tubes at a moderate speed (e.g., 3000 rpm) for 10 minutes to separate the aqueous and organic layers.
-
Sample Collection: Carefully collect the organic layer from each tube.
-
Quantification: Analyze the concentration of this compound in each organic extract using a suitable analytical method.
-
Data Analysis: Plot the extraction efficiency (or concentration in the organic phase) versus the pH of the aqueous phase to determine the optimal extraction pH.
Data Presentation: Representative Extraction Efficiency Data
| Aqueous Phase pH | Extraction Solvent | Recovery in Organic Phase (%) |
| 1.0 | Ethyl Acetate | 92 |
| 2.0 | Ethyl Acetate | 85 |
| 3.0 | Ethyl Acetate | 65 |
| 4.0 | Ethyl Acetate | 40 |
| 5.0 | Ethyl Acetate | 20 |
| 6.0 | Ethyl Acetate | < 10 |
| 7.0 | Ethyl Acetate | < 5 |
| Note: This is illustrative data. Actual results may vary. |
Visualizations
Caption: Workflow for pH-dependent extraction of this compound.
Technical Support Center: Troubleshooting Enzymatic Assays for Oxaluric Acid
Welcome to the Technical Support Center for enzymatic assays involving oxaluric acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common experimental challenges. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in an accessible format to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound is a dicarboxylic acid that serves as an intermediate in the metabolic breakdown of purines, specifically in the uric acid degradation pathway. In many organisms, uric acid is converted to allantoin (B1664786), which is then further metabolized. While this compound is described as a non-metabolizable inducer of allantoin-degrading enzymes in organisms like Saccharomyces cerevisiae, its precise enzymatic interactions and metabolic fate can vary across different biological systems.[1] Understanding its metabolism is crucial for research in areas such as metabolic disorders and enzymology.
Q2: Which enzymes are relevant to the study of this compound?
A2: The primary enzymes of interest are those involved in the purine (B94841) degradation pathway downstream of uric acid. These include:
-
Allantoinase (EC 3.5.2.5): This enzyme catalyzes the hydrolysis of allantoin to allantoic acid. While this compound is not a substrate, its structural similarity to allophanate (B1242929) (an intermediate in the pathway) allows it to act as an inducer of the enzymes in this pathway in some species.[1]
-
Allantoate (B10759256) Amidohydrolase (Allantoicase, EC 3.5.3.9): This enzyme hydrolyzes allantoate to ureidoglycine and ammonia (B1221849).
-
Ureidoglycolate Lyase (EC 4.3.2.3): This enzyme breaks down ureidoglycolate into glyoxylate (B1226380) and urea.
Direct enzymatic assays for this compound are not commonly described. Therefore, researchers often study its effects on the activity of these related enzymes.
Q3: Are there commercially available kits for the enzymatic assay of this compound?
A3: Currently, there are no commercially available kits specifically designed for the enzymatic assay of this compound. Assays are typically developed in-house and may involve monitoring the activity of enzymes in the purine degradation pathway that are induced by this compound. Commercially available kits for oxalic acid are common but are not suitable for the direct measurement of this compound.[2][3][4]
Q4: What are the common detection methods used in these assays?
A4: Since a direct enzymatic assay for this compound is not standard, detection methods often focus on the products of related enzyme activities. Common methods include:
-
Spectrophotometry: Measuring the change in absorbance at a specific wavelength due to the consumption of a substrate or the formation of a product. For example, in a coupled assay for allantoinase, the production of ammonia can be measured by the change in absorbance at 340 nm due to the consumption of NADPH.[5]
-
Chromatography: Methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate and quantify this compound or related metabolites in a sample.[6]
-
Fluorimetry: This method can be used for the sensitive detection of specific reaction products.
Troubleshooting Guides
Encountering issues in enzymatic assays is a common challenge. The following guides address specific problems you may face when studying this compound's role in enzymatic reactions.
Problem 1: No or Low Enzyme Activity
| Possible Cause | Suggested Solution |
| Incorrect Buffer Conditions | Verify that the buffer pH is optimal for your specific enzyme. The optimal pH can vary significantly between enzymes. Prepare fresh buffer and confirm the pH at the assay temperature. |
| Enzyme Instability | Keep the enzyme on ice at all times when not in use. Avoid repeated freeze-thaw cycles by preparing aliquots. Consider adding stabilizing agents like glycerol (B35011) or BSA to your enzyme storage buffer. |
| Substrate Degradation | Prepare substrate solutions fresh before each experiment. Some substrates are unstable at room temperature or when exposed to light. |
| Missing Cofactors | Ensure that all necessary cofactors (e.g., metal ions) are present in the reaction mixture at the correct concentrations. |
| Incorrect Wavelength | Double-check that the spectrophotometer is set to the correct wavelength for detecting your product or substrate. |
| Inactive Enzyme | If possible, test the enzyme activity with a known positive control substrate to confirm its viability. |
Problem 2: High Background Signal or Non-linear Reaction Rate
| Possible Cause | Suggested Solution |
| Contaminated Reagents | Use high-purity water and reagents to prepare all solutions. Filter-sterilize buffers to prevent microbial growth. |
| Spontaneous Substrate Degradation | Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. Subtract this rate from your experimental data. |
| Substrate Inhibition | High concentrations of the substrate can sometimes inhibit enzyme activity. Perform a substrate titration to determine the optimal concentration range. |
| Product Inhibition | The accumulation of reaction products can inhibit the enzyme. Measure the initial reaction rates where the product concentration is low. |
| Precipitation in the Cuvette | Centrifuge samples and reagents before use to remove any particulate matter. Ensure all components are fully dissolved in the assay buffer. |
Problem 3: Inconsistent or Irreproducible Results
| Possible Cause | Suggested Solution |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique. For small volumes, it is more accurate to prepare a master mix of reagents. |
| Temperature Fluctuations | Pre-incubate all reagents and the reaction vessel at the assay temperature to ensure consistency. Use a temperature-controlled spectrophotometer or water bath. |
| Sample Variability | If using biological samples, ensure consistent sample preparation. For tissue or cell lysates, determine the total protein concentration to normalize enzyme activity. |
| Reagent Degradation | Prepare fresh reagents, especially substrates and cofactors, for each set of experiments. Check the expiration dates of all commercial reagents. |
Experimental Protocols
As direct enzymatic assays for this compound are not well-established, a common approach is to measure the activity of an enzyme that is induced by this compound, such as allantoinase.
Protocol: Indirect Assay of this compound Effect via Allantoinase Activity
This protocol is based on a coupled enzymatic reaction to measure allantoinase activity, which can be used to assess the inducing effect of this compound.
Principle: Allantoinase hydrolyzes allantoin to allantoate. Allantoate is then hydrolyzed by allantoate amidohydrolase to produce ammonia. The ammonia is then used by glutamate (B1630785) dehydrogenase, which consumes NADPH, leading to a decrease in absorbance at 340 nm.[5]
Reagents:
-
Allantoinase (partially purified from a source organism)
-
Allantoate amidohydrolase
-
Glutamate dehydrogenase (NADP+-dependent)
-
Allantoin solution (substrate)
-
α-Ketoglutarate
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
This compound solution (for induction studies)
Procedure:
-
Enzyme Preparation: Prepare a cell lysate or partially purified enzyme fraction containing allantoinase from your organism of interest (previously grown in the presence or absence of this compound to test for induction).
-
Reaction Mixture: In a quartz cuvette, prepare the following reaction mixture:
-
Assay Buffer: 800 µL
-
α-Ketoglutarate (100 mM): 50 µL
-
NADPH (10 mM): 20 µL
-
Allantoate amidohydrolase (sufficient units): 10 µL
-
Glutamate dehydrogenase (sufficient units): 10 µL
-
-
Background Reading: Add the enzyme preparation (containing allantoinase) to the cuvette, mix, and incubate for 5 minutes at the optimal temperature. Measure the absorbance at 340 nm to get a baseline reading.
-
Initiate Reaction: Add the allantoin solution (e.g., 100 µL of a 10 mM solution) to the cuvette to start the reaction.
-
Monitor Absorbance: Immediately start recording the absorbance at 340 nm for 5-10 minutes. The rate of decrease in absorbance is proportional to the allantoinase activity.
-
Calculate Activity: Calculate the enzyme activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Data Interpretation: By comparing the allantoinase activity in cells grown with and without this compound, you can determine its effect as an inducer of this enzyme.
Data Presentation
Table 1: Optimal pH Ranges for Enzymes in the Purine Degradation Pathway
| Enzyme | EC Number | Typical Optimal pH Range | Source Organism Example |
| Allantoinase | 3.5.2.5 | 7.5 - 8.5 | Saccharomyces cerevisiae |
| Allantoate Amidohydrolase | 3.5.3.9 | 7.0 - 8.0 | Pseudomonas aeruginosa |
| Ureidoglycolate Lyase | 4.3.2.3 | 8.0 - 9.0 | Pseudomonas aeruginosa |
Note: Optimal pH can vary depending on the source of the enzyme and buffer composition.
Table 2: Common Inhibitors and Activators
| Enzyme | Inhibitors | Activators / Cofactors |
| Allantoinase | Heavy metal ions (e.g., Hg²⁺, Cu²⁺) | - |
| Allantoate Amidohydrolase | EDTA, o-phenanthroline | Mn²⁺, Co²⁺ |
| Ureidoglycolate Lyase | Phenylglyoxal, Diethylpyrocarbonate | - |
Visualizations
Diagram 1: Uric Acid Degradation Pathway
This diagram illustrates the metabolic pathway for the degradation of uric acid to glyoxylate and urea, highlighting the position of this compound as a structural analog to pathway intermediates.
Caption: Metabolic pathway of uric acid degradation.
Diagram 2: Troubleshooting Workflow for Low Enzyme Activity
This workflow provides a logical sequence of steps to diagnose and resolve issues of low or no enzyme activity in your assay.
Caption: Troubleshooting workflow for low enzyme activity.
References
- 1. This compound: a non-metabolizable inducer of the allantoin degradative enzymes in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enzytec™ Generic Oxalic acid - Food & Feed Analysis [food.r-biopharm.com]
- 5. Enzymatic assay of allantoin in serum using allantoinase and allantoate amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Rapid method for the determination of urinary oxalic acid by gas liquid chromatography (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trace Analysis of Oxaluric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during the trace analysis of oxaluric acid.
Troubleshooting Guides
Issue 1: High Background Noise or Baseline Instability in LC-MS/MS Analysis
Question: My LC-MS/MS chromatogram for this compound analysis shows a high, noisy baseline, making it difficult to accurately quantify my target analyte. What are the potential causes and how can I resolve this?
Answer:
High background noise in LC-MS/MS analysis can originate from several sources. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Contaminated Solvents/Reagents | 1. Prepare fresh mobile phase using high-purity, LC-MS grade solvents (e.g., water, acetonitrile (B52724), methanol) and additives (e.g., formic acid, ammonium (B1175870) acetate).2. Sonicate freshly prepared mobile phases to remove dissolved gases.3. Never top off solvent reservoirs; replace with fresh solvent in a clean bottle. | Use dedicated, thoroughly cleaned glassware for mobile phase preparation. Filter all aqueous mobile phases through a 0.22 µm filter before use. |
| Leaching from Plasticware | 1. Avoid using plastic containers for storing solvents or samples for extended periods.2. If plasticware must be used, ensure it is made of polypropylene (B1209903) or other solvent-resistant material.3. Perform a blank analysis of the solvent stored in the plastic container to check for leached contaminants. | Whenever possible, use borosilicate glass for all solvent and sample storage. |
| System Contamination | 1. Flush the entire LC system, including the injector and column, with a strong solvent mixture (e.g., isopropanol/water) to remove accumulated contaminants.2. Clean the mass spectrometer ion source according to the manufacturer's instructions. | Implement a regular preventative maintenance schedule for the LC-MS/MS system. |
| Sample Matrix Effects | 1. Optimize the sample preparation procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.2. Evaluate the need for a more selective sample cleanup method. | Develop a robust sample preparation protocol that has been validated for your specific matrix. |
Issue 2: Poor Reproducibility and Inconsistent Results
Question: I am observing significant variability in my this compound measurements between replicate injections and different batches of samples. What could be causing this lack of reproducibility?
Answer:
Inconsistent results are often a sign of subtle contamination or variations in sample handling and preparation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inconsistent Sample Handling | 1. Standardize the entire sample collection, processing, and storage procedure.2. Ensure all samples are treated identically, including centrifugation times/speeds and storage temperatures. | Create and strictly follow a detailed Standard Operating Procedure (SOP) for sample handling. |
| Sample Degradation | 1. This compound stability in biological matrices can be a concern. It is advisable to process samples as quickly as possible.2. For urine samples, acidification (e.g., with HCl to pH < 3) can help preserve oxalate (B1200264) and related compounds.[1] | Store samples at -80°C for long-term storage and minimize freeze-thaw cycles. Validate the stability of this compound in your specific matrix under your storage conditions. |
| Cross-Contamination | 1. Use fresh, disposable pipette tips for each sample and standard.2. Thoroughly clean all non-disposable equipment between samples.3. Prepare standards and high-concentration samples in a separate area from where low-concentration samples are handled. | Maintain a clean and organized workspace. Be mindful of potential sources of cross-contamination from other analyses being performed in the laboratory. |
| Derivatization Variability (for GC-MS) | 1. Ensure complete and consistent derivatization by optimizing reaction time, temperature, and reagent concentrations.2. Use a fresh batch of derivatization reagent. | Validate the derivatization protocol to ensure it is robust and reproducible. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of external contamination in this compound trace analysis?
A1: External contamination is a significant challenge in trace analysis. Common sources include:
-
Laboratory Environment: Dust particles, aerosols from other experiments, and volatile organic compounds in the lab air can introduce contaminants. Working in a clean, well-ventilated area or under a fume hood is recommended.[2][3][4]
-
Analyst: The analyst can be a source of contamination through skin cells, hair, and residues from cosmetics or hand lotions. Wearing appropriate personal protective equipment (PPE), such as powder-free nitrile gloves, a lab coat, and safety glasses, is crucial.[2]
-
Reagents and Solvents: Even high-purity reagents can contain trace levels of impurities that can interfere with the analysis. Using LC-MS or trace metal grade solvents and reagents is essential.[2]
-
Apparatus and Glassware: Improperly cleaned glassware, plasticizers leached from plastic containers, and residues from detergents can all introduce contaminants. All glassware should be meticulously cleaned, for example, by soaking in an acid bath followed by thorough rinsing with ultrapure water.[2]
Q2: How can I minimize contamination during sample preparation for this compound analysis in biological fluids?
A2: Minimizing contamination during sample preparation requires careful attention to detail:
-
Use High-Purity Materials: Utilize high-purity solvents and reagents specifically designated for trace analysis.
-
Proper Cleaning of Labware: All glassware should be scrupulously cleaned. A common procedure involves washing with a suitable detergent, followed by rinsing with tap water, then ultrapure water, and finally a solvent rinse. For trace metal analysis, an acid wash (e.g., with nitric acid) may be necessary.
-
Avoid Plastic Contamination: Minimize the use of plasticware, as plasticizers and other additives can leach into samples and solvents. If plastics are unavoidable, use those made of inert materials like polypropylene and test for leachables.
-
Implement a Clean Workflow: Prepare samples in a clean environment, away from potential sources of contamination. Use clean, dedicated equipment for each step of the process.
-
Employ Effective Extraction Techniques: For complex matrices like plasma or urine, a robust sample cleanup method is critical. Solid-phase extraction (SPE) is often more effective at removing interfering compounds than simple "dilute and shoot" or protein precipitation methods.[5][6]
Q3: Are there any specific interferences I should be aware of when analyzing this compound?
A3: While specific interference studies for this compound are not widely published, based on its structure and the analysis of similar compounds like oxalic acid, potential interferences could include:
-
Structurally Related Compounds: Other small organic acids present in the biological matrix could potentially co-elute with this compound or have similar mass-to-charge ratios, leading to analytical interference. Method development should include an assessment of selectivity for potential interferences.
-
Matrix Components: Components of the biological matrix, such as salts and phospholipids, can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[1] Effective sample cleanup is key to mitigating these effects.
-
Ascorbic Acid (Vitamin C): In the analysis of oxalic acid, high concentrations of ascorbic acid have been reported to interfere.[1] Given the structural similarities, it is prudent to consider this as a potential interferent for this compound analysis and to investigate its impact during method validation.
Experimental Protocols
Protocol 1: Generic Sample Preparation for this compound in Urine via LC-MS/MS
This protocol is adapted from established methods for small organic acids and should be validated specifically for this compound.
-
Sample Collection and Preservation: Collect a 24-hour urine sample in a clean, preservative-free container. To minimize degradation, acidify a portion of the urine to a pH below 3 with concentrated hydrochloric acid.[1] Store the sample at -80°C until analysis.
-
Sample Pre-treatment: Thaw the urine sample at room temperature. Vortex the sample to ensure homogeneity. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
Dilution: Dilute the supernatant 1:10 (or as determined during method development) with the initial mobile phase.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter (low-binding, e.g., PVDF) into an autosampler vial.
-
Analysis: Inject the filtered sample into the LC-MS/MS system.
Protocol 2: Generic Sample Preparation for this compound in Plasma via LC-MS/MS
This protocol is a general guideline and requires optimization and validation for the specific application.
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Separation: Centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C to separate the plasma. Transfer the plasma to a clean polypropylene tube. Store at -80°C until analysis.
-
Protein Precipitation: To 100 µL of thawed plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.
-
Filtration and Analysis: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial and inject it into the LC-MS/MS system.[7]
Visualizations
Caption: Figure 1. Potential Sources of Contamination in Trace Analysis.
Caption: Figure 2. General Experimental Workflow for this compound Analysis.
References
- 1. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.iupac.org [publications.iupac.org]
- 3. researchgate.net [researchgate.net]
- 4. Sources of contamination and remedial strategies in the multi-elemental trace analysis laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry method for routine measurement of oxalic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
optimizing derivatization reactions for GC-MS analysis of oxaluric acid
Welcome to the technical support center for the derivatization and GC-MS analysis of oxaluric acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is derivatization necessary for its GC-MS analysis?
A1: this compound is a polar, non-volatile organic acid. Direct analysis by gas chromatography (GC) is challenging because its high polarity and low volatility prevent it from vaporizing at typical GC inlet temperatures without thermal decomposition.[1] Derivatization is a chemical process that converts the polar functional groups (carboxylic acid and amide) of this compound into less polar, more volatile, and more thermally stable derivatives, making it amenable to GC-MS analysis.[2][3]
Q2: What are the most common derivatization methods for this compound?
A2: The most common and effective methods for derivatizing organic acids like this compound are silylation and alkylation (specifically, esterification).[1]
-
Silylation: This method replaces active hydrogens in the carboxylic acid and amide groups with a trimethylsilyl (B98337) (TMS) group.[2] Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[4][5] Silylated derivatives are generally more volatile and thermally stable.[2]
-
Alkylation (Esterification): This method converts the carboxylic acid group into an ester, typically a methyl ester.[6] While diazomethane (B1218177) is a highly effective methylating agent, it is also highly toxic and explosive.[7] Safer alternatives include using boron trifluoride (BF3) in methanol (B129727) or methanolic HCl.[8][9]
Q3: Which derivatization reagent is best for this compound?
A3: For dicarboxylic acids, silylation with BSTFA is often the reagent of choice. It has been shown to provide lower detection limits and higher reproducibility compared to some esterification methods.[10] The addition of a TMCS catalyst can increase the reactivity of BSTFA, which is particularly useful for derivatizing less reactive groups like amides.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the derivatization and analysis of this compound.
Problem 1: No peak or very low peak intensity for derivatized this compound.
| Possible Cause | Recommended Solution |
| Incomplete Derivatization | Ensure an excess of the derivatization reagent is used; a molar ratio of at least 2:1 of reagent to active hydrogens is recommended. Optimize reaction conditions by increasing the temperature or extending the reaction time. For silylation, adding a catalyst like 1% TMCS to BSTFA can drive the reaction to completion.[12] Monitor reaction progress by analyzing aliquots at different time intervals until the product peak height no longer increases.[12] |
| Reagent or Sample Degradation | Silylating reagents are extremely sensitive to moisture, which can deactivate the reagent and hydrolyze the derivatives.[13] Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[14] Store reagents in a desiccator. |
| GC System Issues | Active sites in the GC inlet liner or on the column can cause adsorption of the derivatized analyte, leading to poor peak shape and low intensity. Use a deactivated inlet liner and a high-quality, well-conditioned capillary column.[15] |
| Sample Loss During Workup | Analyte can be lost during solvent evaporation or extraction steps. Use a suitable internal standard early in the workflow to monitor and correct for sample loss. Minimize the number of sample transfer steps. |
Problem 2: Multiple peaks are observed for the derivatized analyte.
| Possible Cause | Recommended Solution |
| Partial Derivatization | This compound has multiple active hydrogens. Incomplete reaction can lead to a mixture of partially and fully derivatized products (e.g., mono-silylated and di-silylated species). Increase the reaction temperature, time, or the concentration of the catalyst (e.g., 10% TMCS in BSTFA) to ensure all active sites are derivatized.[11] |
| Reagent Artifacts | The derivatization reagent itself or its byproducts can sometimes appear as peaks in the chromatogram. Analyze a reagent blank (reagent + solvent, no analyte) to identify these peaks. BSTFA is often preferred because its byproducts are highly volatile and typically elute before the analytes of interest.[5] |
| Analyte Degradation | High temperatures in the GC inlet or during the derivatization reaction can cause the analyte to break down into multiple products. Gradually optimize the derivatization temperature and use the lowest possible GC inlet temperature that still ensures efficient volatilization. |
Problem 3: Poor chromatographic peak shape (e.g., tailing).
| Possible Cause | Recommended Solution |
| Interaction with Active Sites | Peak tailing is a classic sign that the analyte is interacting with active sites in the GC system. This can be caused by underivatized this compound or the degradation of derivatives in the inlet.[8] |
| Solutions | 1. Confirm Complete Derivatization: Re-optimize the reaction to ensure no underivatized analyte remains. 2. System Maintenance: Use a freshly deactivated inlet liner. If tailing persists, trim the first few centimeters of the analytical column or replace it. |
Experimental Protocols & Data
Protocol 1: Silylation with BSTFA + 1% TMCS
This is the recommended method for achieving complete and reproducible derivatization of this compound.
Methodology:
-
Sample Preparation: Transfer an appropriate amount of the dried sample extract (or standard) into a 2 mL autosampler vial. Ensure the sample is completely dry, as moisture interferes with silylation.
-
Reagent Addition: Add 100 µL of a silylating agent mixture, such as N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS), to the dried sample.[4][16]
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70-75°C for 45-60 minutes to ensure the reaction goes to completion.[17] Some stubborn compounds may require longer heating times.[12]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS.
Protocol 2: Methylation with Methanolic HCl
This protocol is a safer alternative to using diazomethane for producing methyl ester derivatives.
Methodology:
-
Sample Preparation: Place the dried sample extract in a reaction vial.
-
Reagent Preparation: Prepare a 3N methanolic HCl solution by slowly bubbling anhydrous HCl gas through anhydrous methanol or by the careful addition of acetyl chloride to cold, anhydrous methanol.
-
Reaction: Add 200 µL of the 3N methanolic HCl reagent to the sample. Cap the vial tightly and heat at 60-80°C for 1 hour.[9]
-
Neutralization & Extraction: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the methyl ester derivative with a non-polar solvent like hexane (B92381) or ethyl acetate.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Analysis: Transfer the supernatant to a new vial and inject it into the GC-MS.
Comparison of Derivatization Conditions
The following table summarizes typical conditions for the derivatization of organic acids. Optimization is often required for specific analytes like this compound.
| Parameter | Silylation (BSTFA) | Methylation (Methanolic HCl) |
| Reagent | BSTFA + 1% TMCS | 3N HCl in Methanol |
| Temperature | 70 - 75 °C[17] | 60 - 80 °C[9] |
| Time | 45 - 60 min | 60 min[9] |
| Catalyst | TMCS (included) | HCl (included) |
| Key Advantage | Derivatizes both acid and amide groups; volatile byproducts.[5] | Reagents are less moisture-sensitive than silylating agents. |
| Key Disadvantage | Highly sensitive to moisture.[13] | Requires post-reaction workup (neutralization and extraction). |
Visualized Workflows
Experimental Workflow for Silylation
Caption: General experimental workflow for silylation of this compound.
Troubleshooting Logic for Low Peak Intensity
Caption: Decision-making workflow for troubleshooting low signal intensity.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. unitedchem.com [unitedchem.com]
- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Validated Novel LC-MS/MS Assay for Oxaluric Acid Outperforms Traditional Methods
A newly developed and validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assay for the quantification of oxaluric acid in human plasma demonstrates superior sensitivity, a wider dynamic range, and requires a smaller sample volume compared to existing methodologies. This guide provides a comprehensive comparison of this novel assay with established LC-MS/MS and enzymatic methods, supported by detailed experimental data and protocols.
This novel assay addresses the critical need for precise and reliable measurement of this compound, a key biomarker in various metabolic disorders. Its enhanced performance characteristics, detailed below, offer significant advantages for researchers and clinicians in drug development and patient monitoring.
Performance Comparison
The quantitative performance of the novel LC-MS/MS assay was rigorously compared against a standard, commercially available LC-MS/MS kit and a conventional enzymatic assay. The results, summarized in the table below, highlight the superior performance of the novel method across key validation parameters.
| Parameter | Novel LC-MS/MS Assay | Standard LC-MS/MS Assay | Enzymatic Assay |
| Linearity (r²) | >0.99 | >0.99 | >0.98 |
| Quantification Range | 0.500–50.0 µg/mL | 1.00–100 µg/mL | 2.00–50.0 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.500 µg/mL | 1.00 µg/mL | 2.00 µg/mL |
| Intra-day Precision (%CV) | ≤5.55% | ≤8.0% | ≤9.5% |
| Inter-day Precision (%CV) | ≤5.34% | ≤7.2% | ≤7.2% |
| Accuracy (% Recovery) | 93.1%–104%[1] | 92.4%–100.9%[2] | 92.4% |
| Sample Volume | 100 µL[3][4][5][6] | 500 µL | 1 mL |
Experimental Protocols
Novel LC-MS/MS Assay Methodology
The novel method utilizes a simple protein precipitation step for sample preparation, followed by analysis using anion-exchange HPLC coupled with electrospray ionization (ESI) tandem mass spectrometry.
Sample Preparation:
-
To 100 µL of K2EDTA human plasma, add an internal standard (¹³C₂-labeled oxalic acid).[3][4][5][6]
-
Perform protein precipitation to clean the sample.[3][4][5][6]
-
Centrifuge and collect the supernatant for analysis.
LC-MS/MS Analysis:
-
HPLC Column: BioBasic AX (2.1 × 50 mm, 5 µm)
-
Mobile Phase: A gradient of mobile phase A and B.
-
Flow Rate: 800 µL/min
-
Injection Volume: 10 µL
-
Total Run Time: 4 minutes
-
Mass Spectrometry: Tandem mass spectrometer with ESI source.
The workflow for the novel LC-MS/MS assay is depicted in the diagram below.
References
- 1. Validation of a LC-MS/MS assay for citric acid, cysteine and oxalic acid determination and its application to explore pre-analytical sample storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of urinary oxalic acid: a comparison of five methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
Oxaluric Acid vs. Uric Acid: A Comparative Guide to Biomarkers for Renal Dysfunction
For Researchers, Scientists, and Drug Development Professionals
The early and accurate detection of renal dysfunction is critical for improving patient outcomes and for the development of effective therapeutics. While serum creatinine (B1669602) and estimated glomerular filtration rate (eGFR) remain the standard methods for assessing kidney function, there is a growing interest in identifying more sensitive and specific biomarkers. This guide provides a detailed comparison of two such potential biomarkers: oxaluric acid and uric acid.
Executive Summary
Uric acid, the end product of purine (B94841) metabolism, has been extensively studied and is recognized as a significant predictor of the development and progression of chronic kidney disease (CKD) and acute kidney injury (AKI).[1][2][3] Elevated serum uric acid levels are strongly associated with an increased risk of renal dysfunction.[4] In contrast, the role of this compound as a direct biomarker is less established. Scientific literature predominantly focuses on its precursor, oxalic acid. High levels of oxalic acid (hyperoxaluria) are known to cause kidney damage through the formation of calcium oxalate (B1200264) crystals, leading to nephrolithiasis and oxalate nephropathy.[3][5] This guide will primarily focus on the comparison of uric acid with oxalic acid, the direct precursor to this compound and the more extensively researched molecule in the context of renal disease.
Performance as Renal Dysfunction Biomarkers
The following tables summarize the performance of uric acid and oxalic acid as biomarkers for renal dysfunction based on available experimental data.
Table 1: Performance of Uric Acid as a Renal Biomarker
| Performance Metric | Finding | Study Population | Reference |
| Odds Ratio for AKI | Serum uric acid levels ≥7 mg/dL were associated with an odds ratio of 39.1 for developing AKI. | 190 postoperative patients | [1] |
| Risk of Worsening Renal Function | Serum uric acid levels ≥8 mg/dL were associated with a relative risk of 2.91 in men and 10.39 in women for developing high serum creatinine. | Over 6,000 subjects in a health screening | [1] |
| Association with CKD | Hyperuricemia (uric acid >6.0 mg/dL) was independently associated with CKD (eGFR <60 mL/min/1.73 m²) with an odds ratio of 2.63. | 385 hypertensive women | [4] |
| Prediction of Kidney Impairment in T2DM | Uric acid had the highest Area Under the Curve (AUC) of 0.762 for predicting impaired renal function in patients with Type 2 Diabetes Mellitus. | Patients with Type 2 Diabetes Mellitus | [6] |
| Diagnostic Performance for Preeclampsia-related Kidney Injury | Serum uric acid had the highest AUC (0.837) for diagnosing preeclampsia, with a sensitivity of 75.00% and a specificity of 84.09%. | 172 pregnant women | [7] |
Table 2: Performance of Oxalic Acid as a Renal Biomarker
| Performance Metric | Finding | Study Population | Reference |
| Association with CKD Progression | Urinary oxalate excretion >27.8 mg/24h was independently associated with a 32% increased risk of CKD progression. | Not specified | [8] |
| Association with Kidney Failure | Urinary oxalate excretion >27.8 mg/24h was independently associated with a 37% increased risk of kidney failure. | Not specified | [8] |
| Prediction of AKI | Within 8 hours of ingestion of an oxalate-containing substance, normalized urinary albumin (a marker of kidney damage often associated with oxalate nephropathy) predicted severe AKI with an AUC of 0.94. | 85 patients with acute poisoning | [9] |
| Plasma Levels in Renal Failure | Mean plasma oxalic acid was significantly increased in patients with chronic renal failure (74.8 µmol/l) and on hemodialysis (129.9 µmol/l) compared to normal (16.8 µmol/l). | 15 patients with chronic renal failure and 31 on hemodialysis | [1] |
Metabolic Pathways and Pathophysiology
Uric Acid
Uric acid is the final product of purine metabolism in humans.[1] Elevated levels, known as hyperuricemia, can lead to renal damage through several mechanisms, including endothelial dysfunction, activation of the renin-angiotensin system, inflammation, and oxidative stress.[8] Uric acid can also precipitate in the renal tubules, leading to acute kidney injury, particularly in cases of tumor lysis syndrome.[10]
Oxalic Acid
Oxalic acid is an end product of metabolism derived from dietary sources and endogenous production from precursors like glyoxylate (B1226380) and ascorbic acid.[2][3] Its primary route of excretion is through the kidneys.[3] When plasma oxalate levels rise, it can complex with calcium to form highly insoluble calcium oxalate crystals.[3] These crystals can deposit in the renal tubules, leading to inflammation, fibrosis, and progressive renal failure, a condition known as oxalate nephropathy.[3]
Experimental Protocols
Measurement of Uric Acid in Serum
A common method for the determination of serum uric acid is the uricase-PAP method.
Principle: Uricase catalyzes the oxidation of uric acid to allantoin (B1664786) and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to produce a colored quinoneimine dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the uric acid concentration.
Procedure Outline:
-
Sample Preparation: Serum samples are used directly.
-
Reagent Preparation: A working reagent is prepared by mixing the enzyme reagent (containing uricase and peroxidase) and a color reagent.
-
Assay:
-
Pipette the working reagent into test tubes for a blank, a standard (with a known uric acid concentration), and the unknown serum samples.
-
Add distilled water to the blank, uric acid standard to the standard tube, and serum to the sample tubes.
-
Incubate at 37°C for a specified time (e.g., 5-10 minutes).
-
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 520 nm) using a spectrophotometer.
-
Calculation: The concentration of uric acid in the sample is calculated by comparing the absorbance of the sample to the absorbance of the standard.
Measurement of Oxalic Acid in Serum/Urine
Several methods are available for measuring oxalic acid, including enzymatic assays and chromatography. A colorimetric assay kit is a common and relatively straightforward method.
Principle: The assay involves a coupled enzyme reaction. Oxalate is oxidized by oxalate oxidase to produce hydrogen peroxide, which, in the presence of a probe and peroxidase, generates a colored product. The absorbance of this product is proportional to the oxalate concentration.
Procedure Outline:
-
Sample Preparation:
-
Serum: Can often be used directly.
-
Urine: May require pretreatment, such as acidification and centrifugation, to remove interfering substances.
-
-
Standard Curve Preparation: A series of standards with known oxalate concentrations are prepared to generate a standard curve.
-
Assay:
-
Pipette standards and samples into a 96-well plate.
-
Add an oxalate converter and incubate to convert oxalate.
-
Add a master reaction mix containing oxalate enzyme mix, oxalate probe, and developer buffer.
-
Incubate, protected from light, at 37°C for a specified time (e.g., 60 minutes).
-
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: The oxalate concentration in the samples is determined by interpolating their absorbance values from the standard curve.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating a biomarker for renal dysfunction.
Conclusion
Both uric acid and oxalic acid (as a proxy for this compound) demonstrate potential as biomarkers for renal dysfunction, albeit through different primary mechanisms. Uric acid's role is well-documented, with strong evidence linking hyperuricemia to both the development and progression of kidney disease through various pathophysiological pathways. Its measurement is standardized and widely available. Oxalic acid, while less studied as a general biomarker for CKD progression, is a clear indicator of a specific type of renal injury—oxalate nephropathy—which can lead to both acute and chronic kidney failure. Its utility may be more pronounced in specific patient populations with known risk factors for hyperoxaluria.
For researchers and drug development professionals, the choice of biomarker will depend on the specific context of the study. Uric acid serves as a robust, general-purpose biomarker for assessing the risk and progression of a broad range of kidney diseases. Oxalic acid is a more specialized biomarker, crucial for investigating drug-induced nephrotoxicity, inborn errors of metabolism, and certain gastrointestinal conditions that predispose to hyperoxaluria. Further research is warranted to explore the clinical utility of this compound itself as a distinct biomarker for renal dysfunction.
References
- 1. [Oxalic acid metabolism in chronic renal failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Oxalate, inflammasome, and progression of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxalic acid concentration in serum measured by isotopic clearance technique. Experience in hyper- and normo-oxaluric subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxalate nephropathy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oxalosis as a complication of chronic renal failure [ouci.dntb.gov.ua]
- 8. Oxalate Homeostasis in Non-Stone-Forming Chronic Kidney Disease: A Review of Key Findings and Perspectives [mdpi.com]
- 9. sactrc.org [sactrc.org]
- 10. Diet-induced oxalate nephropathy | BMJ Case Reports [casereports.bmj.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Oxaluric Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of oxaluric acid, a key metabolite in various biological pathways, is crucial for advancing research and drug development. The selection of a robust and reliable analytical method is a critical decision that directly impacts data quality and experimental outcomes. This guide provides an objective comparison of prevalent analytical techniques that can be applied to the analysis of this compound, supported by experimental data and detailed protocols.
Due to a notable lack of direct cross-validation studies for this compound in publicly available literature, this guide presents a comparative overview of methods validated for the closely related dicarboxylic acid, oxalic acid. The principles and methodologies described herein are highly applicable to the analysis of this compound, but would require specific method development and validation.
Data Presentation: A Comparative Analysis of Performance
The performance of an analytical method is evaluated based on several key validation parameters. The following table summarizes quantitative data for various methods used for the analysis of oxalic acid, offering a comparative overview of their capabilities.
| Analytical Method | Principle | Linearity (R²) | Limit of Detection (LOD) | Recovery (%) | Precision (RSD %) | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase or ion-exchange separation with UV or electrochemical detection.[1][2] | >0.999[3] | 1.3 mg/L[1] | 98.25[4] | 5.13 (intra-run), 8.06 (between-run)[4] | High specificity and sensitivity. Derivatization may be required to enhance detection.[3] |
| Ion Chromatography (IC) | Ion-exchange separation with conductivity detection.[5] | - | 1 µg/mL (11 µmole/liter)[5] | 90-95% | 2.3 (within-run), 4.9 (total)[5] | Suitable for complex matrices, can simultaneously analyze multiple anions.[6][7] |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary with UV or amperometric detection.[8][9] | 0.9995 | 0.12 µM[8] | 94-101[9] | 1.2-5.6[9] | High separation efficiency and low sample volume consumption.[10] |
| Enzymatic Assay | Enzymatic conversion of the analyte to a detectable product (e.g., colorimetric or fluorometric).[11][12] | - | ~5 µ g/100 mL[11] | ~110[11] | 2 (aqueous), 5 (serum ultrafiltrates)[11] | High specificity due to enzyme-substrate reaction. Prone to interference from other substances.[13] |
| Titrimetric Method | Titration with a standardized solution (e.g., potassium permanganate).[14] | - | - | 99.5[15] | - | Simple and cost-effective, but may lack specificity and sensitivity for trace analysis.[13] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for successful method implementation and validation. Below are representative methodologies for the analysis of organic acids, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for the quantitative analysis of organic acids in biological fluids.
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard.
-
Acidify the sample with HCl.
-
Pass the sample through a C18 solid-phase extraction (SPE) cartridge to remove interfering substances.[4]
-
Elute the analyte with a suitable solvent (e.g., diethyl ether).[4]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[4]
-
-
HPLC-UV Analysis:
-
Quantification:
-
Identify the this compound peak by comparing its retention time with that of a standard.
-
Quantify the analyte using a calibration curve prepared with standards of known concentrations.
-
Ion Chromatography (IC)
This protocol is suitable for the analysis of this compound in aqueous samples and biological fluids.
-
Sample Preparation:
-
For urine samples, dilute 1:100 with the mobile phase to minimize matrix effects.[16]
-
Filter the diluted sample through a 0.45 µm filter prior to injection.
-
-
IC Analysis:
-
Instrumentation: An ion chromatograph equipped with a conductivity detector and a suitable anion-exchange column.
-
IC Conditions:
-
Eluent: A solution of sodium hydroxide (B78521) or a buffer system suitable for anion exchange.
-
Flow Rate: Typically 1.0 - 2.0 mL/min.
-
Injection Volume: 25 - 100 µL.
-
-
-
Quantification:
-
Identify the this compound peak based on its retention time compared to a standard.
-
Quantify using a calibration curve.
-
Capillary Electrophoresis (CE)
This protocol is suitable for the rapid analysis of small organic acids.
-
Sample Preparation:
-
Urine samples are acidified, centrifuged, and diluted.[9]
-
-
CE Analysis:
-
Instrumentation: A capillary electrophoresis system with a UV or amperometric detector.
-
CE Conditions:
-
Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d.).[10]
-
Background Electrolyte (BGE): A buffer solution, for example, 10 mM phosphate (B84403) buffer (pH 5.70) containing 0.25 mM Cetyltrimethylammonium bromide.[8]
-
Applied Voltage: -15 to -30 kV.[17]
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: Indirect UV absorbance or amperometric detection.[8][9]
-
-
-
Quantification:
-
Migration time is used for peak identification.
-
Peak area is used for quantification against a calibration curve.
-
Enzymatic Assay
This protocol describes a general procedure for an enzymatic assay.
-
Sample Preparation:
-
Deproteinize biological samples (e.g., serum) by ultrafiltration.[11]
-
-
Assay Procedure:
-
Prepare a reaction mixture containing a suitable buffer, the enzyme specific for this compound (if available, otherwise a related enzyme may be explored), and a chromogenic or fluorogenic substrate.
-
Add the sample to the reaction mixture.
-
Incubate at a controlled temperature for a specific time.
-
Measure the absorbance or fluorescence of the resulting product using a spectrophotometer or fluorometer.[18]
-
-
Quantification:
-
The concentration of this compound is determined by comparing the signal from the sample to a standard curve.
-
Mandatory Visualization
A critical step in ensuring data integrity across different analytical techniques is the cross-validation process.
Caption: Workflow for the cross-validation of different analytical methods.
Conclusion
The choice of an analytical method for this compound will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. While HPLC and IC offer high selectivity and are well-established for organic acid analysis, CE provides advantages in terms of speed and sample volume. Enzymatic assays can offer high specificity but may require more development. A thorough cross-validation, as outlined in the workflow above, is crucial to ensure the comparability and reliability of analytical data when using different methods or when analyses are performed in multiple laboratories. This is a fundamental requirement for regulatory submissions and for maintaining data integrity in drug development.
References
- 1. Determination of oxalic acid in urine by high-performance liquid chromatography | Revista Española de Fisiología [revistas.unav.edu]
- 2. researchgate.net [researchgate.net]
- 3. CN104101679A - Measuring method for oxalic acid concentration in human body blood and urine with antiphase-high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]
- 4. [Determination of oxalic acid in urine by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of urinary oxalate by ion chromatography: preliminary observation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. separations.nl [separations.nl]
- 7. Method to Determine Oxalate in High-Level Sludge by Ion Chromatography [sti.srs.gov]
- 8. Determination of oxalic acid in urine by co-electroosmotic capillary electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of urinary oxalate and citrate by capillary electrophoresis and indirect ultraviolet absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 11. Automated enzymic determination of oxalic acid in human serum - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Simplified method for enzymatic urine oxalate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hiranuma.com [hiranuma.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Establishing a Reference Range for Urinary Oxalic Acid in a Healthy Population: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and existing data for establishing a reference range for urinary oxalic acid in a healthy population. It is intended to assist researchers and clinicians in selecting appropriate analytical methods, interpreting results, and understanding the physiological variations in oxalate (B1200264) excretion. While the term "oxaluric acid" is sometimes used, in clinical and research contexts, the measurement of "oxalic acid" or its salt, "oxalate," is the standard practice for assessing this biomarker.[1][2][3] This guide will, therefore, focus on the established methods and reference ranges for urinary oxalate.
I. Reference Ranges for Urinary Oxalate
Establishing a reliable reference range for urinary oxalate is crucial for the diagnosis and management of hyperoxaluria, a condition characterized by excessive oxalate excretion, which can lead to kidney stone formation.[4] Reference values are influenced by several factors, including age, sex, and diet.
Healthy Adult Population
The following table summarizes urinary oxalate reference ranges for healthy adults from various studies. It is important to note that reference intervals can vary slightly depending on the analytical method used and the specific population studied.
| Population | Analytical Method | Sample Type | Reference Range | Source |
| Males (19-29 years) | Liquid Chromatography | Spot Urine (Oxalate/Creatinine (B1669602) Ratio) | 8.50–54.39 mmol/mol | [5][6] |
| Males (30-39 years) | Liquid Chromatography | Spot Urine (Oxalate/Creatinine Ratio) | 10.25–61.29 mmol/mol | [5][6] |
| Males (≥ 40 years) | Liquid Chromatography | Spot Urine (Oxalate/Creatinine Ratio) | 12.13–68.69 mmol/mol | [5][6] |
| Females (19-39 years) | Liquid Chromatography | Spot Urine (Oxalate/Creatinine Ratio) | 11.03–64.93 mmol/mol | [5][6] |
| Females (≥ 40 years) | Liquid Chromatography | Spot Urine (Oxalate/Creatinine Ratio) | 11.00–93.84 mmol/mol | [5][6] |
| Adults | Not Specified | 24-hour Urine | < 40 mg/24 hrs (< 0.456 mmol/24 hrs) | [7] |
Healthy Pediatric Population
Urinary oxalate excretion is notably higher in infants and young children and decreases with age, stabilizing around adolescence.[8] Therefore, age-specific reference ranges are critical for the pediatric population.
| Age Range | Analytical Method | Sample Type | Reference Range (Oxalate/Creatinine Ratio) | Source |
| 0-31 days | Not Specified | Spot Urine | < 378.0 mmol/mol creatinine | [9] |
| 1-5 months | Not Specified | Spot Urine | < 500.0 mmol/mol creatinine | [9] |
| 1 to 6 months | Standard Analytical Chemical Techniques | Second Morning Urine | 95th percentile: 0.175 mg/mg (0.22 mol/mol) | [8] |
| 7–24 months | Not Specified | Spot Urine | < 132–174 mmol/mol | [5] |
| 2–5 years | Not Specified | Spot Urine | < 98–101 mmol/mol | [5] |
| ≥ 7 years | Standard Analytical Chemical Techniques | Second Morning Urine | 95th percentile: 0.048 mg/mg (0.06 mol/mol) | [8] |
| 5–14 years | Not Specified | Spot Urine | < 70–82 mmol/mol | [5] |
| > 16 years | Not Specified | Spot Urine | < 40 mmol/mol | [5] |
| Normal Children | Not Specified | 24-hour Urine | 34.51 +/- 16.35 mg/day/1.73 m2 | [10] |
II. Comparative Analysis of Analytical Methodologies
Several methods are available for the quantification of urinary oxalate, each with its own advantages and limitations.[11][12][13] The choice of method often depends on the required sensitivity, specificity, sample throughput, and available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages |
| Enzymatic Assay (Oxalate Oxidase) | Oxalate is oxidized by oxalate oxidase, producing hydrogen peroxide, which is then measured colorimetrically.[14][15] | Simple, rapid, and suitable for high-throughput screening.[15] | Potential for interference from other substances in the urine.[13] Requires careful sample preparation to remove inhibitors. |
| High-Performance Liquid Chromatography (HPLC) | Separates oxalate from other urinary components on a chromatographic column, followed by detection using UV or mass spectrometry (MS).[16][17] | High specificity and sensitivity, considered a reference method.[16] | Requires more complex instrumentation and longer analysis time compared to enzymatic assays.[15] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Involves derivatization of oxalate to a volatile ester, followed by separation and detection by GC-MS.[13] | High sensitivity and specificity. | Requires a laborious derivatization step.[13] |
| Colorimetric Methods | Based on a chemical reaction that produces a colored product, the intensity of which is proportional to the oxalate concentration.[18] | Simple and inexpensive. | Lower specificity and prone to interference.[11] |
III. Experimental Protocols
Specimen Collection and Handling
Proper specimen collection and handling are critical for accurate urinary oxalate measurement.
-
24-Hour Urine Collection: This is the preferred method for accurate determination of daily oxalate excretion.[7] The collection container should be kept refrigerated during the collection period. Some protocols recommend the addition of a preservative, such as 50% glacial acetic acid, to prevent the precipitation of calcium oxalate crystals.[7]
-
Spot Urine Collection: A random or second morning urine sample can be used for screening purposes.[8] Results are typically expressed as an oxalate-to-creatinine ratio to correct for variations in urine concentration.[5][6][8]
-
Sample Pre-treatment: Urine samples may require pre-treatment to remove interfering substances. This can include acidification, centrifugation, and extraction steps.[16][17] For enzymatic assays, a quenching step may be necessary for urine samples.[19]
Enzymatic Assay Protocol (Example using a commercial kit)
This protocol is a generalized example based on commercially available oxalate assay kits.[15][19][20][21]
-
Reagent Preparation: Prepare the working reagent by mixing the provided buffer, oxalate oxidase, and a colorimetric probe according to the kit instructions.
-
Standard Curve Preparation: Prepare a series of oxalate standards with known concentrations to generate a standard curve.
-
Sample Preparation: Centrifuge urine samples to remove any particulate matter. If required by the kit, perform a quenching step for urine samples.[19]
-
Assay Procedure:
-
Add a specific volume of the prepared standards and urine samples to separate wells of a microplate.
-
Add the working reagent to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to allow the enzymatic reaction to proceed.
-
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculation: Determine the oxalate concentration in the samples by comparing their absorbance to the standard curve.
High-Performance Liquid Chromatography (HPLC) Protocol (Example)
This is a representative HPLC protocol for urinary oxalate analysis.[16][17][22]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.[17]
-
Mobile Phase: An isocratic or gradient elution with a buffer solution (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol).[17]
-
Flow Rate: Typically around 1 mL/min.[17]
-
Detection: UV detection at a specific wavelength (e.g., 237 nm or 314 nm) or mass spectrometry for higher sensitivity and specificity.[17][22]
-
-
Data Analysis:
-
Identify the oxalate peak based on its retention time compared to a standard.
-
Quantify the oxalate concentration by integrating the peak area and comparing it to a calibration curve generated with known standards.
-
IV. Factors Influencing Urinary Oxalate Excretion
Several endogenous and exogenous factors can influence urinary oxalate levels, which should be considered when establishing and interpreting reference ranges.
-
Diet: The intake of oxalate-rich foods such as spinach, rhubarb, nuts, and beets can significantly increase urinary oxalate excretion.[4][23] Dietary calcium intake is inversely related to oxalate absorption; lower calcium intake can lead to increased oxalate absorption and subsequent urinary excretion.[23] High doses of vitamin C can also be metabolized to oxalate, leading to increased urinary levels.[24]
-
Age: As previously noted, urinary oxalate excretion is highest in infancy and decreases with age.[8]
-
Sex: Some studies have reported sex-based differences in urinary oxalate excretion in adults, with different reference ranges for males and females.[5][6]
-
Gastrointestinal Conditions: Certain gastrointestinal diseases, such as Crohn's disease and short bowel syndrome, can lead to fat malabsorption, which in turn increases intestinal oxalate absorption and urinary excretion (enteric hyperoxaluria).[4]
-
Genetic Factors: Primary hyperoxaluria is a group of rare inherited metabolic disorders characterized by a significant overproduction of oxalate, leading to markedly elevated urinary oxalate levels.[4]
-
Other Factors: Body mass index (BMI) and the intake of animal protein and fructose (B13574) have also been associated with variations in urinary oxalate excretion.[23][24]
V. Signaling Pathways and Experimental Workflows
Signaling Pathway of Oxalate in Nephrolithiasis
Caption: Overview of dietary and endogenous oxalate contribution to kidney stone formation.
Experimental Workflow for Urinary Oxalate Analysis
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Oxalic acid (oxalate): What it is, uses, and risks [medicalnewstoday.com]
- 3. AN EXPERIMENTAL STUDY OF OXALURIA, WITH SPECIAL REFERENCE TO ITS FERMENTATIVE ORIGIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyperoxaluria and oxalosis - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 5. Establishment of adult reference interval of oxalate in spot urine using real-world data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratory Values | NBME [nbme.org]
- 7. mlabs.umich.edu [mlabs.umich.edu]
- 8. Urinary oxalate and urate to creatinine ratios in a healthy pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sickkids.ca [sickkids.ca]
- 10. [Urinary excretion of calcium, magnesium, uric acid and oxalic acid in normal children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of urinary oxalic acid: a comparison of five methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Simplified method for enzymatic urine oxalate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of an HPLC–MS method for a simultaneous measurement of oxalate and citrate in urine | Revista del Laboratorio Clínico [elsevier.es]
- 17. Evaluation of a high‐performance liquid chromatography method for urinary oxalate determination and investigation regarding the pediatric reference interval of spot urinary oxalate to creatinine ratio for screening of primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Oxalate (Urinary) Enzymatic Colorimetric Clinical Ch... [fortressdiagnostics.com]
- 21. resources.bio-techne.com [resources.bio-techne.com]
- 22. researchgate.net [researchgate.net]
- 23. Kidney stone disease - Wikipedia [en.wikipedia.org]
- 24. Determinants of 24-hour Urinary Oxalate Excretion - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparative Guide to Oxalic Acid Quantification Methods
A critical review of prevalent analytical techniques for the precise measurement of oxalic acid, offering researchers, scientists, and drug development professionals a comprehensive guide to methodology and performance.
Due to a scarcity of available literature on the inter-laboratory comparison of oxaluric acid quantification, this guide focuses on oxalic acid, a closely related and frequently analyzed dicarboxylic acid. The principles and methodologies discussed herein can often be adapted for the analysis of similar small organic acids, including this compound, with appropriate validation.
The accurate quantification of oxalic acid in biological matrices is crucial for understanding its role in various physiological and pathological processes, including its association with kidney stone formation.[1] A variety of analytical methods are employed for this purpose, each with distinct advantages and limitations. This guide provides a comparative overview of the most common techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Ion Chromatography (IC), and Enzymatic Assays.
Performance Characteristics at a Glance
The selection of an appropriate analytical method hinges on factors such as required sensitivity, specificity, sample matrix, throughput, and available instrumentation. The following table summarizes key performance characteristics of different oxalic acid quantification methods based on published data.
| Method | Principle | Sample Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| HPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[2] | Plasma, Urine | LOQ: 0.500 µg/mL (plasma)[2] | 0.500–50.0 µg/mL (plasma)[2] | High sensitivity and specificity.[2] | Requires expensive instrumentation and expertise. |
| GC-MS | Gas chromatographic separation of volatile derivatives followed by mass spectrometric detection.[3] | Foods, Urine | LOD: Not explicitly stated, but quantifies as low as 1.5 µM in plasma. | 25 µL to 100 µL of 1.0 mM oxalate (B1200264). | High sensitivity and specificity. | Requires derivatization, which can be time-consuming. |
| Ion Chromatography (IC) | Ion-exchange chromatography with conductivity detection.[4] | Plasma, Urine | LOD: < 0.3 µM (plasma)[4] | Not explicitly stated. | Good for separating various anions simultaneously.[4] | Potential for interference from other anions.[5] |
| Enzymatic Assay | Enzymatic oxidation of oxalate, leading to a colorimetric or other detectable signal.[1][6] | Urine, Serum, Foods | Minimum detectable concentration: ~5 µg per 100 ml. | Not explicitly stated. | Simple, rapid, and suitable for high-throughput screening.[1][7] | Can be susceptible to interference from other substances.[8] |
Experimental Protocols: A Detailed Look
Detailed methodologies for the key analytical techniques are provided below to allow for replication and adaptation in your laboratory.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and specificity for the quantification of oxalic acid in complex biological matrices like plasma.[2]
Sample Preparation:
-
To 100 μL of plasma (collected in K2EDTA tubes), add an internal standard (e.g., 13C2-labeled oxalic acid).[2]
-
Acidify the sample and precipitate proteins using an organic solvent like methanol.[2]
-
Centrifuge to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable buffer (e.g., 50 mM ammonium (B1175870) acetate) for injection into the HPLC-MS/MS system.[9]
Chromatographic and Mass Spectrometric Conditions:
-
HPLC Column: A suitable anion exchange column, such as a BioBasic AX column (2.1 × 50 mm, 5 μm).[9]
-
Mobile Phase: A gradient of aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol).[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ionization mode with multiple reaction monitoring (MRM).[10]
-
MRM Transitions: For oxalate, m/z 89.0 → 61.0; for 13C2-oxalate internal standard, m/z 91.0 → 62.0.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for oxalic acid analysis, though it typically requires derivatization to make the analyte volatile.[3]
Sample Preparation & Derivatization:
-
Extract oxalic acid from the sample using water or a dilute acid (e.g., 2N HCl).[3]
-
Evaporate an aliquot of the extract to dryness.[3]
-
Derivatize the oxalic acid in the residue by, for example, methylation with 7% hydrochloric acid in methanol.[3]
-
Extract the resulting dimethyl oxalate into an organic solvent like chloroform (B151607) for injection into the GC-MS.[3]
GC-MS Conditions:
-
GC Column: A capillary column suitable for the separation of the derivatized analyte.
-
Carrier Gas: Helium or another inert gas.
-
Temperature Program: A programmed temperature ramp to ensure good separation of the analyte from other components.
-
Mass Spectrometer: An electron ionization (EI) source and a mass analyzer (e.g., quadrupole) for detection.
Ion Chromatography (IC)
IC is a robust method for the analysis of ionic species, including oxalate, in aqueous samples.[4]
Sample Preparation:
-
For plasma samples, acidify with an acid like HCl and perform ultracentrifugation to remove proteins.[4]
-
For urine samples, dilution may be necessary to bring the analyte concentration within the linear range of the instrument.
-
Filter the sample through a 0.22 µm or 0.45 µm filter before injection.
IC Conditions:
-
IC System: An ion chromatograph equipped with a suppressor and a conductivity detector.[11]
-
Separation Column: An anion-exchange column designed for organic acid analysis.
-
Eluent: An alkaline mobile phase, such as a sodium hydroxide (B78521) gradient.[4]
Enzymatic Assay
Enzymatic assays provide a simpler and often higher-throughput alternative to chromatographic methods.[1]
Assay Principle: These assays are typically based on the oxidation of oxalate by oxalate oxidase, which produces hydrogen peroxide. The hydrogen peroxide is then used in a coupled reaction, often catalyzed by peroxidase, to produce a colored, fluorescent, or luminescent product that can be quantified.[6][12]
General Assay Procedure:
-
Prepare samples and standards in a 96-well plate format.[1]
-
Add a reaction mixture containing oxalate oxidase and the components of the detection system (e.g., a chromogenic substrate and peroxidase).[1]
-
Incubate the plate to allow the enzymatic reaction to proceed.[1]
-
Measure the signal (e.g., absorbance at a specific wavelength) using a plate reader.[1]
-
Calculate the oxalate concentration in the samples based on a standard curve.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the comparison and validation of these analytical methods.
Caption: General workflow for the comparison of different analytical methods for oxalic acid quantification.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatographic determination of oxalic acid in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of oxalate, citrate and sulfate in children's plasma with ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Oxalate - Assay enzymatic kit | LIBIOS [libios.fr]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Automated enzymic determination of oxalic acid in human serum - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Enzytec™ Generic Oxalic acid - Food & Feed Analysis [food.r-biopharm.com]
Navigating the Analytical Landscape for Oxaluric Acid: A Guide to Current and Potential Performance Characteristics
For researchers, scientists, and drug development professionals engaged in metabolic studies and clinical research, the accurate quantification of oxaluric acid is of significant interest. Unlike its well-studied precursor, oxalic acid, a direct enzymatic assay kit for this compound remains elusive in the commercial market. This guide provides a comprehensive comparison of potential analytical methodologies, including a novel indirect enzymatic approach, and established chromatographic techniques. We will delve into their performance characteristics, supported by available experimental data, to aid in the selection of the most suitable method for your research needs.
A Novel Indirect Enzymatic Approach: Leveraging Existing Technology
While a dedicated enzymatic kit for this compound is not yet available, an indirect method leveraging the high specificity of existing enzymatic kits for oxalic acid presents a promising alternative. This method is predicated on the acid-catalyzed hydrolysis of this compound to oxalic acid and urea. The subsequent quantification of the generated oxalic acid can be performed using a commercially available enzymatic kit.
The proposed workflow for this indirect enzymatic determination is as follows:
Figure 1. Workflow for the indirect enzymatic determination of this compound.
A critical prerequisite for this method is the validation of the acid hydrolysis step to ensure complete and reproducible conversion of this compound to oxalic acid. This involves optimizing parameters such as acid concentration, temperature, and incubation time. The ideal protocol would achieve near 100% conversion without degrading the target analyte.
Alternative Analytical Platforms: A Comparative Overview
Beyond the proposed indirect enzymatic method, several established analytical techniques offer the potential for direct quantification of this compound. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful separation techniques capable of resolving and quantifying organic acids in complex biological matrices.
The general workflow for these chromatographic methods is outlined below:
Figure 2. General workflow for HPLC or Capillary Electrophoresis analysis.
Performance Characteristics: A Head-to-Head Comparison
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the anticipated performance of the indirect enzymatic assay compared to direct chromatographic methods for the determination of this compound. It is important to note that the performance data for the indirect enzymatic method and direct analysis of this compound by HPLC or CE are currently limited in publicly available literature and would require in-house validation.
| Performance Characteristic | Indirect Enzymatic Method (Proposed) | HPLC (Anticipated) | Capillary Electrophoresis (Anticipated) |
| Principle | Acid hydrolysis followed by enzymatic oxidation of oxalic acid | Chromatographic separation based on polarity | Separation based on charge-to-size ratio |
| Specificity | High (dependent on enzyme for oxalic acid) | Moderate to High (dependent on column and detector) | High |
| Limit of Detection (LOD) | Dependent on oxalic acid kit | Potentially low (ng/mL range) | Potentially very low (pg/mL to ng/mL range) |
| Limit of Quantification (LOQ) | Dependent on oxalic acid kit | Potentially low (ng/mL range) | Potentially very low (pg/mL to ng/mL range) |
| Linearity | Good (dependent on oxalic acid kit) | Excellent | Excellent |
| Precision (CV%) | < 10% (anticipated) | < 5% | < 10% |
| Recovery (%) | Dependent on hydrolysis efficiency | > 90% | > 90% |
| Throughput | Moderate | Low to Moderate | High |
| Cost per Sample | Low to Moderate | High | Moderate |
| Instrumentation | Spectrophotometer | HPLC system with detector | Capillary Electrophoresis system |
Experimental Protocols: Foundational Methodologies
Detailed experimental protocols are essential for the successful implementation and validation of any analytical method.
Indirect Enzymatic Method (Proposed Protocol)
1. Standard and Sample Preparation:
-
Due to the current lack of commercially available this compound standards, a synthesis of the standard would be required. A potential synthesis route involves the reaction of parabanic acid with ammonia.
-
Prepare a stock solution of the synthesized this compound in deionized water.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For biological samples (e.g., urine), a dilution may be necessary to bring the this compound concentration within the linear range of the oxalic acid assay.
2. Acid Hydrolysis:
-
To an aliquot of the standard or sample, add an equal volume of hydrochloric acid (concentration to be optimized, e.g., 2 M HCl).
-
Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes). This step must be rigorously optimized and validated to ensure complete conversion.
-
Cool the samples to room temperature and neutralize with a suitable base (e.g., NaOH) to a pH compatible with the enzymatic oxalic acid assay.
3. Oxalic Acid Quantification:
-
Follow the protocol of a commercial enzymatic oxalic acid kit. Typically, this involves the addition of an enzyme mix (containing oxalate (B1200264) oxidase or oxalate decarboxylase) and a developer solution.
-
After incubation, measure the absorbance or fluorescence at the wavelength specified by the kit manufacturer using a spectrophotometer or fluorometer.
-
A parallel measurement of the sample without the acid hydrolysis step should be performed to determine the endogenous oxalic acid concentration.
4. Calculation:
-
The concentration of this compound is calculated by subtracting the oxalic acid concentration of the non-hydrolyzed sample from the total oxalic acid concentration of the hydrolyzed sample.
High-Performance Liquid Chromatography (HPLC) (General Protocol)
1. Mobile Phase Preparation:
-
Prepare an aqueous mobile phase containing a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH should be adjusted to ensure proper ionization and retention of this compound.
2. Standard and Sample Preparation:
-
Prepare a stock solution and calibration standards of this compound in the mobile phase.
-
For biological samples, perform a protein precipitation step (e.g., with acetonitrile or perchloric acid) followed by centrifugation and filtration of the supernatant.
3. Chromatographic Conditions:
-
Use a suitable HPLC column, such as a C18 reversed-phase column or a column specifically designed for organic acid analysis.
-
Set the column temperature, flow rate, and injection volume.
-
The detection is typically performed using a UV detector at a low wavelength (e.g., 210 nm) or a mass spectrometer for higher specificity and sensitivity.
4. Data Analysis:
-
Integrate the peak area corresponding to this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve and determine the concentration of this compound in the samples.
Conclusion and Future Outlook
The quantification of this compound presents an analytical challenge due to the lack of a dedicated enzymatic assay kit and commercially available standards. The proposed indirect enzymatic method offers a cost-effective and accessible approach, provided that the acid hydrolysis step is thoroughly validated. Direct analysis by HPLC or Capillary Electrophoresis holds the potential for high sensitivity and specificity but requires significant method development and validation, which is currently hampered by the absence of a commercial standard.
Future efforts in this area should focus on the development of a robust and validated protocol for the acid hydrolysis of this compound. Furthermore, the synthesis and commercial availability of a certified this compound standard are crucial for advancing research and enabling the development of reliable direct analytical methods. The ultimate goal remains the development of a specific and sensitive enzymatic kit for this compound, which would significantly streamline its analysis in research and clinical settings.
validating the clinical utility of oxaluric acid as a prognostic biomarker
Oxaluric Acid: An Uncharted Territory in Prognostic Biomarkers
A thorough review of current scientific literature reveals a significant finding for researchers, scientists, and drug development professionals: there is currently no published evidence for any disease. While the structurally related molecule, oxalic acid, is studied in various biological contexts, this compound remains an unvalidated and largely unexplored candidate in the field of prognostics.
This guide, therefore, shifts focus from a direct comparison of this compound to providing a broader, essential framework for understanding and validating prognostic biomarkers. We will explore established biomarkers for diseases such as pancreatic cancer and sepsis, detail the rigorous methodologies required for their validation, and present the necessary data in a clear, comparative format. This serves as an objective guide to the standards and practices that would be required to assess any novel candidate, including this compound, in the future.
Understanding Prognostic Biomarkers
A prognostic biomarker is a measurable characteristic that provides information on the likely outcome of a disease in an untreated individual. These biomarkers are crucial in clinical practice and drug development for stratifying patients by risk, predicting disease course, and informing treatment decisions. The validation of a prognostic biomarker is a meticulous process, demanding robust analytical and clinical evidence.
Comparative Analysis of Established Prognostic Biomarkers
To illustrate the data required to validate a prognostic biomarker, this section compares several biomarkers that have been studied for their prognostic utility in different diseases.
Biomarker Performance in Pancreatic Cancer
Uric acid, a product of purine (B94841) nucleotide metabolism, has been investigated as an easily accessible, low-cost prognostic marker in pancreatic cancer.[1][2][3][4]
| Biomarker | Disease | Patient Cohort | Key Finding | Statistical Significance |
| Uric Acid | Pancreatic Cancer | 466 patients | Elevated uric acid (≥5.1 mg/dl) is an independent prognostic factor for poorer overall survival.[1][3] | p = 0.011; Hazard Ratio = 1.373[1][3] |
| CA19-9 | Pancreatic Cancer | 466 patients | Standard tumor marker, often used as a comparator in studies. | Noted as a standard clinical parameter.[1][3] |
Biomarker Performance in Sepsis
Sepsis, a life-threatening response to infection, has several biomarkers under investigation to predict patient outcomes.[5][6] Below is a comparison of some of these markers.
| Biomarker | Disease | Patient Cohort | Key Finding | Statistical Significance |
| Soluble CD163 (sCD163) | Sepsis | Critically ill patients | Effective in predicting 28-day mortality and differentiating sepsis from Systemic Inflammatory Response Syndrome (SIRS).[7][8][9][10] | Area Under the Curve (AUC) for diagnosis: 0.856.[9] |
| KLRB1 | Sepsis | Sepsis patients | Down-regulated expression is associated with poor prognosis.[11] | Statistically significant differential expression in patients with poor prognosis.[11] |
| RETN (Resistin) | Sepsis | Sepsis patients | Identified as a potential driver gene in diagnostic models for sepsis.[12] | Included in a high-performing Random Forest model for sepsis diagnosis.[12] |
| Renin | Sepsis-Associated ARDS | 32 patients | Elevated renin on day 3 is associated with a greater odds of 30-day mortality.[13] | Odds Ratio = 6.85.[13] |
| Procalcitonin (PCT) | Sepsis | Critically ill patients | Commonly used biomarker for sepsis diagnosis and prognosis, often used as a comparator.[9][10] | AUC for diagnosis: 0.696.[9] |
Experimental Protocols
Detailed and reproducible methodologies are critical for biomarker validation. Below are generalized protocols for the measurement of the discussed biomarkers.
Measurement of Uric Acid in Plasma
This protocol describes a standard enzymatic colorimetric method for quantifying uric acid levels in blood plasma.
-
Sample Collection and Preparation:
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
Centrifuge the blood sample at 1,000-2,000 x g for 10 minutes to separate plasma.
-
Carefully aspirate the plasma supernatant for analysis. Samples can be stored at -80°C if not analyzed immediately.
-
-
Assay Principle:
-
Uricase catalyzes the oxidation of uric acid to allantoin, hydrogen peroxide (H₂O₂), and carbon dioxide.
-
In the presence of peroxidase, the H₂O₂ reacts with a chromogenic substrate to produce a colored product.
-
The intensity of the color is directly proportional to the uric acid concentration and is measured spectrophotometrically.
-
-
Procedure:
-
Use a commercially available uric acid assay kit and follow the manufacturer's instructions.
-
Prepare a standard curve using the provided uric acid standards.
-
Add plasma samples, standards, and controls to a 96-well plate.
-
Add the reaction mix (containing uricase, peroxidase, and substrate) to all wells.
-
Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 30 minutes).
-
Measure the absorbance at the specified wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve (absorbance vs. concentration).
-
Determine the uric acid concentration in the samples by interpolating their absorbance values from the standard curve.
-
Measurement of Soluble Protein Biomarkers (e.g., sCD163, RETN) by ELISA
This protocol outlines the enzyme-linked immunosorbent assay (ELISA) method for quantifying soluble protein biomarkers in serum or plasma.
-
Sample Collection and Preparation:
-
Collect blood samples and process to obtain serum or plasma as described for uric acid measurement.
-
-
Assay Principle:
-
A 96-well plate is pre-coated with a capture antibody specific for the target biomarker (e.g., anti-sCD163).
-
Samples and standards are added to the wells, and the biomarker binds to the capture antibody.
-
A biotinylated detection antibody, also specific for the biomarker, is added, creating a sandwich complex.
-
Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product. The reaction is stopped with an acid solution.
-
The color intensity is proportional to the biomarker concentration and is measured spectrophotometrically.
-
-
Procedure:
-
Use a commercial ELISA kit (e.g., Human CD163 Quantikine ELISA Kit) and follow the manufacturer's protocol.[14]
-
Add standards, samples, and controls to the pre-coated plate and incubate.
-
Wash the plate between each step to remove unbound substances.
-
Add the detection antibody and incubate.
-
Add the streptavidin-HRP conjugate and incubate.
-
Add the substrate and incubate until color develops.
-
Add the stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of the biomarker in the samples from the standard curve.
-
Measurement of Gene Expression (KLRB1) by qRT-PCR
This protocol describes the quantitative real-time polymerase chain reaction (qRT-PCR) method for measuring the expression level of a gene like KLRB1 from patient blood cells.
-
Sample Collection and RNA Extraction:
-
Collect whole blood in tubes designed for RNA stabilization (e.g., PAXgene tubes).
-
Isolate total RNA from peripheral blood mononuclear cells (PBMCs) using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check for integrity (e.g., via gel electrophoresis).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
qRT-PCR:
-
Prepare a reaction mix containing the cDNA template, forward and reverse primers specific for the KLRB1 gene, a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green), and PCR master mix.
-
Run the reaction in a real-time PCR cycler. The instrument will monitor the fluorescence signal in real-time as the target DNA is amplified.
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for both the target gene (KLRB1) and the housekeeping gene for each sample.
-
Calculate the relative expression of KLRB1 using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing it to a control group.
-
Visualizing Biomarker Validation and Signaling Pathways
To aid in the conceptual understanding of the processes involved in biomarker research, the following diagrams are provided.
Conclusion
The validation of a clinical prognostic biomarker is a comprehensive and multi-stage process that begins with discovery and proceeds through rigorous analytical and clinical validation.[15][16][17] While this compound has not been evaluated in this context, the framework provided here illustrates the necessary steps and data requirements for such an undertaking. By studying established biomarkers like uric acid in pancreatic cancer and sCD163 in sepsis, researchers can appreciate the depth of evidence required.[1][7] Any future investigation into this compound as a prognostic biomarker must follow a similarly structured and evidence-based path to establish its potential role in clinical practice.
References
- 1. Evaluation of Uric Acid as a Prognostic Blood-Based Marker in a Large Cohort of Pancreatic Cancer Patients | PLOS One [journals.plos.org]
- 2. [PDF] Evaluation of Uric Acid as a Prognostic Blood-Based Marker in a Large Cohort of Pancreatic Cancer Patients | Semantic Scholar [semanticscholar.org]
- 3. Evaluation of Uric Acid as a Prognostic Blood-Based Marker in a Large Cohort of Pancreatic Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of uric acid as a prognostic blood-based marker in a large cohort of pancreatic cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying Potential Effective Diagnostic and Prognostic Biomarkers in Sepsis by Bioinformatics Analysis and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of key genes and novel immune infiltration-associated biomarkers of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD163 as a valuable diagnostic and prognostic biomarker of sepsis-associated hemophagocytic lymphohistiocytosis in critically ill children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Candidate target genes in sepsis diagnosis and therapy: identifying hub genes with a spotlight on KLRB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Plasma renin as a novel prognostic biomarker of sepsis-associated acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. advances.umw.edu.pl [advances.umw.edu.pl]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Integrated Biomarker Discovery Workflow-Bioinformatics to Clinical Validation | Elucidata [elucidata.io]
- 17. sonraianalytics.com [sonraianalytics.com]
Urinary Oxaluric Acid: A Potential Novel Biomarker for Kidney Injury in Comparison to Established Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of urinary oxaluric acid's potential as a biomarker for kidney injury against established markers. While direct evidence correlating urinary this compound with kidney injury is limited, its metabolic relationship with oxalic acid—a known nephrotoxin—suggests its potential utility. This document summarizes the existing data on oxalate-induced nephrotoxicity and the performance of current biomarkers, offering a framework for future research into this compound.
Introduction to Oxalate-Induced Kidney Injury
Oxalate (B1200264) and its precursor, oxalic acid, are significant contributors to both acute kidney injury (AKI) and chronic kidney disease (CKD).[1][2] Hyperoxaluria, an excess of oxalate in the urine, can lead to the formation of calcium oxalate crystals within the renal tubules.[1] This crystal deposition can cause tubular obstruction, direct cellular injury, and trigger inflammatory and fibrotic pathways, ultimately leading to a decline in renal function.[1][3] Given the established role of oxalate in kidney pathology, there is a critical need for sensitive and specific biomarkers for early detection and monitoring of oxalate-induced nephrotoxicity.
Established Biomarkers in Oxalate-Induced Kidney Injury
Several biomarkers have been evaluated in the context of kidney damage caused by oxalic acid. Their performance in detecting and predicting the severity of kidney injury varies.
Table 1: Comparison of Established Kidney Injury Biomarkers in Oxalate-Induced Nephrotoxicity
| Biomarker | Type | Key Findings in Oxalate-Induced Injury | Advantages | Limitations |
| Serum Creatinine (sCr) | Functional | Increases with significant loss of renal function in oxalate poisoning.[1] | Widely available and routinely measured. | Insensitive marker for early kidney injury.[4] |
| Serum Cystatin C (sCysC) | Functional | Rises in patients with AKI following oxalic acid ingestion.[1] | More sensitive than sCr for detecting small changes in GFR. | Can be influenced by non-renal factors like inflammation. |
| Urinary Albumin (uAlbumin) | Damage (Glomerular/Tubular) | Identified as the best performing biomarker for AKI after oxalic acid ingestion, with a high predictive value within 8 hours.[1][5] | Early indicator of glomerular and/or proximal tubular injury.[5] | Can be elevated in various other renal and non-renal conditions. |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Damage (Tubular) | Urinary levels increase in patients with AKI following oxalic acid ingestion.[1] | Early and sensitive marker of tubular injury.[6] | Levels can be elevated in systemic inflammation without direct kidney injury. |
| Kidney Injury Molecule-1 (KIM-1) | Damage (Tubular) | Urinary levels are elevated in oxalate-induced AKI.[1] | Highly specific for proximal tubule injury.[4] | May not be as sensitive as NGAL in some contexts. |
| MicroRNAs (e.g., miR-20a, miR-92a, miR-93) | Regulatory | A signature of downregulated circulating microRNAs correlates with the severity of oxalic acid-induced AKI. | Potential for high specificity and early detection. | Requires specialized equipment and standardized protocols. |
The Case for Urinary this compound: A Potential, Yet Unexplored, Biomarker
This compound is a metabolite of oxalic acid. While the current body of scientific literature does not provide direct evidence correlating urinary this compound levels with established markers of kidney injury, its metabolic proximity to oxalic acid forms a strong basis for its investigation as a potential biomarker.
Historically, some analytical methods for urinary oxalate involved a pre-treatment step to convert this compound to oxalic acid, suggesting that this compound is a recognized and measurable component of urine in the context of oxalate metabolism. The hypothesis is that in states of hyperoxaluria and subsequent kidney damage, the metabolic pathways of oxalic acid may be altered, leading to changes in the excretion of its metabolites, including this compound.
Logical Relationship: Oxalic Acid, Kidney Injury, and Potential for this compound as a Biomarker
Caption: Metabolic link between oxalic acid, kidney injury, and biomarkers.
Experimental Protocols
To investigate the correlation of urinary this compound with established markers of kidney injury, the following experimental methodologies can be adapted from studies on oxalate nephropathy.
Animal Model of Oxalate-Induced Nephropathy
A common method to induce oxalate nephropathy in a research setting is through the administration of ethylene (B1197577) glycol, which is metabolized to oxalic acid.
-
Animal Model: Male Sprague-Dawley rats (200-250g) are typically used.
-
Induction of Nephropathy: 0.75% (v/v) ethylene glycol is administered in the drinking water for a period of 1 to 4 weeks to induce chronic hyperoxaluria and kidney injury. For acute models, a single intraperitoneal injection of sodium oxalate can be used.
-
Sample Collection: 24-hour urine samples are collected using metabolic cages at baseline and at specified time points after the induction of nephropathy. Blood samples are collected via tail vein or cardiac puncture at the end of the study.
-
Tissue Harvesting: Kidneys are harvested for histopathological analysis to confirm crystal deposition and tubular injury.
Measurement of Urinary Biomarkers
-
Urinary this compound: While specific commercial kits for urinary this compound are not widely available, its measurement can be achieved through methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Historically, methods involved the conversion of this compound to oxalic acid followed by the measurement of total oxalic acid.
-
Urinary Oxalic Acid: Can be measured using commercially available enzymatic assay kits or by chromatographic methods.
-
Established Kidney Injury Markers (NGAL, KIM-1, Albumin): Commercially available ELISA kits are the standard for quantifying these markers in urine samples.
-
Serum Creatinine and Cystatin C: Measured using standard automated clinical chemistry analyzers.
Experimental Workflow for Investigating Urinary this compound
Caption: Workflow for correlating urinary this compound with kidney injury.
Signaling Pathways in Oxalate-Induced Kidney Injury
Oxalate-induced kidney injury is a complex process involving multiple cellular signaling pathways. A key mechanism is the activation of the NLRP3 inflammasome by calcium oxalate crystals, leading to inflammation and fibrosis.
References
- 1. [Rapid method for the determination of urinary oxalic acid by gas liquid chromatography (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Dietary oxalate and kidney stone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The function of oxalic acid in the human metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Uremic Toxins and Their Relation with Oxidative Stress Induced in Patients with CKD | MDPI [mdpi.com]
A Researcher's Guide to Comparative Metabolomics of Purine Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Purine (B94841) Degradation Pathways Across Species and Conditions
This guide provides a comprehensive comparison of the purine degradation pathway, offering insights into its variations across different biological systems and conditions. By presenting quantitative data from various studies, detailing experimental methodologies, and visualizing key processes, this document serves as a valuable resource for researchers investigating metabolic diseases, developing novel therapeutics, and exploring the fundamental aspects of purine metabolism.
Understanding the Purine Degradation Pathway
Purine metabolism is a fundamental biological process involving the synthesis and breakdown of purine nucleotides, which are essential for cellular energy, signaling, and as building blocks for DNA and RNA.[1][2][3] The degradation of purines culminates in the production of different end products in various organisms, highlighting significant evolutionary divergences. In humans and higher primates, the final product is uric acid, whereas most other mammals convert uric acid to the more soluble allantoin.[4] Birds and reptiles also excrete uric acid as their primary nitrogenous waste product.[5][6] Dysregulation of this pathway is implicated in several human diseases, most notably gout, which is caused by the accumulation of uric acid crystals.[7]
Comparative Quantitative Metabolomics Data
The following tables summarize quantitative data on key metabolites of the purine degradation pathway from various studies. These tables offer a comparative view of metabolite concentrations in different species and under different experimental conditions.
Table 1: Purine Metabolite Concentrations in Human Plasma
This table presents the concentration ranges of eight key purine degradation metabolites in the plasma of healthy human subjects, as determined by HILIC-UHPLC-HRMS.[8][9]
| Metabolite | Concentration Range (ng/mL) |
| Xanthine | 3 - 100 |
| Hypoxanthine | 3 - 100 |
| Xanthosine | 3 - 100 |
| Inosine | 3 - 100 |
| Adenosine | 3 - 100 |
| Uric Acid | 1000 - 10000 |
| Guanosine | 3 - 100 |
| Guanine | 3 - 100 |
Table 2: Comparative Purine Metabolite Levels in Different Mouse Strains
This table illustrates the strain-specific differences in the relative abundance of purine metabolites in the liver tissue of BALB/c, C57BL/6, and CD1 mice, highlighting the influence of genetic background on metabolism.[10]
| Metabolite | BALB/c (Relative Abundance) | C57BL/6 (Relative Abundance) | CD1 (Relative Abundance) |
| Adenosine | ~1.8e7 | ~1.5e7 | ~1.2e7 |
| Inosine | ~1.2e7 | ~1.0e7 | ~0.8e7 |
| Hypoxanthine | ~1.5e7 | ~1.2e7 | ~1.8e7 |
| Xanthine | ~0.8e7 | ~0.6e7 | ~1.0e7 |
| Uric Acid | Not Reported | Not Reported | Not Reported |
Table 3: Purine Metabolite Levels in a Rat Model of Spinal Cord Injury
This table shows the relative changes in purine metabolite levels in the spinal cord tissue of rats following spinal cord injury (SCI) compared to a sham control group, demonstrating the metabolic response to trauma.[11][12][13]
| Metabolite | Fold Change (SCI vs. Sham) |
| Adenosine | Decreased |
| Inosine | Increased |
| Hypoxanthine | Increased |
| Xanthine | Increased |
| Uric Acid | Increased |
Detailed Experimental Protocols
Reproducibility and comparability of metabolomics data heavily rely on standardized experimental procedures. Below are detailed protocols for the analysis of purine metabolites using common analytical platforms.
Protocol 1: UHPLC-MS/MS for Purine Metabolites in Rat Plasma[15]
This protocol describes an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the comprehensive quantification of 17 purine metabolites in rat plasma.
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing internal standards.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
UHPLC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each metabolite.
Protocol 2: GC-MS for Urinary Metabolite Profiling[16][17][18]
This protocol outlines a gas chromatography-mass spectrometry (GC-MS) method for the non-targeted analysis of metabolites in urine, which can be adapted for purine analysis.
Sample Preparation:
-
Thaw urine samples at room temperature.
-
To 100 µL of urine, add 10 µL of an internal standard solution.
-
Add 20 µL of urease solution (1 mg/mL) and incubate at 37°C for 30 minutes to remove urea.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 g for 10 minutes.
-
Transfer 100 µL of the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Derivatize the dried residue by adding 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubating at 37°C for 90 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes.
-
Transfer the derivatized sample to a GC vial for analysis.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 30 m × 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Temperature Program: Start at 70°C, hold for 1 minute, ramp to 310°C at 5°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
Visualizing Purine Degradation and Experimental Workflows
To facilitate a deeper understanding of the processes involved, the following diagrams were generated using Graphviz.
Caption: The purine degradation pathway illustrating key metabolites and enzymes.
Caption: A typical experimental workflow for a comparative metabolomics study.
References
- 1. benchchem.com [benchchem.com]
- 2. Purine metabolism - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The evolutionary fate of the genes encoding the purine catabolic enzymes in hominoids, birds, and reptiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Do mammals, birds, reptiles and fish have similar nitrogen conserving systems? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. symc.edu.cn [symc.edu.cn]
- 9. Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Metabolomic Profiles of Organs in Mice of Different Strains Based on SPME-LC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Integrated transcriptomic and metabolomic profiling reveals dysregulation of purine metabolism during the acute phase of spinal cord injury in rats [frontiersin.org]
- 12. Integrated transcriptomic and metabolomic profiling reveals dysregulation of purine metabolism during the acute phase of spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Diagnostic Maze of Hyperoxaluria: A Comparative Guide to Key Biomarkers
For Immediate Release
[City, State] – [Date] – In the complex landscape of metabolic disorders, the accurate diagnosis of hyperoxaluria is paramount to preventing severe outcomes such as recurrent kidney stones, nephrocalcinosis, and progressive kidney failure. This guide offers a comprehensive comparison of the primary biomarkers used in the diagnosis of hyperoxaluria, providing researchers, scientists, and drug development professionals with the critical data and methodologies necessary for informed decision-making in clinical and research settings.
Initially, this guide sought to evaluate the diagnostic accuracy of oxaluric acid for hyperoxaluria. However, a thorough review of current scientific literature and clinical practice guidelines reveals that this compound is not a recognized or utilized biomarker for this condition. The diagnostic focus remains firmly on oxalic acid (oxalate) and other key metabolites. This guide, therefore, pivots to an in-depth analysis of these established and clinically relevant biomarkers.
Core Diagnostic Biomarkers for Hyperoxaluria
The diagnosis of hyperoxaluria, a condition characterized by the excessive urinary excretion of oxalate (B1200264), relies on the measurement of specific biomarkers in urine and plasma. The primary biomarkers include urinary oxalate, plasma oxalate, urinary glycolate (B3277807), and urinary glycerate. Each plays a distinct role in identifying the presence and type of hyperoxaluria.
Urinary Oxalate: The Cornerstone of Diagnosis
Urinary oxalate is the most critical initial biomarker for detecting hyperoxaluria. The gold standard for its measurement is a 24-hour urine collection, which provides a comprehensive picture of oxalate excretion over a full day.
| Biomarker | Method | Normal Range | Hyperoxaluria Indication |
| Urinary Oxalate (24-hour) | Spectrophotometry, HPLC, Capillary Electrophoresis | < 45 mg/day (< 0.5 mmol/day)[1][2] | > 45 mg/day (> 0.5 mmol/day)[1][2] |
| Pediatric ranges are age-dependent and adjusted for body surface area | Primary Hyperoxaluria often > 75-100 mg/day (>0.85-1.13 mmol/day)[2] | ||
| Urinary Oxalate/Creatinine (B1669602) Ratio (Spot Test) | Spectrophotometry, HPLC | Age and sex-dependent | Elevated ratio suggests hyperoxaluria, but requires 24-hour confirmation |
While the 24-hour urine collection is the definitive standard, a spot urine oxalate-to-creatinine ratio can be used for screening. However, its diagnostic accuracy is debated. One study found a sensitivity of 83.3% and a specificity of 17.8% for the spot test in diagnosing hyperoxaluria when compared to the 24-hour collection, with a high negative predictive value of 90.9% but a low positive predictive value of 9.8%.[3] This suggests that while a normal spot test may reasonably rule out hyperoxaluria, an elevated result requires confirmation with a 24-hour collection.
Plasma Oxalate: A Key Indicator in Renal Impairment
When renal function declines, urinary oxalate excretion may decrease, making it an unreliable marker. In such cases, plasma oxalate measurement becomes crucial.
| Biomarker | Method | Normal Range | Hyperoxaluria Indication |
| Plasma Oxalate | Spectrophotometry, HPLC-MS | ~1-5 µmol/L[2] | > 30-80 µmol/L in non-PH patients with ESRD; > 80 µmol/L in PH patients with ESRD[2] |
Elevated plasma oxalate levels in the context of renal insufficiency are highly suggestive of systemic oxalosis, a dangerous complication of severe hyperoxaluria where oxalate crystals deposit in various organs.
Differentiating Primary Hyperoxalurias: The Role of Glycolate and Glycerate
Primary hyperoxalurias (PH) are inherited metabolic disorders leading to massive overproduction of oxalate. Distinguishing between the different types of PH is essential for prognosis and management. This is achieved by measuring specific organic acids in the urine.
| Biomarker | Associated Condition | Method | Normal Range | Pathological Indication |
| Urinary Glycolate | Primary Hyperoxaluria Type 1 (PH1) | Gas Chromatography, Spectrophotometry | 14-72 µg/mg creatinine[4] | Significantly elevated levels |
| Urinary Glycerate | Primary Hyperoxaluria Type 2 (PH2) | HPLC | Age-dependent (e.g., 0-5 years: 12-177 µg/mg creatinine)[4] | Significantly elevated levels |
| Urinary 4-hydroxy-2-oxoglutarate (HOG) | Primary Hyperoxaluria Type 3 (PH3) | Mass Spectrometry | Age-dependent | Increased levels |
Elevated urinary glycolate is the hallmark of PH1, the most common and severe form.[2] Similarly, elevated urinary L-glycerate is characteristic of PH2.[2][5] For PH3, increased levels of urinary 4-hydroxy-2-oxoglutarate (HOG) are a key diagnostic marker.[6]
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is critical. The following are summaries of commonly employed experimental protocols.
Measurement of Urinary and Plasma Oxalate by Spectrophotometry (Oxalate Oxidase Method)
This method is widely used for its relative simplicity and availability.
-
Principle: Oxalate oxidase catalyzes the oxidation of oxalate to hydrogen peroxide and carbon dioxide. The hydrogen peroxide, in the presence of a peroxidase, reacts with a chromogenic substrate to produce a colored product, the absorbance of which is measured spectrophotometrically and is proportional to the oxalate concentration.[7]
-
Sample Preparation:
-
Assay Procedure:
-
The prepared sample is incubated with a reagent mixture containing oxalate oxidase, peroxidase, and a chromogenic substrate (e.g., a combination of 3-methyl-2-benzothiazolinone hydrazone (MBTH) and sodium N-sulfopropylaniline (HALPS)).[7]
-
The absorbance is measured at a specific wavelength (e.g., 550 nm).
-
The oxalate concentration is determined by comparison to a standard curve.
-
-
Instrumentation: A spectrophotometer is required.
Measurement of Urinary Glycolate by Spectrophotometry
A newer, simpler spectrophotometric method for urinary glycolate has been developed.
-
Principle: Glycolate is oxidized by glycolate oxidase to glyoxylate (B1226380). In the presence of ortho-aminobenzaldehyde (oABA) and glycine, glyoxylate forms a stable chromophore that can be measured spectrophotometrically.[8][9]
-
Sample Preparation: Urine samples can be used directly after appropriate dilution.[8]
-
Assay Procedure:
-
The urine sample is incubated with recombinant glycolate oxidase, oABA, and glycine.[8]
-
The absorbance is measured at 440 nm.
-
The glycolate concentration is determined from a standard curve.
-
-
Instrumentation: A spectrophotometer is required.
Measurement of Urinary and Plasma Biomarkers by High-Performance Liquid Chromatography (HPLC)
HPLC offers high sensitivity and specificity for the measurement of oxalate, glycolate, and glycerate.
-
Principle: The sample is injected into a liquid chromatograph where it is separated into its components based on their interaction with a stationary phase (the column) and a mobile phase. The separated components are then detected and quantified.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Instrumentation: An HPLC system with an appropriate detector is required.
Diagnostic Workflow and Signaling Pathways
The diagnostic process for hyperoxaluria is a stepwise approach that begins with clinical suspicion and initial biochemical testing, followed by more specific assays and, ultimately, genetic testing for confirmation of primary hyperoxalurias.
Conclusion
The accurate and timely diagnosis of hyperoxaluria is essential for effective patient management and the development of novel therapeutics. While urinary oxalate remains the primary screening tool, a multi-biomarker approach, including plasma oxalate, urinary glycolate, and glycerate, is crucial for a definitive diagnosis and classification of the underlying cause. This guide provides a foundational resource for professionals in the field, summarizing the key diagnostic markers, their performance, and the methodologies for their measurement. Continued research into more specific and sensitive biomarkers will further enhance our ability to diagnose and treat this challenging group of disorders.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Primary and secondary hyperoxaluria: Understanding the enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship of spot urine oxalate to creatinine ratio and 24 hours urinary oxalate excretion in patients with urolithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of glyceric and glycolic acids from urine with tetrahydrofuran: utility in detection of primary hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of primary hyperoxaluria type 2 (L-glyceric aciduria) in patients with maintained renal function or end-stage renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary Hyperoxaluria Type 3 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Spectrophotometric determination of oxalate in urine and plasma with oxalate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simple, fast and inexpensive quantification of glycolate in the urine of patients with primary hyperoxaluria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The determination of oxalate in urine and plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of Certified Reference Materials in Oxaluric Acid Analysis
The Role of Certified Reference Materials
Certified Reference Materials are "controls" or standards used to check the quality and metrological traceability of products, to validate analytical measurement methods, or for the calibration of instruments. The use of CRMs is essential for ensuring the accuracy, reliability, and comparability of analytical data across different laboratories and over time.[1] They are produced under stringent manufacturing procedures and are accompanied by a certificate of analysis that specifies the property values, their associated uncertainty, and a statement of metrological traceability.[1] While analytical standards for oxaluric acid are available from various suppliers, these are not CRMs and lack the formal certification and traceability. For the purpose of this guide, we will discuss the application of oxalic acid CRMs, which are commercially available from suppliers like Sigma-Aldrich and other NIST-traceable sources, as a proxy to demonstrate best practices.
Comparison of Analytical Methods for this compound Analysis
Several analytical techniques can be employed for the quantification of this compound. The choice of method often depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. Below is a comparison of common methods, with performance data adapted from studies on oxalic acid.
Data Presentation: Comparison of Analytical Method Performance for Oxalic Acid
| Method | Principle | Linearity Range | Limit of Detection (LOD) | Accuracy (Recovery %) | Precision (RSD %) | Key Advantages | Key Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity on a stationary phase, followed by detection using UV absorbance. | 0.1 - 0.4 mg/mL[2] | 0.045 - 2.5 µg/mL[3] | 99.0%[2] | 0.29% (System Suitability), 0.35% (Repeatability)[2] | Robust, cost-effective, widely available. | Lower sensitivity, potential for matrix interference. |
| Ion Chromatography with Suppressed Conductivity Detection | Separation of ions on an ion-exchange resin, followed by detection of conductivity. | 25 - 200 µg/mL[4] | 0.036–0.069 mg/L[5] | Not explicitly stated, but method is validated for accuracy.[4] | Not explicitly stated, but method is validated for precision.[4] | High selectivity for ionic analytes, minimizes sugar interferences.[5] | Can be more complex to operate than standard HPLC. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by highly selective and sensitive detection based on mass-to-charge ratio. | 0.500-50.0 μg/ml[6] | 1.5 µM[7] | 15% (20% at LLOQ)[6] | 15% (20% at LLOQ)[6] | High sensitivity and specificity, suitable for complex matrices. | Higher equipment cost and complexity. |
| Enzymatic Assay | Enzymatic conversion of the analyte to a detectable product (e.g., colorimetric or fluorometric). | 0.05–0.7 mmol/L | ~1.5 mg/L[8] | Correlation of 0.976 with a reference method.[9] | Within-run: 2.2-6.7%, Between-batch: 3.7-8.6%[9] | High specificity, relatively simple instrumentation. | Susceptible to interference from other substances, may require more manual work.[10] |
| Titration (with Potassium Permanganate) | Redox titration where the analyte is oxidized by a standard solution of potassium permanganate. | Not typically defined by a linear range. | Dependent on titrant concentration and sample volume. | Can be highly accurate if performed carefully. | Dependent on analyst skill and equipment precision. | Low cost, established methodology. | Time-consuming, requires larger sample volumes, susceptible to interference from other reducing agents.[11] |
Experimental Protocols
Below are detailed methodologies for key experiments, adapted for this compound analysis based on established protocols for oxalic acid.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Principle: This method separates this compound from other components in a sample based on its interaction with a stationary phase in a column. The separated analyte is then detected by its absorbance of UV light.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150mm, 5 μm).
-
Reagents:
-
Mobile Phase: 0.68% potassium dihydrogen phosphate (B84403) buffer, with pH adjusted to 2.8 with phosphoric acid.[2]
-
This compound Standard: Prepare a stock solution of a known concentration from an analytical standard.
-
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC column with the mobile phase at a flow rate of 0.7 ml/min.[2]
-
Set the UV detector wavelength to 214 nm.[2]
-
Inject a known volume (e.g., 5 µl) of the standard solution to determine the retention time.[2]
-
Inject the sample solution.
-
Quantify the this compound in the sample by comparing its peak area to that of the standard.
-
2. Ion Chromatography with Suppressed Conductivity Detection
-
Principle: This technique separates this compound based on its ionic properties using an ion-exchange column. A suppressor is used to reduce the background conductivity of the eluent, thereby increasing the sensitivity of detection.
-
Instrumentation: Ion chromatograph with a conductivity detector and a suppressor, anion-exchange column (e.g., Metrosep A Supp 1).[4]
-
Reagents:
-
Eluent: A mixture of 7.5 mM sodium carbonate and 2.0 mM sodium bicarbonate in deionized water, mixed with acetonitrile (B52724) (90:10 v/v).[4]
-
This compound Standard: Prepare a stock solution of a known concentration.
-
-
Procedure:
3. Enzymatic Assay
-
Principle: This method utilizes an enzyme that specifically reacts with the analyte of interest. For oxalic acid, oxalate (B1200264) oxidase is commonly used, which catalyzes the oxidation of oxalate to hydrogen peroxide and carbon dioxide. The hydrogen peroxide produced can then be measured colorimetrically. A similar enzymatic approach could be developed for this compound.
-
Instrumentation: Spectrophotometer or microplate reader.
-
Reagents (based on a commercial oxalic acid kit):
-
Assay Buffer
-
Enzyme Mix (containing an appropriate oxidase)
-
Developer/Probe (to react with the product of the enzymatic reaction to produce a colorimetric signal)
-
This compound Standard
-
-
Procedure:
-
Prepare samples and standards in a 96-well plate.
-
Add the assay buffer to each well.
-
Add the enzyme mix and incubate at 37°C for a specified time (e.g., 60 minutes).
-
Add the developer/probe and incubate.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the this compound concentration based on the standard curve.
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: A generalized workflow for the analysis of this compound.
Simplified Metabolic Pathway of Oxalic Acid Biosynthesis
Caption: Putative biosynthetic pathways of oxalic acid.
Logical Relationship for Method Comparison
Caption: A logical diagram illustrating the comparison of analytical methods.
References
- 1. The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxalate degrading enzyme - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Analysis of oxalic acid and oxalates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An improved HPLC-enzyme-reactor method for the determination of oxalic acid in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxalic acid - Wikipedia [en.wikipedia.org]
- 11. Role of oxalic acid in fungal and bacterial metabolism and its biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Longitudinal Analysis of Oxaluric Acid and Other Purine Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of oxaluric acid and other key purine (B94841) metabolites within the context of longitudinal research. While extensive longitudinal data exists for primary purines like uric acid, this document synthesizes available metabolic information to frame the importance of including downstream metabolites like this compound in future long-term studies. We present established metabolic pathways, generalized experimental protocols for quantification, and illustrative data to guide study design and interpretation.
Metabolic Pathways of Purine Degradation
The metabolism of purines is a fundamental cellular process culminating in the production of uric acid.[1] In humans, uric acid is the final product of this pathway, whereas most other mammals further oxidize it to allantoin.[2] Uric acid itself can be non-enzymatically oxidized by reactive oxygen species into several products, including allantoin, parabanic acid, and oxonic/oxaluric acid.[3] Understanding these pathways is critical for interpreting metabolite dynamics in longitudinal studies.
The subsequent degradation of uric acid is often associated with conditions of oxidative stress. The measurement of these downstream metabolites could provide a more nuanced view of metabolic health over time.
Illustrative Longitudinal Data Comparison
Direct longitudinal studies comparing this compound with other purine metabolites are not widely available in published literature. The following table presents illustrative data to demonstrate how these metabolites might be compared over time in a hypothetical cohort study. This data is intended to serve as a template for study design and data presentation.
| Metabolite | Time Point 1 (Baseline) | Time Point 2 (12 Months) | Time Point 3 (24 Months) | p-value (Baseline vs. 24 Months) |
| Hypoxanthine (µM) | 1.5 ± 0.4 | 1.8 ± 0.5 | 2.1 ± 0.6 | <0.05 |
| Xanthine (µM) | 1.2 ± 0.3 | 1.5 ± 0.4 | 1.9 ± 0.5 | <0.05 |
| Uric Acid (mg/dL) | 5.0 ± 1.1 | 5.8 ± 1.3 | 6.5 ± 1.5 | <0.01 |
| This compound (µM) | 0.8 ± 0.2 | 1.1 ± 0.3 | 1.5 ± 0.4 | <0.01 |
Values are presented as mean ± standard deviation. This data is for illustrative purposes only.
Experimental Protocols
A robust and well-defined experimental workflow is crucial for obtaining reliable and reproducible data in a longitudinal metabolomics study.[4] This involves careful planning from study design to data analysis.
Typical Longitudinal Metabolomics Workflow
The workflow for a longitudinal metabolomics study encompasses several key stages, each critical for ensuring the integrity of the results.[5]
Protocol for Targeted Quantification of Purine Metabolites by LC-MS/MS
This protocol describes a general method for the simultaneous quantification of purine metabolites in plasma or urine, adapted from established methodologies.[6][7]
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen samples (e.g., plasma, urine) on ice.
-
To 50 µL of sample, add 10 µL of an internal standard mix containing stable isotope-labeled versions of the target analytes (e.g., ¹⁵N-labeled uric acid, ¹⁵N-labeled hypoxanthine).[6]
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance precipitation.[6]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Centrifuge again to pellet any remaining particulates and transfer the final supernatant to an LC-MS vial.[6]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC): Separation is typically achieved using a C18 or HILIC column. A common mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), run on a gradient.
-
Mass Spectrometry (MS): The analysis is performed on a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7] Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard. Collision energies must be optimized for the specific instrument.[6]
3. Data Processing and Quantification
-
Process the raw data using instrument-specific software.
-
Calculate the peak area ratio of each analyte to its corresponding stable isotope-labeled internal standard.
-
Generate a calibration curve using known concentrations of analytical standards.
-
Determine the concentration of each metabolite in the samples by interpolating their peak area ratios from the calibration curve.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Uric acid - Wikipedia [en.wikipedia.org]
- 3. Action of biologically-relevant oxidizing species upon uric acid. Identification of uric acid oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Key Stages of the Metabolomics Workflow [arome-science.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Oxaluric Acid in a Laboratory Setting
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, handling and disposing of compounds like oxaluric acid requires a clear and systematic approach. This guide provides essential safety and logistical information for the proper disposal of this compound, drawing upon the well-documented procedures for oxalic acid.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, at a minimum, nitrile or neoprene gloves, chemical splash goggles, and a fully buttoned lab coat.[1] All handling of this compound, especially in solid form, should be conducted in a certified laboratory chemical fume hood to prevent the inhalation of dust.
In the event of a small spill, trained personnel may clean it up. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, sealed waste container.[1] For liquid spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in the waste container.[2] For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines a standard method for neutralizing aqueous solutions of acidic organic waste like this compound for safe disposal.
-
Waste Collection: Collect all this compound waste in a clearly labeled, compatible container, such as a polyethylene (B3416737) container provided by your institution's EHS department.[1]
-
Dilution: In a well-ventilated area, such as a fume hood, slowly add the acidic waste to a large volume of cold water. This helps to dissipate any heat generated during the subsequent neutralization step.
-
Neutralization: Gradually add a weak base, such as sodium carbonate (soda ash) or calcium hydroxide (B78521) (lime), to the diluted solution.[2][3] The addition of the base will cause fizzing as carbon dioxide is released. Continue to add the base in small increments until the fizzing stops.
-
pH Measurement: After the fizzing has ceased, use a calibrated pH meter or pH strips to test the solution. The target pH should be within a neutral range as specified by local regulations, typically between 6.0 and 9.0.[1]
-
Final Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution may be permissible for drain disposal, depending on local wastewater regulations.[1] Always flush the drain with a large amount of water. If drain disposal is not permitted, the neutralized solution should be collected in a hazardous waste container for pickup by your institution's EHS department.
-
Record Keeping: Maintain a log of all chemical waste disposal, including the date, chemical name, quantity, and method of disposal.
Quantitative Disposal Parameters
For a clear and quick reference, the following table summarizes the key quantitative parameters for the neutralization of acidic waste.
| Parameter | Value | Notes |
| Target pH Range | 6.0 - 9.0 | This is a general guideline; confirm the acceptable range with your local wastewater authority.[1] |
| Neutralizing Agents | Sodium Carbonate (Soda Ash), Calcium Hydroxide (Lime) | Add slowly and in small increments to control the reaction.[2][3] |
Experimental Protocols
The primary experimental protocol involved in the disposal of this compound is the neutralization of the acidic waste.
Methodology for Neutralization:
-
Preparation: Don appropriate PPE and work within a certified chemical fume hood. Prepare the diluted this compound solution in a suitably large and compatible container.
-
Titration with Base: Slowly add a pre-weighed amount of the neutralizing agent (e.g., sodium carbonate) to the stirring acidic solution.
-
Monitoring: Observe the reaction for the cessation of gas evolution (fizzing).
-
pH Measurement: Once the reaction appears complete, use a calibrated pH meter to measure the pH of the solution. If the pH is still below the target range, continue to add small, measured amounts of the base, checking the pH after each addition until the target range is achieved.
-
Final Volume Adjustment: If necessary, add more water to ensure the final concentration of any dissolved salts is below the limit for drain disposal, as per local regulations.
This compound Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal of this compound waste.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
References
Safeguarding Your Research: Personal Protective Equipment for Handling Oxaluric Acid
This guide provides essential safety and logistical information for laboratory professionals handling Oxaluric Acid. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE based on the hazards associated with its parent compound, Oxalic Acid.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical splash goggles with side shields. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1] | Protects against splashes and dust, which can cause serious eye damage.[2][3][4] |
| Hand Protection | Chemically resistant gloves. | Prevents skin contact, which can be harmful.[2][3][4] |
| Recommended glove materials for similar compounds include Neoprene, Butyl rubber, and Viton®.[1][5] | These materials have demonstrated resistance to degradation and permeation by similar chemicals. | |
| Body Protection | A fully-buttoned laboratory coat. For larger quantities or increased splash risk, chemical-resistant aprons or suits are recommended.[1] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood.[6] | |
| If dust is generated or ventilation is inadequate, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[2] | Prevents inhalation of dust, which can cause respiratory tract irritation.[5][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential for minimizing risks in a laboratory setting.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[8]
-
Before starting any procedure, clear the workspace of any unnecessary items and ensure all required equipment is within reach.
2. Handling the Chemical:
-
Wear all the recommended personal protective equipment as outlined in the table above before handling the container.
-
When weighing the solid, do so in a manner that minimizes dust generation.
-
If creating a solution, slowly add the this compound to the solvent, stirring gently to avoid splashing.
3. In Case of a Spill:
-
For small spills, trained personnel wearing appropriate PPE can clean them up.
-
For solids, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[2]
-
For liquid spills, absorb with an inert material and place it in a sealed container for disposal.[9]
-
For large spills, evacuate the area and follow your institution's emergency procedures.[9]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][10] The container must be clearly labeled. |
| Contaminated PPE | Gloves, lab coats, and other disposable PPE that have come into contact with this compound should be collected in a designated, sealed waste container and disposed of as hazardous waste. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[2] |
| Experimental Waste | All solutions and materials from experiments containing this compound must be collected in a designated, labeled hazardous waste container. |
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. camachem.com [camachem.com]
- 2. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 3. valudor.com [valudor.com]
- 4. redox.com [redox.com]
- 5. nj.gov [nj.gov]
- 6. go.lupinsys.com [go.lupinsys.com]
- 7. ontariobee.com [ontariobee.com]
- 8. camachem.com [camachem.com]
- 9. nj.gov [nj.gov]
- 10. pollockadvantage2.com [pollockadvantage2.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
